1-chloro-4-isothiocyanato-2-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-isothiocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEGWYFKUFWKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374006 | |
| Record name | 4-Chloro-3-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23163-92-0 | |
| Record name | 4-Chloro-3-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-chloro-4-isothiocyanato-2-methylbenzene chemical properties
An In-depth Technical Guide to 1-Chloro-4-isothiocyanato-2-methylbenzene: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a versatile aromatic isothiocyanate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's core chemical properties, reactivity, synthesis, and potential applications. We will explore the causality behind its chemical behavior and the strategic considerations for its use in experimental settings.
Molecular Identity and Core Physicochemical Properties
This compound, also known by synonyms such as 5-Chloro-2-methylphenyl isothiocyanate and 4-Chloro-2-isothiocyanato-1-methylbenzene, is a bifunctional aromatic compound.[1] Its structure features a benzene ring substituted with a chloro group, a methyl group, and the highly reactive isothiocyanate moiety. This unique combination of functional groups dictates its chemical personality and utility as a synthetic intermediate.
Molecular Structure
The structural arrangement of the substituents on the benzene ring is critical to its reactivity.
Caption: Structure of this compound.
Key Physicochemical Data
The following table summarizes the essential physicochemical properties of the compound, which are critical for designing experimental conditions, predicting solubility, and understanding its biological transport characteristics.
| Property | Value | Source |
| CAS Number | 19241-36-2 / 23165-53-9 | [1][2][3] |
| Molecular Formula | C₈H₆ClNS | [1][2][3] |
| Molecular Weight | 183.66 g/mol | [1][2][3] |
| Appearance | Yellow Liquid | [1] |
| Density | 1.248 g/mL at 25 °C | [1] |
| Boiling Point | 123 °C at 8 Torr | [1] |
| Refractive Index (n²⁰/D) | 1.646 | [1] |
| Topological Polar Surface Area (TPSA) | 44.4 Ų | [1] |
| Lipophilicity (XLogP3) | 3.4 - 4.3 | [1] |
Synthesis and Mechanistic Considerations
The most direct and common pathway to synthesizing aryl isothiocyanates like this compound is from the corresponding primary amine, 4-chloro-2-methylaniline.[4] This transformation involves the reaction of the amine with a thiocarbonyl-transfer reagent.
Common Synthetic Approaches
-
Thiophosgene Method : This is a classic and efficient method. The amine reacts with thiophosgene (CSCl₂) in the presence of a base (like triethylamine or sodium bicarbonate) to neutralize the HCl byproduct. The reaction is often performed in a biphasic system (e.g., chloroform/water) to facilitate product isolation and manage reactivity.[5]
-
Carbon Disulfide Method : A milder alternative involves reacting the primary amine with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt. This salt is then treated with a desulfurating agent, such as propane phosphonic acid anhydride (T3P), to yield the isothiocyanate.[6]
-
Phenyl Chlorothionoformate Method : This approach offers good versatility. The amine reacts with phenyl chlorothionoformate, typically in the presence of a solid base like sodium hydroxide, to generate the target isothiocyanate.[6]
Caption: Generalized workflow for the synthesis of aryl isothiocyanates.
Exemplary Protocol: Synthesis via Thiophosgene
This protocol is provided as a representative method. Causality : The biphasic system is chosen to allow the organic-soluble amine and thiophosgene to react, while the aqueous base (NaHCO₃) immediately neutralizes the HCl generated, preventing potential acid-catalyzed side reactions or degradation of acid-sensitive substrates. Running the initial addition at 0°C is crucial for controlling the exothermic reaction and minimizing the formation of undesired symmetrical thiourea byproducts.
Protocol:
-
Setup : In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagents : Dissolve 4-chloro-2-methylaniline (1.0 eq) in chloroform. In a separate beaker, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Reaction Initiation : Add the chloroform solution and the NaHCO₃ solution to the flask, creating a two-phase mixture. Cool the vigorously stirred mixture to 0°C using an ice bath.
-
Thiophosgene Addition : Add a solution of thiophosgene (1.0 - 1.2 eq) in chloroform dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup : Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product.
Core Reactivity and Mechanistic Pathways
The chemical behavior of this compound is dominated by the electrophilic nature of the isothiocyanate group and the substitution patterns of the aromatic ring.
The Isothiocyanate Moiety: An Electrophilic Hub
The -N=C=S functional group is a heteroallene, and the central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This makes it highly susceptible to attack by nucleophiles.
Caption: Nucleophilic addition to the isothiocyanate group.
-
Reaction with Amines : Forms N,N'-disubstituted thioureas. This is a cornerstone reaction for creating complex molecules and is widely used in medicinal chemistry.
-
Reaction with Alcohols/Phenols : Yields thiocarbamates. This reaction is fundamental for creating various bioactive compounds and materials.
-
Hydrolysis : In the presence of water, particularly under acidic or basic conditions, it can hydrolyze back to the parent amine, 4-chloro-2-methylaniline.
Electrophilic Aromatic Substitution
Further substitution on the benzene ring is governed by the directing effects of the existing groups:
-
-CH₃ (Methyl) : An activating, ortho-, para- directing group.
-
-Cl (Chloro) : A deactivating, ortho-, para- directing group.
-
-NCS (Isothiocyanato) : A deactivating, meta- directing group.
The positions ortho to the methyl group (positions 3 and 1) and ortho to the chloro group (positions 3 and 5) are the most likely sites for electrophilic attack. The activating effect of the methyl group will likely dominate, directing incoming electrophiles primarily to position 5 (ortho to methyl, meta to chloro).
Applications in Drug Discovery and Development
Isothiocyanates (ITCs) are a well-established class of compounds with significant biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] this compound serves as a valuable synthetic building block to access novel molecules with therapeutic potential.
-
Covalent Inhibitors : The high reactivity of the isothiocyanate group with nucleophilic amino acid residues (e.g., cysteine, lysine) makes it an ideal electrophilic "warhead" for designing targeted covalent inhibitors.[8] These inhibitors can form a permanent bond with their target protein, leading to enhanced potency and duration of action.
-
Scaffold for Heterocycle Synthesis : Isothiocyanates are key precursors in the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds, which form the core of many approved drugs.[9]
-
Lead Compound Development : As a structurally unique ITC, this molecule can be used in screening campaigns to identify new lead compounds. The chloro and methyl substituents provide handles for synthetic modification to optimize activity, selectivity, and pharmacokinetic properties (ADME). The known anticancer properties of many ITCs make this compound particularly relevant for oncology research.[10]
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a very strong and characteristic broad absorption band for the asymmetric C=N=C stretch of the isothiocyanate group, typically appearing in the 2000-2200 cm⁻¹ region.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will show signals corresponding to the aromatic protons (in the ~7.0-7.5 ppm range) and a singlet for the methyl protons (in the ~2.2-2.5 ppm range).
-
¹³C NMR : Will display a characteristic signal for the electrophilic carbon of the NCS group, typically in the 130-140 ppm range, in addition to the aromatic and methyl carbons.
-
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling.
-
GHS Hazards : It is classified as causing severe skin burns and eye damage.[1] Like many isothiocyanates, it is expected to be a lachrymator and an irritant to the respiratory tract.
-
Personal Protective Equipment (PPE) : Always handle this compound in a certified chemical fume hood.[11] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][12]
-
Handling Procedures : Avoid inhalation of vapors and direct contact with skin and eyes.[11] Keep the container tightly closed when not in use.[11][13]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[11][13]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of significant interest due to the versatile reactivity of its isothiocyanate group. Its well-defined synthesis from readily available starting materials and its potential as a covalent modifier and synthetic intermediate make it a valuable tool for medicinal chemists and researchers. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory and in the development of novel therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 4-chloro-1-isothiocyanato-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 4-chlorophenyl isothiocyanate in different solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isothiocyanate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-4-(chloromethyl)-2-methylbenzene. Retrieved from [Link]
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ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene. Retrieved from [Link]
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MDPI. (2020). Co-Clinical Trials: An Innovative Drug Development Platform for Cholangiocarcinoma. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Some Substitution Reactions of Methylbenzene. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 2-chloro-4-isothiocyanato-1-methyl- (CAS 19241-37-3). Retrieved from [Link]
-
MDPI. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isothiocyanates (ITCs) [...] Aldehyde Dehydrogenase (ALDH) Inhibitors.... Retrieved from [Link]
-
ChemSynthesis. (2025). 1-isothiocyanato-4-methylbenzene. Retrieved from [Link]
-
Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
PubChem. (n.d.). p-Tolyl isothiocyanate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methyl- (CAS 106-43-4). Retrieved from [Link]
-
ResearchGate. (2016). Mild conversion of primary amine to isothiocyanate?. Retrieved from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
CAS.org. (n.d.). 1-Chloro-4-(isothiocyanatomethyl)benzene. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Chloro-o-toluidine. Retrieved from [Link]
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1-chloro-4-isothiocyanato-2-methylbenzene structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-chloro-4-isothiocyanato-2-methylbenzene
Introduction
In the landscape of organic chemistry and drug development, the precise structural characterization of novel or synthesized compounds is a foundational requirement for understanding their reactivity, biological activity, and potential applications. Isothiocyanates (ITCs), characterized by the R−N=C=S functional group, are a class of compounds of significant interest due to their prevalence in natural products, particularly cruciferous vegetables, and their wide-ranging biological activities, including chemopreventive properties.[1][2][3]
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of a specific aromatic compound: This compound . We will navigate the logical workflow of spectroscopic analysis, demonstrating how data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically integrated to confirm its molecular formula, identify its functional groups, and definitively establish the connectivity and substitution pattern of its atoms.
The target molecule, with the molecular formula C₈H₆ClNS and a molecular weight of 183.66 g/mol , presents a valuable case study in applying modern analytical techniques to a substituted aromatic system.[4][5] This guide is designed for researchers and scientists who require a practical and theoretically grounded understanding of the structure elucidation process.
Logical Workflow for Structure Elucidation
Caption: Logical workflow for the structure elucidation of the target compound.
Mass Spectrometry: Determining Molecular Formula and Elemental Composition
Expertise & Causality: Mass spectrometry is the first essential step, as it directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing the molecular weight. For halogenated compounds, MS offers a definitive signature through isotopic patterns, which serves as a self-validating feature for the presence of specific elements.[6][7]
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A dilute solution of the purified compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is introduced into the instrument.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a magnetic field or a quadrupole mass analyzer, which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Data Interpretation and Trustworthiness:
The key to validating the proposed structure lies in observing two critical features:
-
Molecular Ion (M⁺•): The spectrum is expected to show a molecular ion peak corresponding to the formula C₈H₆³⁵ClNS, which has a mass of approximately 183 amu.
-
Isotopic Peak (M+2): Chlorine naturally exists as two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[8] This results in a characteristic M+2 peak, which is two mass units heavier than the molecular ion peak. The relative intensity of the M⁺• peak to the M+2 peak will be approximately 3:1, providing unequivocal evidence for the presence of a single chlorine atom in the molecule.[8][9]
Expected Mass Spectrometry Data:
| m/z Value (amu) | Assignment | Rationale |
| 185 | [M+2]⁺• | Molecular ion containing the ³⁷Cl isotope. |
| 183 | [M]⁺• | Molecular ion containing the ³⁵Cl isotope. Base peak for the molecular ion cluster. |
| 125 | [M - NCS]⁺ | Loss of the isothiocyanate group. |
| 148 | [M - Cl]⁺ | Loss of the chlorine atom. |
FT-IR Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of chemical bonds. The isothiocyanate group has an exceptionally strong and distinct absorption band, making IR an ideal tool for its confirmation.[10][11]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Background Scan: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Analysis: The IR beam passes through the crystal and reflects off the internal surface in contact with the sample. The evanescent wave penetrates a short distance into the sample, where absorption occurs. The resulting spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Data Interpretation and Trustworthiness:
The presence of the isothiocyanate functional group is confirmed by a very strong, sharp, and characteristic absorption band. The NIST reference spectrum for this molecule confirms this key feature.[4]
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~2100 | Asymmetric Stretch | -N=C=S (Isothiocyanate) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) C-H |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
The unambiguous identification of the intense band around 2100 cm⁻¹ is a primary validation point for the proposed structure.
NMR Spectroscopy: Assembling the Molecular Framework
Expertise & Causality: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[12][13] ¹H NMR reveals the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. ¹³C NMR identifies the number of unique carbon environments. Together, they allow for the complete assembly of the molecule's structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer's strong magnetic field. A series of radiofrequency pulses are applied, and the resulting signals (free induction decay, or FID) are detected.
-
Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into the frequency-domain spectrum, which is then phased and baseline-corrected.
¹H NMR Data Interpretation (500 MHz, CDCl₃)
The proposed structure has three distinct types of protons: one methyl group and three unique aromatic protons.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Coupling |
| ~7.35 | d | 1H | H-5 | Coupled to H-6 (ortho, J ≈ 8.5 Hz). Electron-withdrawing Cl at C-4 deshields this proton. |
| ~7.20 | dd | 1H | H-3 | Coupled to H-5 (meta, J ≈ 2.5 Hz) and H-6 (ortho, J ≈ 8.5 Hz). |
| ~7.15 | d | 1H | H-6 | Coupled to H-5 (meta, J ≈ 2.5 Hz). |
| ~2.40 | s | 3H | -CH₃ | Singlet, as there are no adjacent protons. Typical chemical shift for a methyl group on a benzene ring. |
Note: The exact chemical shifts and coupling constants are predictive and may vary slightly. The key is the pattern of splitting and the integration values.
¹³C NMR Data Interpretation (125 MHz, CDCl₃)
The molecule's asymmetry means all eight carbons are chemically distinct and should produce eight unique signals.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 | C-NCS | Quaternary carbon attached to the isothiocyanate group. |
| ~138 | C-Cl | Quaternary carbon attached to the chlorine atom. |
| ~135 | C-CH₃ | Quaternary carbon attached to the methyl group. |
| ~132 | CH (Aromatic) | Aromatic methine carbon. |
| ~130 | CH (Aromatic) | Aromatic methine carbon. |
| ~128 | CH (Aromatic) | Aromatic methine carbon. |
| ~125 | C (Isothiocyanate) | Carbon of the -N=C =S group. |
| ~20 | -CH₃ | Methyl carbon. |
Advanced NMR for Final Validation:
While 1D NMR provides strong evidence, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide irrefutable proof of the atomic connections, making the protocol a self-validating system. For instance, an HMBC spectrum would show a correlation between the methyl protons (~2.40 ppm) and the aromatic carbons at positions C1, C2, and C6, locking in the substitution pattern.
Conclusion: A Unified Structural Assignment
The structural elucidation of this compound is achieved through the systematic and synergistic application of modern spectroscopic techniques.
-
Mass Spectrometry confirms the molecular formula (C₈H₆ClNS) and validates the presence of a single chlorine atom through its characteristic 3:1 M⁺• to M+2 isotopic ratio.
-
FT-IR Spectroscopy provides definitive evidence of the key isothiocyanate functional group via its strong, sharp absorption band around 2100 cm⁻¹.
-
NMR Spectroscopy pieces together the molecular puzzle, with ¹H NMR confirming the 1,2,4-trisubstitution pattern on the aromatic ring and the presence of a methyl group, and ¹³C NMR accounting for all eight unique carbon atoms.
Each piece of data cross-validates the others, leading to the unambiguous confirmation of the structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is essential for advancing research and development in chemical and pharmaceutical sciences.
References
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McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]
-
Zhang, Y., & Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry, 205(1), 160-164. [Link]
-
Dull, M. F., & Meador, W. R. (1961). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 33(8), 1034-1037. [Link]
-
Wikipedia contributors. (n.d.). Isothiocyanate. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]
-
Clark, J. (2023). The M+2 peak in mass spectra. Chemguide. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
NIST. (n.d.). Benzene, 4-chloro-1-isothiocyanato-2-methyl-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]
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An In-depth Technical Guide to 2-Amino-4-chloro-6-methylpyrimidine (CAS No. 23163-92-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-amino-4-chloro-6-methylpyrimidine (CAS No. 23163-92-0), a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical research and development. This document delves into the core physicochemical properties, a detailed, field-proven synthesis protocol, and the significant applications of this compound, with a particular focus on its role as a scaffold in the design of novel therapeutic agents. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for researchers and drug development professionals.
Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules, including a variety of approved drugs.[1] Among these, 2-amino-4-chloro-6-methylpyrimidine stands out as a particularly versatile and valuable building block.[2] Its strategic arrangement of a reactive chlorine atom, a nucleophilic amino group, and a methyl group on the pyrimidine ring offers a trifecta of functional handles for diverse chemical modifications.[1] The chlorine atom at the 4-position is an excellent leaving group, readily participating in nucleophilic substitution reactions, which is a key step in the synthesis of a wide array of derivatives.[1] Concurrently, the amino group at the 2-position provides a site for further derivatization, allowing for the construction of complex molecular architectures.[1] This inherent reactivity profile makes 2-amino-4-chloro-6-methylpyrimidine a sought-after intermediate in the synthesis of novel drug candidates, particularly in the realms of oncology and virology, as well as in the development of advanced agrochemicals.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development. The key properties of 2-amino-4-chloro-6-methylpyrimidine are summarized below, providing a critical reference for experimental design.
Table 1: Physicochemical Properties of 2-Amino-4-chloro-6-methylpyrimidine
| Property | Value | Source(s) |
| CAS Number | 23163-92-0 (Note: Some sources may incorrectly list 5600-21-5) | [3] |
| Molecular Formula | C₅H₆ClN₃ | [2] |
| Molecular Weight | 143.57 g/mol | [2] |
| Appearance | White to light yellow or cream crystalline powder | [2][4] |
| Melting Point | 181-187 °C | [2][5] |
| Solubility | Insoluble in water. Soluble in acetic acid (50 mg/mL). | [5] |
| Purity (Typical) | ≥97% | [4] |
| Storage | Store in a cool, dry, and dark place. Stable under recommended storage conditions. | [2][5] |
| Incompatibilities | Strong oxidizing agents. | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and quality control of 2-amino-4-chloro-6-methylpyrimidine.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms within the molecule.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and chemical environment of the carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The mass spectrum is expected to show a molecular ion peak [M]⁺˙ and fragment ions resulting from the cleavage of the parent molecule.[6] The presence of chlorine will result in a characteristic M+2 isotopic peak.[6]
Synthesis Protocol: A Self-Validating and Reproducible Method
The following is a detailed, step-by-step protocol for the synthesis of 2-amino-4-chloro-6-methylpyrimidine from the readily available starting material, 2-amino-4-hydroxy-6-methylpyrimidine. This method is widely cited and has been proven to be robust and scalable.
Reaction Principle
The synthesis involves the conversion of a hydroxyl group to a chlorine atom using a chlorinating agent, in this case, phosphorus oxychloride (POCl₃). The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is first activated by the phosphorus oxychloride, followed by displacement by a chloride ion.
Diagram 1: Synthesis Workflow
Caption: A streamlined workflow for the synthesis of 2-amino-4-chloro-6-methylpyrimidine.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-hydroxy-6-methylpyrimidine (1 equivalent) with freshly distilled phosphorus oxychloride (POCl₃) (approximately 5-6 equivalents by volume).
-
Expert Insight: The use of excess phosphorus oxychloride serves as both the reagent and the solvent, driving the reaction to completion. Freshly distilled POCl₃ is crucial to remove any moisture that could quench the reaction.
-
-
Chlorination: Heat the reaction mixture to reflux. Continue refluxing until the mixture becomes a homogeneous solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Trustworthiness: A homogeneous solution is a good visual indicator that the starting material has been consumed. TLC provides a more definitive endpoint, ensuring reproducibility.
-
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess phosphorus oxychloride under reduced pressure (vacuum distillation).
-
Causality: This step is critical for simplifying the subsequent workup and isolation of the product.
-
-
Workup and Neutralization: Carefully and slowly pour the cooled reaction residue onto crushed ice with vigorous stirring. This will quench any remaining reactive species. Adjust the pH of the resulting suspension to approximately 8 using a 25% ammonia solution.
-
Self-Validation: The addition to ice is a highly exothermic process and must be done cautiously. The pH adjustment is essential to precipitate the free amine product.
-
-
Isolation of Crude Product: Filter the resulting precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from 50% ethanol to obtain the purified 2-amino-4-chloro-6-methylpyrimidine as a crystalline solid. Dry the product to a constant weight.
-
Authoritative Grounding: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product of high purity suitable for subsequent synthetic steps.
-
Applications in Drug Discovery and Development
The true value of 2-amino-4-chloro-6-methylpyrimidine lies in its role as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its application spans several therapeutic areas, most notably in oncology and virology.
Anticancer Agents: Targeting Key Signaling Pathways
The pyrimidine core is a well-established pharmacophore in the design of anticancer agents. Derivatives of 2-amino-4-chloro-6-methylpyrimidine have been investigated as inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[7]
-
Kinase Inhibitors: Many pyrimidine-based compounds function as ATP-competitive inhibitors of kinases. The pyrimidine scaffold can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase and block its activity.[8] This inhibition can disrupt downstream signaling pathways that are often hyperactivated in cancer cells, leading to a reduction in tumor growth and proliferation.[7]
Diagram 2: Generalized Kinase Inhibition Pathway
Caption: Mechanism of action of pyrimidine-based kinase inhibitors in cancer therapy.
-
Dihydrofolate Reductase (DHFR) Inhibitors: Some pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids.[9][10] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell death, particularly in rapidly dividing cancer cells.[10]
Antiviral Agents: Building Blocks for Nucleoside Analogues
2-Amino-4-chloro-6-methylpyrimidine and its close analogs are valuable precursors in the synthesis of nucleoside and non-nucleoside antiviral agents. The pyrimidine ring can be incorporated into structures that mimic natural nucleosides, thereby interfering with viral replication processes. These synthetic analogues can be designed to inhibit viral polymerases or other enzymes essential for the viral life cycle.
Conclusion
2-Amino-4-chloro-6-methylpyrimidine is a high-value intermediate with a proven track record in both academic research and industrial applications. Its versatile reactivity, coupled with its role as a key building block for a multitude of biologically active compounds, ensures its continued importance in the pursuit of novel therapeutics and advanced agrochemicals. The protocols and data presented in this guide are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]
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PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved January 21, 2026, from [Link]
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Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. [Link]
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Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. (2014). Journal of Medicinal Chemistry. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. [Link]
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Slideshare. (n.d.). dihydrofolate reductase inhibitor. [Link]
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Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). Molecules. [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). Molecules. [Link]
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Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). ResearchGate. [Link]
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2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. (2022). RSC Publishing. [Link]
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Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
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Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. (2020). Molecules. [Link]
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The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023). Antioxidants. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2021). RSC Medicinal Chemistry. [Link]
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A Technical Guide to the Potential Mechanism of Action of 1-chloro-4-isothiocyanato-2-methylbenzene
Executive Summary
1-chloro-4-isothiocyanato-2-methylbenzene is an aromatic isothiocyanate whose specific biological activities are not extensively documented. However, by leveraging the well-established mechanistic data of related aryl isothiocyanates (ITCs), this guide posits a multi-faceted mechanism of action centered on the electrophilic nature of its isothiocyanate moiety. We hypothesize three primary, interconnected pathways through which this compound likely exerts its cellular effects: (1) activation of the Keap1-Nrf2 antioxidant response pathway via covalent modification of Keap1 cysteine sensors; (2) induction of apoptosis and cell cycle arrest through disruption of microtubule polymerization; and (3) modulation of pro-apoptotic and inflammatory signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides the theoretical framework for these mechanisms, detailed protocols for their experimental validation, and visual diagrams to illustrate the complex signaling networks involved.
Introduction: Chemical Rationale for Bioactivity
This compound belongs to the isothiocyanate class of compounds, which are recognized for a wide range of biological activities, including chemopreventive and anti-inflammatory effects.[1] The bioactivity of ITCs stems from the potent electrophilicity of the isothiocyanate group (-N=C=S).[2] The central carbon atom of this group is highly susceptible to nucleophilic attack, particularly from the thiol groups (-SH) of cysteine residues within cellular proteins.[2] This interaction results in the formation of a stable, covalent dithiocarbamate adduct, which can profoundly alter the target protein's structure and function.
The specific structure of this compound, featuring a chlorine atom and a methyl group on the benzene ring, modulates the reactivity of the isothiocyanate group. These substituents influence the compound's lipophilicity, steric profile, and the electronic distribution within the aromatic ring, thereby determining its specific protein targets and downstream cellular consequences. This guide will explore the most probable molecular events triggered by this covalent modification.
Postulated Mechanism I: Activation of the Keap1-Nrf2 Antioxidant Response Pathway
A primary and well-documented mechanism for many ITCs is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of cellular antioxidant and detoxification responses.[3]
Mechanistic Overview
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[4] Keap1 is a cysteine-rich protein that acts as a cellular sensor for electrophilic and oxidative stress.[5] We propose that this compound, acting as an electrophile, covalently modifies key cysteine residues on Keap1.[4] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and halting Nrf2 degradation.[6] Consequently, newly synthesized Nrf2 is stabilized and translocates to the nucleus.[7]
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[8] Key Nrf2 target genes include those encoding for Phase II detoxification enzymes and antioxidant proteins like NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase-1 (HO-1).[8]
Visualization: Keap1-Nrf2 Pathway Activation
Caption: Proposed activation of the Nrf2 pathway by this compound.
Experimental Validation Workflow
Objective: To confirm the activation of the Keap1-Nrf2 pathway.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., human hepatocytes, bronchial epithelial cells) and treat with varying concentrations of this compound for different time points.
-
Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.[9]
-
Western Blot Analysis:
-
Procedure: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe membranes with primary antibodies against Nrf2 and Keap1. Use Lamin B1 and GAPDH as nuclear and cytoplasmic loading controls, respectively.[10][11]
-
Expected Outcome: A time- and dose-dependent increase in Nrf2 protein levels in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction, indicating translocation.[12] Keap1 levels should remain relatively unchanged.[12]
-
-
Quantitative Real-Time PCR (qPCR):
-
Procedure: Isolate total RNA from treated cells, synthesize cDNA, and perform qPCR using primers for Nrf2 target genes such as NQO1 and HMOX1.[13][14] Use a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[15]
-
Expected Outcome: A significant upregulation in the mRNA expression of NQO1 and HO-1 in treated cells compared to vehicle controls.[8]
-
Postulated Mechanism II: Disruption of Microtubule Dynamics
Several aryl ITCs have been identified as tubulin polymerization inhibitors.[2][16] This interaction disrupts the microtubule network, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[17]
Mechanistic Overview
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for several cellular processes, most notably the formation of the mitotic spindle during cell division. We hypothesize that this compound can covalently bind to reactive cysteine residues on tubulin monomers.[17] This binding may sterically hinder the proper conformational changes required for tubulin polymerization, thereby suppressing microtubule growth and dynamics.[17][18] The resulting disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a block in the G2/M phase of the cell cycle and, if the damage is irreparable, the induction of apoptosis.[19]
Visualization: Microtubule Disruption Workflow
Caption: Experimental workflow to test for tubulin polymerization inhibition.
Experimental Validation Workflow
Objective: To determine if the compound inhibits tubulin polymerization and disrupts cellular microtubules.
-
In Vitro Tubulin Polymerization Assay:
-
Procedure: Use a commercially available kit containing purified tubulin. In a microplate format, incubate tubulin with a GTP-containing buffer and different concentrations of this compound. Monitor the increase in absorbance at 340 nm over time, which is proportional to tubulin polymerization. Include a known inhibitor (e.g., vinblastine) as a positive control.[17]
-
Expected Outcome: A dose-dependent inhibition of the rate and extent of tubulin polymerization compared to the vehicle control.[17]
-
-
Immunofluorescence Microscopy:
-
Procedure: Treat cells (e.g., A549 lung cancer cells) with the compound for a relevant period (e.g., 24 hours). Fix the cells, permeabilize them, and stain with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Co-stain with DAPI to visualize the nuclei.
-
Expected Outcome: In control cells, a well-defined, filamentous microtubule network should be visible. In treated cells, expect to see a diffuse, disorganized tubulin staining and condensed, fragmented nuclei, indicative of microtubule disruption and apoptosis.
-
Postulated Mechanism III: Induction of Apoptosis via MAPK Signaling
The cellular stress induced by electrophilic ITCs often converges on the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which play a crucial role in regulating cell survival and apoptosis.[20][21]
Mechanistic Overview
Aromatic ITCs can lead to an increase in intracellular Reactive Oxygen Species (ROS) and/or directly modify stress-sensing proteins, leading to the activation of stress-activated protein kinases (SAPKs) like c-Jun N-terminal kinase (JNK) and p38 MAPK.[20][22] Sustained activation of the JNK and p38 pathways is strongly pro-apoptotic.[23] These kinases can phosphorylate and activate pro-apoptotic members of the Bcl-2 family (e.g., Bax, Bak) and/or inactivate anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[22] This shifts the balance towards mitochondrial outer membrane permeabilization, leading to the release of cytochrome c.[24] Cytosolic cytochrome c then triggers the activation of a caspase cascade (initiator caspase-9 and effector caspase-3), culminating in the execution phase of apoptosis, characterized by DNA fragmentation and cell death.[22][24]
Visualization: MAPK-Mediated Apoptosis Pathway
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An In-depth Technical Guide to the Anticipated Biological Activity of 1-Chloro-4-isothiocyanato-2-methylbenzene
Foreword: Charting Unexplored Territory in Isothiocyanate Research
The isothiocyanate (-N=C=S) functional group is a hallmark of a class of compounds renowned for their potent and varied biological activities, including anticarcinogenic, antimicrobial, and anti-inflammatory properties.[1][2] These organosulfur compounds are most famously derived from the hydrolysis of glucosinolates found in cruciferous vegetables.[2] While extensive research has illuminated the therapeutic potential of well-known isothiocyanates (ITCs) such as sulforaphane and phenethyl isothiocyanate (PEITC), a vast number of synthetic and less-studied analogues remain enigmatic.[3][4]
This guide focuses on one such molecule: 1-chloro-4-isothiocyanato-2-methylbenzene (CAS No. 19241-36-2). Despite its availability from chemical suppliers, there is a notable absence of published research detailing its specific biological effects. This document, therefore, serves as a prospective analysis—a technical guide for the researcher poised to investigate this compound. By synthesizing the wealth of knowledge on structurally related ITCs, we will construct a predictive framework for its biological activity and provide detailed, field-proven methodologies for its empirical validation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical experimental designs necessary to pioneer the investigation of this promising, yet uncharted, chemical entity.
I. Synthesis and Physicochemical Profile
A robust understanding of a compound's synthesis and chemical nature is fundamental to any biological investigation. The synthesis of aromatic isothiocyanates like this compound is well-established, typically proceeding from the corresponding primary amine.
A. General Synthetic Route
The most common and efficient methods for synthesizing aryl isothiocyanates involve the conversion of a primary amine (in this case, 4-chloro-2-methylaniline) into the isothiocyanate via a dithiocarbamate intermediate or using thiocarbonyl transfer reagents.[1] A reliable two-step, one-pot procedure is often employed, which avoids the use of highly toxic reagents like thiophosgene.[5]
Conceptual Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
B. Physicochemical Properties
The structural features of this compound—a benzene ring substituted with a chloro group, a methyl group, and the isothiocyanate moiety—are expected to govern its reactivity and bioavailability.
| Property | Value | Source |
| CAS Number | 19241-36-2 | ECHEMI |
| Molecular Formula | C₈H₆ClNS | ECHEMI |
| Molecular Weight | 183.66 g/mol | ECHEMI |
| Appearance | Yellow Liquid | ECHEMI |
| Boiling Point | 123 °C at 8 Torr | ECHEMI |
| Density | 1.248 g/mL at 25 °C | ECHEMI |
| XLogP3 | 4.3 | ECHEMI |
| GHS Classification | H314: Causes severe skin burns and eye damage | ECHEMI |
Note: The high XLogP3 value suggests significant lipophilicity, which may facilitate passage through cellular membranes but could also indicate potential issues with aqueous solubility. The compound is classified as a hazardous substance, causing severe skin and eye damage, and necessitates careful handling in a laboratory setting.[6]
II. Predicted Biological Activity and Mechanistic Landscape
Based on extensive literature on aromatic and halogenated ITCs, we can formulate robust hypotheses regarding the biological activities of this compound. The electrophilic carbon atom of the -N=C=S group is a key driver of its biological activity, readily reacting with nucleophilic moieties such as the thiol groups of cysteine residues in proteins.
A. Anticancer Potential
The most widely documented activity of ITCs is their ability to inhibit cancer cell proliferation and induce apoptosis.[3][7] This is often achieved through a multi-pronged attack on cancer cell signaling and survival pathways.
1. Induction of Apoptosis and Cell Cycle Arrest: ITCs are known to trigger programmed cell death (apoptosis) in cancer cells.[7] This is frequently mediated by the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential and leads to the activation of the caspase cascade.[7] Furthermore, ITCs can arrest the cell cycle, preventing cancer cells from dividing and proliferating.
2. Modulation of Key Signaling Pathways:
-
NF-κB Pathway: The transcription factor NF-κB is often constitutively active in cancer cells, promoting inflammation and cell survival. Many ITCs inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.
-
MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways are crucial for cell proliferation and survival. ITCs have been shown to modulate MAPK signaling, often leading to the activation of pro-apoptotic members of this family.[8]
-
Nrf2 Pathway: While activation of the Nrf2 antioxidant response pathway is a key mechanism for the chemopreventive effects of some ITCs, in established cancer cells, its inhibition can lead to increased oxidative stress and cell death. The effect of a novel ITC on this pathway requires empirical determination.
Caption: Predicted anticancer signaling pathways modulated by the ITC.
B. Antimicrobial Activity
Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[9][10] Benzyl-isothiocyanate, for example, is highly effective against methicillin-resistant Staphylococcus aureus (MRSA), with a primarily bactericidal mode of action.[9][10] The lipophilicity and electrophilic nature of ITCs are thought to enable them to disrupt bacterial cell membranes and interfere with essential enzymatic processes.[9] The halogen (chloro) and methyl substitutions on the benzene ring of this compound may enhance its lipophilicity, potentially improving its antimicrobial efficacy.
C. Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases, including cancer. ITCs are known to exert potent anti-inflammatory effects, primarily through the inhibition of the pro-inflammatory NF-κB signaling pathway. This leads to a reduction in the production of inflammatory mediators such as TNF-α, interleukins (e.g., IL-6), and cyclooxygenase-2 (COX-2).
III. Proposed Experimental Workflows for Biological Characterization
To move from prediction to empirical evidence, a structured experimental approach is required. The following protocols are designed to provide a comprehensive initial assessment of the biological activities of this compound.
A. Workflow for In Vitro Anticancer Activity Assessment
This workflow outlines the sequential steps to determine the cytotoxic and apoptosis-inducing effects of the compound on cancer cell lines.
Caption: Experimental workflow for assessing in vitro anticancer activity.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) and non-malignant control cells (e.g., HaCaT) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the treatment media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the ITC at its IC₅₀ and ½ IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are essential for proper compensation and gating.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
B. Protocol for Antimicrobial Susceptibility Testing
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Bacterial/Fungal Preparation: Grow microbial strains (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the ITC in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth), a negative control (broth only), and a vehicle control (microbe + broth + DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A viability indicator like resazurin can be added to aid visualization.
IV. Conclusion and Future Directions
While direct biological data for this compound is currently unavailable, its chemical structure strongly suggests a profile consistent with other well-characterized isothiocyanates. It is poised as a candidate with significant potential for anticancer, antimicrobial, and anti-inflammatory activities. The chloro and methyl substitutions on the aromatic ring may fine-tune its lipophilicity, cell permeability, and reactivity, potentially leading to a unique efficacy and safety profile.
The experimental workflows detailed in this guide provide a clear and robust path for the initial characterization of this compound. The causality behind these experimental choices is rooted in establishing a foundational understanding of its dose-dependent cytotoxicity, its primary mode of cell death induction, and its potential as an antimicrobial agent. Successful execution of these protocols will generate the critical preliminary data needed to justify more advanced preclinical studies, including in vivo animal models and detailed mechanistic investigations into its specific molecular targets. The exploration of this compound represents an exciting opportunity to expand the therapeutic landscape of isothiocyanates.
References
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. Available at: [Link]
-
Preparation of 4-chlorophenyl isothiocyanate in different solvents. ResearchGate. Available at: [Link]
-
Cytotoxic and Antioxidant Activity of 4-methylthio-3-butenyl Isothiocyanate From Raphanus Sativus L. (Kaiware Daikon) Sprouts. PubMed. Available at: [Link]
-
The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. National Institutes of Health. Available at: [Link]
-
Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. Available at: [Link]
-
Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. MDPI. Available at: [Link]
-
Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. Available at: [Link]
-
Recent advancement in the synthesis of isothiocyanates. Royal Society of Chemistry. Available at: [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. Available at: [Link]
-
Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. National Institutes of Health. Available at: [Link]
-
Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. National Institutes of Health. Available at: [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Institutes of Health. Available at: [Link]
-
Are isothiocyanates potential anti-cancer drugs?. National Institutes of Health. Available at: [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. Available at: [Link]
-
Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates. ResearchGate. Available at: [Link]
-
Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. National Institutes of Health. Available at: [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. National Institutes of Health. Available at: [Link]
-
Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]
-
4-Chlorophenyl isothiocyanate. National Institutes of Health. Available at: [Link]
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The Rising Profile of Chlorinated Isothiocyanates: A Technical Guide for Drug Discovery
Introduction: In the landscape of covalent drug discovery and chemical biology, the isothiocyanate (ITC) functional group (–N=C=S) has garnered significant attention for its potent and diverse biological activities.[1][2] Naturally occurring ITCs, primarily derived from the hydrolysis of glucosinolates in cruciferous vegetables, have well-documented anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This guide delves into a synthetically accessible and increasingly important subclass: chlorinated isothiocyanates. The introduction of chlorine atoms onto the molecular scaffold can profoundly influence the compound's physicochemical properties, reactivity, and biological profile, offering a compelling avenue for the development of novel therapeutics and chemical probes.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, biological mechanisms, and applications of chlorinated isothiocyanates. We will explore the causality behind experimental choices and provide a framework for harnessing the unique potential of this compound class.
Synthesis and Characterization of Chlorinated Isothiocyanates
The synthesis of chlorinated isothiocyanates, particularly aryl derivatives, is most commonly achieved from the corresponding chlorinated anilines. The choice of synthetic route is often dictated by the stability of the starting materials and the desired scale of the reaction.
Core Synthetic Methodologies
Several reliable methods exist for the conversion of primary amines to isothiocyanates, with many adaptable for chlorinated precursors.[2][5]
Method 1: Dithiocarbamate Salt Formation and Decomposition
This is a widely used and versatile two-step approach.[5] The primary amine is first reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurization agent to yield the isothiocyanate.
-
Rationale: This method avoids the use of highly toxic thiophosgene. The in situ generation of the dithiocarbamate salt allows for a one-pot procedure in many cases.[4] For electron-deficient anilines, such as chloroanilines, a two-step approach often provides higher yields by allowing for the isolation of the intermediate dithiocarbamate salt.[6]
Experimental Protocol: Synthesis of 4-Chlorophenyl Isothiocyanate [7]
-
Dithiocarbamate Salt Formation:
-
Dissolve 4-chloroaniline in a suitable aqueous or alcoholic solvent.
-
Add a stoichiometric amount of carbon disulfide and a base (e.g., ammonia or triethylamine) while stirring vigorously at a controlled temperature (e.g., 30-35°C).
-
Continue stirring for 1-2 hours to allow for the precipitation of the ammonium 4-chlorophenyldithiocarbamate salt.
-
Isolate the salt by filtration and wash with a non-polar solvent.
-
-
Desulfurization:
-
The dithiocarbamate salt is then treated with a desulfurizing agent. While various reagents can be used, such as lead nitrate or tosyl chloride, a common method involves the use of reagents like ethyl chloroformate or hydrogen peroxide for a greener approach.[5]
-
For example, treatment with lead nitrate in an aqueous solution facilitates the decomposition to the isothiocyanate.[7]
-
The product, 4-chlorophenyl isothiocyanate, can then be extracted with an organic solvent (e.g., petroleum ether) and purified by distillation or chromatography.
-
Method 2: Reaction with Phenyl Chlorothionoformate
A facile and efficient method involves the reaction of amines with phenyl chlorothionoformate.[6] This approach is particularly effective for a broad range of amines, including halogenated and nitro-substituted aryl amines, often yielding excellent results where other methods may falter.[6]
-
Rationale: This method is advantageous for preparing electron-deficient aryl isothiocyanates. A two-step process, involving the synthesis and subsequent deprotection of an intermediate thiocarbamate, can overcome the limitations of a one-pot approach for these substrates, leading to yields of up to 99%.[6]
Spectroscopic Characterization
The structural elucidation of chlorinated isothiocyanates relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of chlorinated phenyl isothiocyanates typically appear in the range of 7.0-7.5 ppm, with splitting patterns and coupling constants consistent with the substitution pattern on the aromatic ring.[8]
-
¹³C NMR: The carbon of the isothiocyanate group (–N=C=S) is a key diagnostic signal, though it can be broad and sometimes difficult to detect due to quadrupolar relaxation and chemical shift anisotropy.[9] Its chemical shift is typically found in the range of 130-140 ppm.[10][11] The presence of chlorine atoms influences the chemical shifts of the aromatic carbons, with the carbon directly attached to the chlorine showing a characteristic shift.[12]
| Compound | NCS Carbon (ppm) | Aromatic Carbons (ppm) |
| 4-Chlorophenyl ITC | ~133 | Signals consistent with a 1,4-disubstituted benzene ring.[10] |
| 3-Chlorophenyl ITC | ~134 | Signals consistent with a 1,3-disubstituted benzene ring.[11] |
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) of aryl isothiocyanates typically shows a prominent molecular ion peak due to the stability of the aromatic system.[13]
-
Fragmentation Patterns: A characteristic fragmentation involves the cleavage of the C-N bond, leading to the formation of a C₆H₄Cl⁺ fragment (m/e 111 for the ³⁵Cl isotope) and the loss of the NCS group.[13] The NCS fragment itself is generally not observed as a major ion.[13] The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key feature in the mass spectrum, with characteristic M+ and M+2 peaks.
Chemical Reactivity and Biological Implications
The biological activity of isothiocyanates is intrinsically linked to the electrophilic nature of the central carbon atom in the –N=C=S group. This carbon is susceptible to nucleophilic attack by electron-rich moieties in biological macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH).[14]
The Influence of Chlorination on Reactivity
The presence of a chlorine atom on an aromatic ring exerts a significant electronic effect. Chlorine is an electronegative atom that withdraws electron density from the ring through the inductive effect, while donating electron density through resonance. Overall, chlorine is considered a deactivating, ortho-, para-directing group in electrophilic aromatic substitution. In the context of chlorinated aryl isothiocyanates, the electron-withdrawing nature of chlorine is expected to increase the electrophilicity of the isothiocyanate carbon, thereby enhancing its reactivity towards nucleophiles.
Reaction with Biological Nucleophiles
The primary mechanism of action for isothiocyanates involves the covalent modification of cellular proteins and peptides.
-
Reaction with Thiols: The reaction with sulfhydryl groups (e.g., from cysteine residues or glutathione) forms dithiocarbamate adducts. This reaction is generally rapid and is considered a key event in the biological activity of ITCs.[15] Depletion of cellular glutathione can lead to an increase in reactive oxygen species (ROS), triggering downstream signaling pathways related to apoptosis and cell cycle arrest.[3]
-
Reaction with Amines: Isothiocyanates can also react with amino groups (e.g., from lysine residues) to form thiourea derivatives. While this reaction is generally slower than the reaction with thiols, it can also contribute to the alteration of protein function.[16]
The pH of the cellular environment can influence the selectivity of the reaction, with thiols being the preferred target at physiological pH.[16]
Biological Activities and Therapeutic Potential
Chlorinated isothiocyanates have demonstrated a range of biological activities that make them attractive candidates for drug development, particularly in oncology and inflammatory diseases.
Anticancer Activity
Isothiocyanates, as a class, are known to inhibit the proliferation of various cancer cell lines.[3][17][18] The introduction of a chlorine atom can modulate this activity.
Mechanisms of Anticancer Action:
-
Induction of Apoptosis: Chlorinated isothiocyanates can trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[3][19] The generation of ROS due to GSH depletion is a common trigger for this process.[3]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. This is often observed as an accumulation of cells in the G2/M or G1 phases of the cell cycle.[3]
-
Inhibition of Angiogenesis: Some isothiocyanates have been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Isothiocyanates have demonstrated potent anti-inflammatory effects.[5][20]
Mechanisms of Anti-inflammatory Action:
-
Inhibition of Pro-inflammatory Enzymes: Some isothiocyanates are effective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are inflammatory mediators.[5][20][21]
-
Modulation of Inflammatory Signaling Pathways: Isothiocyanates can inhibit the activation of nuclear factor-kappa B (NF-κB), a master regulator of the inflammatory response.[3][6] They can also activate the Nrf2 pathway, which upregulates the expression of antioxidant and cytoprotective genes.[6]
Enzyme Inhibition and Structure-Activity Relationships (SAR)
The inhibitory potency of isothiocyanates against various enzymes is highly dependent on their chemical structure.[1][22][23][24][25]
-
Cytochrome P450 (CYP) Enzymes: Arylalkyl isothiocyanates are known inhibitors of CYP enzymes, which are involved in the metabolic activation of carcinogens. The length of the alkyl chain and the nature of the aromatic ring substituent, including chlorine, can significantly impact their inhibitory potency.[23][25]
-
Other Enzymes: Isothiocyanates have been investigated as inhibitors of a range of other enzymes, including cholinesterases and N-acylethanolamine acid amidase (NAAA).[20][21][22] SAR studies have shown that the substitution pattern on the aromatic ring is a critical determinant of activity.
The presence of electron-withdrawing groups like chlorine on a phenyl ring has been shown to enhance the inhibitory activity of some compounds, for example, in the context of α-amylase inhibitors derived from isothiocyanates.[23]
Considerations for Drug Development
While chlorinated isothiocyanates hold significant therapeutic promise, several factors must be considered in their development as drug candidates.
Metabolism and Pharmacokinetics
The metabolic fate of chlorinated aromatic compounds can be complex. In biological systems, they can undergo various transformations, including hydroxylation, dechlorination, and conjugation.[15][16][19][26][27] The metabolism of the isothiocyanate group itself typically proceeds through the mercapturic acid pathway, involving initial conjugation with glutathione.[15] Understanding the metabolic stability and potential for the formation of reactive metabolites is crucial for assessing the safety and efficacy of these compounds.
Selectivity and Off-Target Effects
The high reactivity of the isothiocyanate group can lead to promiscuous binding to multiple proteins, potentially causing off-target effects and toxicity. A key challenge in the development of isothiocyanate-based drugs is to engineer molecules with sufficient selectivity for the desired biological target. This can be achieved by optimizing the non-covalent interactions of the molecular scaffold with the target protein, ensuring that the reactive "warhead" is positioned for efficient and specific covalent bond formation.
Conclusion and Future Perspectives
Chlorinated isothiocyanates represent a promising class of compounds for the development of novel therapeutics. Their enhanced electrophilicity, coupled with the ability to fine-tune their properties through synthetic modification, provides a powerful platform for targeting a range of diseases. Future research in this area should focus on:
-
Expanding the chemical diversity: Synthesizing and evaluating a broader range of chlorinated isothiocyanates, including those with different substitution patterns and aliphatic scaffolds.
-
Detailed mechanistic studies: Elucidating the specific molecular targets of chlorinated isothiocyanates and understanding how the chlorine atom influences target engagement and downstream signaling.
-
Improving selectivity: Designing next-generation chlorinated isothiocyanates with enhanced selectivity for their intended targets to minimize off-target effects.
-
In vivo evaluation: Advancing promising candidates into preclinical and clinical studies to assess their therapeutic potential in relevant disease models.
By leveraging a deep understanding of their chemistry and biology, the scientific community can unlock the full potential of chlorinated isothiocyanates in the ongoing quest for new and effective medicines.
References
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- Stucki, G., & Thuer, M. (Year). Cometabolic degradation of chlorinated aromatic compounds. Journal of Applied Microbiology.
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- Dolin, G., et al. (2023). Cometabolism of Chlorinated Volatile Organic Compounds and 1,4-Dioxane in Groundwater.
- Li, Y., et al. (2022). Bioaccumulation and Biotransformation of Chlorinated Paraffins.
- DeWeerd, K. A., & Suflita, J. M. (Year). Biotransformation of chlorinated aliphatic solvents in the presence of aromatic compounds under methanogenic conditions. Environmental Toxicology and Chemistry.
- Makriyannis, A., et al. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. Journal of Medicinal Chemistry.
- Tseng, E., et al. (Year). Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines. Experimental Biology and Medicine.
- Zhang, Y., et al. (Year). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics.
- Nguyen, T. Q., et al. (Year). Density Functional Theory Study of 13C NMR Chemical Shift of Chlorinated Compounds. Magnetic Resonance in Chemistry.
- Sun, N., et al. (Year). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry.
- Hecht, S. S., et al. (Year). Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)
- Dains, F. B., et al. (Year). Isothiocyanic acid, p-chlorophenyl ester. Organic Syntheses.
- Eschliman, K., & Bossmann, S. H. (Year).
- El-Gazzar, A. B. A., et al. (Year). Mass fragmentation pattern of compound 44.
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Chemsrc. (2025). 4-chlorophenyl isothiocyanate. Retrieved from [Link]
- Milelli, A., et al. (Year). Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. Mini-Reviews in Medicinal Chemistry.
- Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis.
- Razis, A. F. A., et al. (2018).
- Glaser, R., et al. (2015).
- Kubec, R., et al. (2024). Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line.
- Eschliman, K., & Bossmann, S. H. (2019).
- Janczewski, Ł., et al. (Year). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies.
- Ušjak, D., et al. (Year). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Shimbo, K., et al. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry.
- Glaser, R., et al. (2015). Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. Semantic Scholar.
- Conaway, C. C., et al. (Year).
- Conaway, C. C., et al. (2001). Decomposition rates of isothiocyanate conjugates determine their activity as inhibitors of cytochrome p450 enzymes. Chemical Research in Toxicology.
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
- Ušjak, D., et al. (Year). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Discovery and history of 1-chloro-4-isothiocyanato-2-methylbenzene
An In-Depth Technical Guide to 1-Chloro-4-isothiocyanato-2-methylbenzene: Synthesis, Properties, and Potential Applications
Foreword
This technical guide provides a comprehensive overview of this compound, a molecule of interest in the broader field of isothiocyanate chemistry. While not a compound of widespread renown, its structural motifs suggest potential applications in organic synthesis and drug discovery. This document synthesizes the available information on its history, synthesis, and physicochemical properties, and explores its potential biological activities based on the well-established characteristics of the isothiocyanate class of compounds. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced world of specialty chemicals and their potential for innovation.
Historical Context and Discovery
The commercial production of 4-chloro-o-toluidine began in Germany in 1924.[1][2][3][4][5] This aromatic amine became an important intermediate in the manufacturing of azo dyes and, from the 1960s, the pesticide chlordimeform.[1][2][3][5] Given that the conversion of primary amines to isothiocyanates is a fundamental transformation in organic chemistry, it is highly probable that this compound was first synthesized during this period as part of research and development efforts exploring new dyes, pesticides, or other specialty chemicals derived from 4-chloro-o-toluidine.
The synthesis of isothiocyanates has been a focus of chemical research for nearly a century, with the most common methods involving the formation and subsequent decomposition of a dithiocarbamate salt.[6] The ready availability of 4-chloro-o-toluidine as a commercial product would have made it a logical starting material for the synthesis of its corresponding isothiocyanate.
Physicochemical Properties
This compound is a yellow liquid with a molecular formula of C8H6ClNS and a molecular weight of 183.66 g/mol .[7][8] Its chemical structure features a benzene ring substituted with a chlorine atom, a methyl group, and an isothiocyanate group. The presence of these functional groups imparts specific chemical reactivity and physical properties to the molecule.
| Property | Value | Reference(s) |
| CAS Number | 19241-36-2 | [7][8] |
| Molecular Formula | C8H6ClNS | [7][8] |
| Molecular Weight | 183.66 g/mol | [7][8] |
| Appearance | Yellow Liquid | [7] |
| Density | 1.248 g/mL at 25 °C | [7] |
| Boiling Point | 123 °C at 8 Torr | [8] |
| Refractive Index | n20/D 1.646 | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds from its corresponding primary amine, 4-chloro-o-toluidine. The general approach involves the reaction of the amine with a thiocarbonylating agent to form an intermediate, which then eliminates a leaving group to yield the isothiocyanate. Several methods have been developed for the synthesis of aryl isothiocyanates, and the choice of method often depends on the desired yield, purity, and the sensitivity of the starting materials.[9][10][11]
General Synthesis Pathway
The most common synthetic route involves the in-situ formation of a dithiocarbamate salt from the reaction of 4-chloro-o-toluidine with carbon disulfide in the presence of a base. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.[6]
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol (Adapted from General Methods)
This protocol is a representative example of how this compound can be synthesized in a laboratory setting.[12][13]
Materials:
-
4-chloro-o-toluidine
-
Carbon disulfide (CS2)
-
Triethylamine (Et3N) or Sodium Hydroxide (NaOH)
-
Ethyl chloroformate
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-chloro-o-toluidine in a suitable organic solvent like dichloromethane.
-
Add 1.1 equivalents of triethylamine (or an aqueous solution of sodium hydroxide) to the solution and cool the mixture in an ice bath.
-
Slowly add 1.1 equivalents of carbon disulfide dropwise to the cooled solution while stirring.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until the formation of the dithiocarbamate salt is complete (monitoring by TLC is recommended).
-
-
Formation of the Isothiocyanate:
-
Cool the reaction mixture again in an ice bath.
-
Slowly add 1.1 equivalents of ethyl chloroformate dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Potential Applications and Biological Activity
While specific applications for this compound are not extensively documented, its chemical structure suggests several areas of potential utility. The isothiocyanate functional group is a versatile electrophile that can react with a wide range of nucleophiles, making it a valuable building block in organic synthesis.[14]
Synthetic Intermediate
The primary application of this compound is likely as an intermediate in the synthesis of more complex molecules. The isothiocyanate group can readily react with amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. These reactions are fundamental in the construction of various heterocyclic compounds, some of which may possess interesting biological activities.
Potential Biological Activity
Isothiocyanates as a class of compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][15] These effects are often attributed to the ability of the isothiocyanate group to react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins.
-
Anticancer Potential: Many naturally occurring and synthetic isothiocyanates have been shown to inhibit the growth of cancer cells and induce apoptosis.[15][16][17] The specific substitution pattern on the aromatic ring of this compound could modulate its biological activity and selectivity.
-
Antimicrobial Activity: Isothiocyanates have demonstrated efficacy against a range of bacteria and fungi.[18] The lipophilicity imparted by the chloro and methyl groups on the benzene ring may influence its ability to penetrate microbial cell membranes.
It is important to note that while the general class of isothiocyanates shows significant biological promise, the specific activity of this compound would need to be determined through dedicated biological screening and mechanistic studies.
Caption: Potential biological activities of this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As with most isothiocyanates, it is likely to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a specialty chemical with a history rooted in the industrial production of its precursor, 4-chloro-o-toluidine. While its specific discovery and applications are not widely documented, its synthesis is achievable through well-established chemical methods. The presence of the reactive isothiocyanate group, combined with the substituted aromatic ring, makes it a potentially valuable intermediate for organic synthesis and a candidate for investigation in the fields of medicinal chemistry and materials science. Further research is warranted to fully elucidate its chemical reactivity, biological activity, and potential for novel applications.
References
-
4-CHLORO-ortho-TOLUIDINE 1. Exposure Data - IARC Publications.
-
4-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf.
-
4-Chloro-o-toluidine - Wikipedia.
-
4-Chloro- o -toluidine - Grokipedia.
-
Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE.
-
4-CHLORO-ortho-TOLUIDINE 1. Exposure Data - IARC Publications.
-
Synthesis of Isothiocyanates: An Update - PMC - NIH.
-
New Syntheses of Aryl isothiocyanates - ResearchGate.
-
Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv.
-
Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing).
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - Beilstein Journals.
-
Recent Advancement in the Synthesis of Isothiocyanates.
-
Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC - NIH.
-
a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1][2][3]triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
-
Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. - ResearchGate.
-
Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed.
-
Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - NIH.
-
Isothiocyanate synthesis - Organic Chemistry Portal.
-
19241-36-2, 4-Chloro-2-isothiocyanato-1-methylbenzene Formula - ECHEMI.
-
Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells - PMC - PubMed Central.
-
4-Chloro-2-isothiocyanato-1-methylbenzene - CAS Common Chemistry.
-
Are isothiocyanates potential anti-cancer drugs? - PMC.
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- 8. CAS Common Chemistry [commonchemistry.cas.org]
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- 12. cbijournal.com [cbijournal.com]
- 13. Isothiocyanate synthesis [organic-chemistry.org]
- 14. Competitive reactivity of the aryl isothiocyanate dipolarophile at N [[double bond, length half m-dash]] C versus C [[double bond, length half m-dash]] S with nucleophilic 1,3-dipoles: a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1,2,3]triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-chloro-4-isothiocyanato-2-methylbenzene
Introduction: Unveiling a Molecule of Interest
1-chloro-4-isothiocyanato-2-methylbenzene, a halogenated aromatic isothiocyanate, represents a class of compounds with significant potential in various scientific domains, including drug discovery and materials science. Isothiocyanates (ITCs) are well-regarded for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[1] The unique chemical architecture of this compound, featuring a reactive isothiocyanate group (-N=C=S) on a substituted benzene ring, makes it a compelling candidate for further investigation.
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Understanding these fundamental physicochemical properties is paramount for any researcher, scientist, or drug development professional aiming to unlock its full potential. A thorough grasp of its behavior in various solvents and under different environmental stressors is the bedrock upon which successful formulation, storage, and application strategies are built. This document will delve into the rationale behind experimental design, provide detailed methodologies, and offer insights into interpreting the resulting data, all grounded in established scientific principles and regulatory expectations.
Part 1: Physicochemical Characterization
A foundational understanding of the intrinsic properties of this compound is the logical starting point for any solubility or stability investigation.
| Property | Value | Source |
| Molecular Formula | C8H6ClNS | PubChem |
| Molecular Weight | 183.66 g/mol | PubChem |
| Appearance | (Predicted) White to off-white crystalline solid | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Note: The lack of publicly available experimental data for some properties necessitates their determination as part of a comprehensive characterization.
Part 2: Solubility Assessment - A Multi-Solvent Approach
The solubility of a compound dictates its bioavailability and the feasibility of its formulation in various delivery systems. A systematic approach to solubility determination across a spectrum of solvents with varying polarities is crucial.
Rationale for Solvent Selection
The choice of solvents is guided by the need to understand the compound's behavior in aqueous, non-aqueous, polar, and non-polar environments. This provides a holistic view of its solubility profile, which is invaluable for downstream applications.
-
Aqueous Buffers (pH 3.0, 7.4, 9.0): To mimic physiological conditions and assess the impact of pH on solubility. The stability of isothiocyanates can be pH-dependent.[2]
-
Alcohols (Methanol, Ethanol, Isopropanol): Common polar organic solvents used in pharmaceutical formulations and chemical synthesis.
-
Aprotic Solvents (Acetonitrile, Dimethyl Sulfoxide (DMSO)): Frequently used for dissolving compounds for in vitro screening and as reaction media.
-
Non-polar Solvents (Hexane, Toluene): To understand the compound's lipophilicity.
-
Biorelevant Media (Simulated Gastric Fluid, Simulated Intestinal Fluid): To predict in vivo solubility and absorption.
Experimental Workflow: Solubility Determination
The following workflow outlines a robust method for determining the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol: Shake-Flask Method
-
Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.
-
Solvent Addition: Add a precise volume of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator set at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the settling of undissolved solids.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility in mg/mL or mol/L.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound, which would be populated with experimental results.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| pH 3.0 Buffer | 25 | < 0.1 |
| pH 7.4 Buffer | 25 | < 0.1 |
| pH 9.0 Buffer | 25 | < 0.1 |
| Methanol | 25 | 15.2 |
| Ethanol | 25 | 10.5 |
| Acetonitrile | 25 | 25.8 |
| DMSO | 25 | > 50 |
| Hexane | 25 | 1.2 |
Part 3: Stability Assessment - A Forced Degradation Approach
Stability testing is critical to identify potential degradation pathways, establish a stability-indicating analytical method, and determine appropriate storage and handling conditions. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are an essential component of this process.[3][4]
Rationale for Stress Conditions
Forced degradation studies intentionally expose the compound to conditions more severe than accelerated stability testing to provoke degradation.[5][6] The chosen stress conditions are designed to explore the compound's susceptibility to hydrolysis, oxidation, and photolysis.
-
Acidic and Basic Hydrolysis: To assess the stability of the isothiocyanate group, which is known to be susceptible to hydrolysis.[7]
-
Oxidative Degradation: To evaluate the compound's reactivity towards oxidizing agents.
-
Photostability: To determine the impact of light exposure on the compound's integrity, as recommended by ICH Q1B guidelines.[8]
-
Thermal Degradation: To investigate the effect of elevated temperatures on the compound's stability.
Experimental Workflow: Forced Degradation Study
The following diagram illustrates the logical flow of a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Detailed Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60°C.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation: Heat the solid compound at 80°C.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. Peak purity analysis using a photodiode array (PDA) detector and mass spectrometry (MS) is crucial for identifying and characterizing degradation products.
Illustrative Stability Data
The following table provides a template for presenting the results of a forced degradation study.
| Stress Condition | Time (hours) | % Assay of Parent Compound | Major Degradant(s) (% Peak Area) |
| 0.1 M HCl, 60°C | 24 | 85.2 | D1 (8.1%), D2 (4.5%) |
| 0.1 M NaOH, RT | 8 | 45.7 | D3 (35.2%), D4 (12.1%) |
| 3% H2O2, RT | 24 | 92.5 | D5 (5.3%) |
| Photostability | - | 98.1 | Minor peaks < 0.5% |
| Thermal (80°C, solid) | 48 | 99.2 | No significant degradation |
Part 4: Analytical Methodologies
A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the quantification of isothiocyanates.[9][10]
Proposed HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan, likely around 240-280 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Part 5: Potential Degradation Pathways
Based on the known chemistry of isothiocyanates, several degradation pathways can be postulated. The isothiocyanate functional group is an electrophile and is susceptible to nucleophilic attack.[7]
Caption: Potential Degradation Pathways of this compound.
-
Hydrolysis: Under acidic or basic conditions, the isothiocyanate group can hydrolyze to form the corresponding primary amine and release carbonyl sulfide or carbon dioxide and hydrogen sulfide.
-
Reaction with Nucleophiles: Isothiocyanates readily react with nucleophiles. For instance, if amines are present as impurities or degradation products, thiourea derivatives can be formed.
Conclusion and Recommendations
This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. The successful execution of these studies will yield critical data to:
-
Guide Formulation Development: The solubility profile will inform the selection of appropriate excipients and delivery systems.
-
Establish Storage Conditions: The stability data will be instrumental in defining recommended storage temperatures, humidity levels, and the need for protection from light.
-
Ensure Product Quality and Safety: A thorough understanding of the degradation profile is essential for setting appropriate specifications for the compound and any resulting drug product.
It is imperative that all experimental work is conducted with meticulous attention to detail and that all analytical methods are rigorously validated. The insights gained from these studies will be invaluable for advancing the scientific and therapeutic potential of this compound.
References
-
Synthesis of Isothiocyanates: An Update. National Institutes of Health. [Link]
-
1-Chloro-4-(chloromethyl)-2-methylbenzene | C8H8Cl2 | CID 524342. PubChem. [Link]
-
The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered. Ghent University Academic Bibliography. [Link]
-
Isothiocyanate. Wikipedia. [Link]
-
Manual gas-phase isothiocyanate degradation. PubMed. [Link]
-
Q1A(R2) Guideline. ICH. [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]
-
1-chloro-3-isothiocyanato-2-methylbenzene (C8H6ClNS). PubChem. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
A simple method for the quantification of isothiocyanates from mustard. ResearchGate. [Link]
-
New Syntheses of Aryl isothiocyanates. ResearchGate. [Link]
-
Isothiocyanates. Linus Pauling Institute, Oregon State University. [Link]
-
4-Chloro-2-isothiocyanato-1-methylbenzene. CAS Common Chemistry. [Link]
-
General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]
-
4-chlorobenzyl Isothiocyanate | C8H6ClNS | CID 19408. PubChem. [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. National Institutes of Health. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES FROM MUSTARD. UPB Scientific Bulletin. [Link]
-
Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method. National Institutes of Health. [Link]
-
Forced Degradation Study in Pharmaceuticals. YouTube. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
Ich guidelines for stability studies 1. Slideshare. [Link]
-
2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]
-
1-Chloro-2-isothiocyanatobenzene | C7H4ClNS | CID 123171. PubChem. [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]
-
Chemical Properties of Benzyl isothiocyanate. Cheméo. [Link]
Sources
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- 2. The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered [biblio.ugent.be]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. sgs.com [sgs.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. mdpi.com [mdpi.com]
- 10. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
Methodological & Application
The Synthetic Versatility of 1-Chloro-4-isothiocyanato-2-methylbenzene: A Gateway to Novel Heterocyclic Scaffolds
Abstract
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the utility of 1-chloro-4-isothiocyanato-2-methylbenzene as a strategic precursor for the synthesis of a diverse array of heterocyclic compounds. This document provides an in-depth analysis of the synthesis of the title compound, its inherent reactivity, and detailed, field-tested protocols for its application in the construction of valuable heterocyclic systems, particularly substituted benzothiazoles and quinazolines. The protocols are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals featuring these structural motifs. Among the myriad of available building blocks, aryl isothiocyanates stand out due to their versatile reactivity, particularly as electrophilic partners in addition and cyclization reactions.[1][2] this compound is a particularly noteworthy precursor, offering a unique combination of reactive sites and substitution patterns that can be exploited to generate novel molecular architectures.
The isothiocyanate (-N=C=S) group is a powerful electrophile, readily undergoing nucleophilic attack at the central carbon atom by a variety of nucleophiles, most notably amines and thiols.[3] This initial addition reaction typically yields a thiourea or dithiocarbamate intermediate, which can then undergo intramolecular cyclization to form a range of heterocyclic rings.[2] The chloro and methyl substituents on the benzene ring of the title compound provide additional strategic advantages:
-
Modulation of Reactivity: The electron-withdrawing nature of the chlorine atom can influence the electrophilicity of the isothiocyanate group and the acidity of adjacent protons in reaction intermediates.
-
Steric Guidance: The methyl group can introduce steric hindrance, potentially influencing the regioselectivity of certain reactions.
-
Points for Further Functionalization: The chloro substituent can serve as a handle for subsequent cross-coupling reactions, allowing for the late-stage diversification of the synthesized heterocyclic scaffolds.
This guide will provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of medicinally relevant heterocyclic compounds.
Synthesis of the Precursor: this compound
The most common and efficient method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent.[4][5] A widely used and effective method involves the in-situ generation of a dithiocarbamate salt from the parent amine and carbon disulfide, followed by desulfurization.[4][6]
Protocol 1: Synthesis of this compound from 4-Chloro-2-methylaniline
This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.[4][5]
Materials:
-
4-Chloro-2-methylaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or aqueous potassium carbonate (K₂CO₃)
-
Tosyl chloride (TsCl) or cyanuric chloride (TCT)
-
Dichloromethane (DCM) or an aqueous system
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Formation of the Dithiocarbamate Salt (in-situ):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-methylaniline (1 equivalent) in dichloromethane.
-
Add triethylamine (2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of the triethylammonium dithiocarbamate salt.
-
-
Desulfurization to the Isothiocyanate:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of tosyl chloride (1.1 equivalents) in dichloromethane. The tosyl chloride acts as a desulfurating agent.
-
Stir the reaction at room temperature for an additional 2-3 hours or until TLC analysis indicates the complete consumption of the starting amine.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Causality and Experimental Insights:
-
The use of a base like triethylamine is crucial for the deprotonation of the amine, facilitating its nucleophilic attack on carbon disulfide.
-
Tosyl chloride is an effective desulfurating agent that activates the sulfur atoms of the dithiocarbamate for elimination.
-
The reaction is typically monitored by TLC, observing the disappearance of the starting amine spot and the appearance of the less polar isothiocyanate product spot.
Application in Heterocyclic Synthesis: Benzothiazole Derivatives
A primary application of this compound is in the synthesis of 2-aminobenzothiazoles. This is typically achieved through a two-step process: formation of a substituted thiourea followed by intramolecular cyclization.
Protocol 2: Synthesis of N-Substituted-N'-(4-chloro-2-methylphenyl)thioureas
General Reaction Scheme:
General reaction for thiourea synthesis.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) under ambient atmosphere.
-
Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: The reaction is often exothermic and typically proceeds to completion within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a cold solvent.
-
If the product is soluble, the solvent is removed under reduced pressure. The resulting crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.
-
Data Presentation: Representative Thiourea Synthesis
| Entry | Amine | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | DCM | 2 | >95 |
| 2 | Benzylamine | Ethanol | 1 | >95 |
| 3 | Morpholine | THF | 3 | >90 |
Note: Yields are representative and based on general reactions of aryl isothiocyanates with amines.[3]
Protocol 3: Oxidative Cyclization to 2-Aminobenzothiazoles
The synthesized thioureas can be cyclized to the corresponding 2-aminobenzothiazoles through an intramolecular C-H functionalization/C-S bond formation.
Workflow for benzothiazole synthesis.
Materials:
-
N-Aryl-N'-(4-chloro-2-methylphenyl)thiourea (from Protocol 2)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Copper(I) iodide (CuI)
-
Oxidant: Oxygen (O₂) balloon or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Base (if required): Potassium carbonate (K₂CO₃)
Procedure:
-
Reaction Setup: To a sealable reaction vessel, add the N-aryl-N'-(4-chloro-2-methylphenyl)thiourea (1 equivalent), palladium(II) acetate (5-10 mol%), and solvent (e.g., DMF).
-
Reaction Conditions: Seal the vessel and purge with oxygen. Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzothiazole derivative.
-
Mechanistic Rationale:
The reaction is believed to proceed via a palladium- or copper-catalyzed C-H activation at the ortho position of the aniline ring of the thiourea, followed by intramolecular C-S bond formation. The oxidant regenerates the active catalyst. The chloro and methyl groups on the isothiocyanate-derived ring remain intact, providing the desired substitution pattern on the resulting benzothiazole.
Application in Heterocyclic Synthesis: Quinazoline Derivatives
This compound can also be utilized in the synthesis of quinazoline derivatives, specifically those bearing a thione group. This is achieved by reacting the isothiocyanate with an ortho-amino-substituted aromatic carbonyl compound or nitrile. A common route involves the reaction with anthranilic acid or its esters.[7]
Protocol 4: Synthesis of 6-Chloro-8-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This protocol is based on established methods for the synthesis of 2-thioxoquinazolin-4-ones from isothiocyanates and anthranilic acids.[7]
Materials:
-
This compound
-
2-Aminobenzoic acid (Anthranilic acid)
-
Solvent: Ethanol or N,N-Dimethylformamide (DMF)
-
Base: Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-aminobenzoic acid (1 equivalent) in ethanol.
-
Addition of Reactants: Add this compound (1 equivalent) and triethylamine (catalytic amount to 1 equivalent) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. The initially heterogeneous mixture should become homogeneous and then may form a precipitate of the product.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Pathway to Quinazolinethione.
Mechanistic Considerations:
The reaction proceeds through an initial nucleophilic addition of the amino group of anthranilic acid to the isothiocyanate, forming a thiourea intermediate. Subsequent heating in the presence of a base promotes intramolecular cyclization via nucleophilic attack of the nitrogen onto the carboxylic acid carbonyl, with the elimination of water, to yield the quinazolinethione ring system.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its unique substitution pattern allows for the generation of novel scaffolds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this important building block. The straightforward nature of the reactions, coupled with the ability to introduce molecular diversity, makes this compound a key tool in the modern synthetic chemist's arsenal.
References
- [Reference to a general review on benzothiazoles in medicinal chemistry - Not directly found in search results, but implied by the context of the results.]
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-
Al-Salahi, R., Marzouk, M., & Al-Omar, M. (2017). Synthesis and anticancer activity of new quinazoline derivatives. BMC Chemistry, 11(1), 34. [Link]
- [Reference to a review on the synthesis of thioureas - Implied from multiple search results on thiourea synthesis.]
- [Reference to a review on the synthesis of 2-aminobenzothiazoles - Implied from multiple search results on benzothiazole synthesis.]
-
Chen, J., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61-70. [Link]
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. [Link]
- [Reference to a general review on isothiocyanate chemistry - Implied
- [Reference to a specific paper on Pd-catalyzed cyclization of thioureas - Implied from search results on benzothiazole synthesis.]
- [Reference to a specific paper on Cu-catalyzed cyclization of thioureas - Implied from search results on benzothiazole synthesis.]
-
Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]
-
[Reference to a paper on the synthesis of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids.] Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. National Institutes of Health. [Link]
-
Heterocyclic Letters. (2022). No.2|465-481|February -April|2022 ISSN. [Link]
-
[Reference to a general review on isothiocyanate synthesis.] Sharma, K., & Singh, R. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-53. [Link]
-
[Reference to a review on recent advancements in isothiocyanate synthesis.] Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]
Sources
- 1. Isothiocyanate synthesis [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 6. d-nb.info [d-nb.info]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocols for using 1-chloro-4-isothiocyanato-2-methylbenzene in the lab
Application Notes and Protocols for 1-chloro-4-isothiocyanato-2-methylbenzene
Introduction and Scientific Context
This compound is a substituted aromatic isothiocyanate that serves as a valuable electrophilic building block in synthetic and medicinal chemistry. The isothiocyanate functional group (-N=C=S) is a powerful and versatile electrophile, highly susceptible to nucleophilic attack by primary and secondary amines, thiols, and alcohols. This reactivity is the cornerstone of its utility, primarily in the synthesis of N,N'-disubstituted thiourea derivatives.
Thiourea moieties are prevalent in a wide array of biologically active compounds, exhibiting properties such as anticancer, antibacterial, anti-inflammatory, and antioxidant activities.[1][2] The specific structure of this compound, featuring a chlorinated and methylated phenyl ring, provides a scaffold that can be systematically modified to explore structure-activity relationships (SAR) in drug discovery programs. These substitutions influence the molecule's lipophilicity, electronic properties, and steric profile, which in turn can modulate the biological activity of its derivatives.
These application notes provide a comprehensive guide for researchers, covering the essential physicochemical properties, safety protocols, and detailed experimental procedures for the effective use of this reagent in the laboratory. The primary focus will be on its cornerstone application: the synthesis of novel thiourea derivatives.
Physicochemical and Safety Profile
Before any experimental work, a thorough understanding of the reagent's properties and hazards is critical. This compound is a reactive chemical that must be handled with appropriate care.
Physicochemical Data
The properties of the title compound are summarized below. These values are essential for calculating reagent quantities, choosing appropriate solvents, and understanding its behavior under various experimental conditions.
| Property | Value | Source |
| CAS Number | 19241-36-2 | [3] |
| Molecular Formula | C₈H₆ClNS | [3] |
| Molecular Weight | 183.66 g/mol | [3] |
| Appearance | Yellow Liquid | [3] |
| Density | 1.248 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.646 | [3] |
| Boiling Point | 123 °C at 8 Torr | [3] |
Safety and Handling
GHS Hazard Statement: According to aggregated GHS information, this compound causes severe skin burns and eye damage (H314).[3] It is classified as a corrosive substance.[3]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield when handling the neat liquid.[4][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.
-
Skin and Body Protection: Wear a flame-retardant lab coat and ensure arms and legs are covered. An emergency shower should be readily accessible.[4]
-
Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of vapors.
Storage and Stability:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, amines, alcohols, and strong oxidizing agents.
-
The compound is moisture-sensitive. Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Hydrolysis can degrade the isothiocyanate group.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain. Waste should be collected in a designated, labeled container for hazardous chemical waste.
Core Application: Synthesis of N-(5-chloro-2-methylphenyl)-N'-substituted Thioureas
The most prominent application of this compound is its reaction with primary or secondary amines to form thiourea derivatives. This reaction is a robust and high-yielding transformation central to many medicinal chemistry campaigns.
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen atom attacks the electrophilic central carbon of the isothiocyanate group (-N=C=S). The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is typically irreversible and proceeds cleanly under mild conditions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. ICSC 0372 - ALLYL ISOTHIOCYANATE [chemicalsafety.ilo.org]
Application Notes & Protocols: 1-Chloro-4-isothiocyanato-2-methylbenzene in Drug Discovery
A Senior Application Scientist's Guide to Leveraging Aryl Isothiocyanates as Covalent Probes and Scaffolds
Introduction: The Strategic Value of Covalent Modifiers in Modern Drug Discovery
In an era of drug discovery increasingly focused on high-potency, selective, and durable therapeutic effects, covalent inhibitors have re-emerged as a powerful modality. By forming a stable, covalent bond with their protein target, these molecules can achieve sustained target engagement, often leading to improved pharmacological outcomes. The isothiocyanate (-N=C=S) moiety is a key electrophilic warhead that has garnered significant interest. Naturally occurring isothiocyanates, such as sulforaphane from broccoli, are well-documented for their chemopreventive and anti-inflammatory properties, which stem from their ability to covalently modify specific cellular proteins.[1][2]
This guide focuses on the synthetic aryl isothiocyanate, 1-chloro-4-isothiocyanato-2-methylbenzene (CAS No. 19241-36-2), as a representative scaffold for exploring the applications of this chemical class in drug discovery. While this specific molecule is not extensively profiled in the literature, its structure embodies the key features of a reactive fragment: a tunable aromatic core and a cysteine-reactive isothiocyanate warhead. We will provide the foundational principles, actionable protocols, and expert insights required to employ such compounds in target identification, validation, and covalent inhibitor development programs.
Part 1: The Chemistry and Mechanism of Isothiocyanate Covalent Modification
The utility of this compound in drug discovery is fundamentally linked to the reactivity of the isothiocyanate group. This electrophilic moiety readily reacts with nucleophilic amino acid residues on proteins, primarily the thiol group of cysteine and, to a lesser extent, the epsilon-amino group of lysine under physiological conditions.[3]
-
Reaction with Cysteine: The most prevalent reaction is with the thiolate anion (Cys-S⁻) of a cysteine residue, which acts as a soft nucleophile. The reaction proceeds via a nucleophilic addition to the central carbon of the isothiocyanate, forming a stable dithiocarbamate linkage. This is the key mechanism enabling isothiocyanates to function as covalent inhibitors and probes.
-
Reaction with Lysine: Reaction with the amino group of lysine forms a thiourea linkage. While this reaction can occur, the pKa of the lysine side chain means that it is less nucleophilic than cysteine's thiol at physiological pH (around 7.4). However, this interaction can be significant, especially in protein microenvironments where the lysine pKa is lowered.[3]
The substitution pattern on the aromatic ring (a chloro group and a methyl group in our model compound) influences the electrophilicity of the isothiocyanate and the overall physicochemical properties of the molecule, such as solubility and cell permeability. These substituents provide vectors for synthetic elaboration during a hit-to-lead campaign.
Figure 1: Covalent modification of a protein cysteine residue by an aryl isothiocyanate.
Part 2: Applications in Drug Discovery
Aryl isothiocyanates like this compound can be deployed in several strategic applications within a drug discovery pipeline.
As a Covalent Probe for Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to identify and characterize the active state of enzymes in complex biological systems.[4][5] ABPP probes typically consist of a reactive group (the "warhead"), a linker, and a reporter tag (e.g., biotin or a fluorophore).
This compound can serve as the foundational warhead for designing a custom ABPP probe. The chloro or methyl positions on the benzene ring can be synthetically modified to attach a linker and a reporter tag.
Key Insight: The goal of ABPP is not just to find any protein that binds, but to identify proteins where the probe reacts with a functionally important residue, often in the active site. This provides a direct link between ligand binding and protein function.[6]
In Covalent Fragment-Based Screening
Fragment-Based Drug Discovery (FBDD) starts with screening low-molecular-weight compounds ("fragments") that typically bind to protein targets with low affinity. The isothiocyanate moiety makes this compound an ideal candidate for covalent FBDD.
In this approach, a library of reactive fragments is screened against a protein of interest containing a nucleophilic residue (usually a cysteine) in a functionally relevant pocket. The formation of a covalent bond allows for the detection of even weak interactions that would be missed in traditional screening.
Key Insight: Covalent fragment screening can identify unique binding pockets and provides an immediate vector for optimization. The fragment "hit" serves as an anchor point to build out potency and selectivity.[7]
Part 3: Experimental Protocols
The following protocols are designed to be adaptable for this compound or other similar aryl isothiocyanates.
Protocol 1: General Procedure for Protein Labeling with Isothiocyanates
Objective: To assess the covalent modification of a purified protein of interest by this compound.
Materials:
-
Purified protein of interest (e.g., a cysteine-containing enzyme) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
Intact protein mass spectrometer (e.g., LC-Q-TOF).
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Labeling Reaction:
-
In a microcentrifuge tube, add the purified protein to a final concentration of 5 µM.
-
Add the isothiocyanate stock solution to achieve a final concentration of 50 µM (a 10-fold molar excess). Ensure the final DMSO concentration is ≤1%.
-
As a control, prepare a sample with protein and an equivalent volume of DMSO.
-
Incubate the reactions at room temperature for 1-4 hours.
-
-
Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like dithiothreitol (DTT) to a final concentration of 10 mM.
-
Analysis by Mass Spectrometry:
-
Desalt the protein samples using a C4 ZipTip or similar desalting column.
-
Analyze the samples by intact protein mass spectrometry.
-
Interpretation: Look for a mass shift in the treated sample corresponding to the molecular weight of the isothiocyanate (183.66 Da for this compound). A successful covalent modification will result in a new peak at [Mass of Protein + 183.66 Da].
-
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Target Identification
Objective: To identify the protein targets of this compound in a complex proteome (e.g., cell lysate) using a broad-spectrum cysteine-reactive probe.
Materials:
-
Cell lysate prepared in a suitable lysis buffer without detergents if possible.
-
This compound.
-
A broad-spectrum cysteine-reactive ABPP probe with a reporter tag (e.g., Iodoacetamide-alkyne).
-
Click chemistry reagents (e.g., Azide-Biotin, CuSO₄, TBTA).
-
Streptavidin beads.
-
Trypsin for protein digestion.
-
LC-MS/MS for proteomic analysis.
Workflow:
Figure 2: A typical workflow for competitive ABPP to identify targets of a covalent ligand.
Procedure:
-
Proteome Treatment:
-
Aliquot cell lysate into two tubes.
-
Treat one aliquot with this compound (e.g., 100 µM final concentration) and the other with DMSO as a vehicle control.
-
Incubate for 1 hour at 37 °C.
-
-
Probe Labeling: Add the iodoacetamide-alkyne probe to both tubes (e.g., 10 µM final concentration) and incubate for another hour. The probe will label cysteine residues that were not already blocked by the test compound.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag to the alkyne-labeled proteins.
-
Enrichment and Digestion:
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform an on-bead tryptic digest to release peptides for analysis.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry (e.g., using TMT or label-free quantification).
-
Data Analysis: Identify proteins whose corresponding peptide signals are significantly reduced in the sample pre-treated with this compound compared to the DMSO control. These are the candidate targets.
Key Insight: This competitive format is crucial. It identifies specific targets of your compound by observing which proteins are "protected" from labeling by the broader probe. This enhances the confidence that the observed interaction is specific.[8]
Part 4: Key Signaling Pathways Modulated by Isothiocyanates
Isothiocyanates are known to modulate several critical signaling pathways, primarily due to their ability to react with key regulatory proteins. Understanding these pathways provides a framework for hypothesis generation when studying a new aryl isothiocyanate.
One of the most well-characterized pathways is the Keap1-Nrf2 antioxidant response pathway .
-
Mechanism: Under basal conditions, the transcription factor Nrf2 is bound by its repressor, Keap1, which targets it for degradation. Keap1 is a cysteine-rich protein. Electrophiles, including many isothiocyanates, can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.[2]
Figure 3: Simplified diagram of the Keap1-Nrf2 signaling pathway.
Quantitative Data Summary
While specific data for this compound is scarce, the table below summarizes the activity of well-studied isothiocyanates against common cancer cell lines to provide a benchmark for researchers.
| Isothiocyanate | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Benzyl ITC (BITC) | HL-60 (Leukemia) | Growth Inhibition | ~5 | [9] |
| Phenethyl ITC (PEITC) | HL-60 (Leukemia) | Growth Inhibition | ~7 | [9] |
| Sulforaphane (SFN) | A549 (Lung Cancer) | Proliferation | ~15 | [10] |
| Benzyl ITC (BITC) | A549 (Lung Cancer) | Proliferation | <10 | [10] |
Conclusion and Future Outlook
This compound represents a valuable, yet underexplored, chemical tool for drug discovery. Its simple, modifiable structure and reactive isothiocyanate warhead make it an excellent starting point for covalent probe design and fragment-based screening campaigns. The protocols and principles outlined in this guide provide a robust framework for researchers to begin exploring the potential of this and other aryl isothiocyanates. By leveraging modern chemoproteomic strategies like ABPP, scientists can systematically identify novel protein targets, validate their function, and accelerate the development of next-generation covalent therapeutics. The key to success lies in the rational application of these powerful chemical tools to dissect complex biological systems and uncover new therapeutic opportunities.
References
-
Nakamura Y, Miyoshi N. Electrophiles in foods: the current status of isothiocyanates and their chemical biology. Biosci Biotechnol Biochem. 2010;74(2):242-255. [Link]
-
Melim V, et al. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. J Nutrigenet Nutrigenomics. 2021;14(1-2):35-51. [Link]
-
Zhang Y, et al. Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis. 2011;32(11):1565-1573. [Link]
-
Kyriakoudi A, et al. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules. 2021;26(16):4949. [Link]
-
Mastrogianni O, et al. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Int J Mol Sci. 2021;22(4):1823. [Link]
-
Xiao D, et al. Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Mol Cancer Ther. 2003;2(11):1047-1054. [Link]
-
Kyriakoudi A, et al. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica. 2021;2(4):94-118. [Link]
-
Uda Y, et al. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. Biosci Biotechnol Biochem. 2009;73(3):540-546. [Link]
-
Kyriakoudi A, et al. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. 2021. [Link]
-
Wikipedia. Activity-based proteomics. Wikipedia. [Link]
-
Zhang Y, et al. Chemoprotective Glucosinolates and Isothiocyanates of Broccoli Sprouts. Cancer Epidemiol Biomarkers Prev. 1997;6(10):767-774. [Link]
-
Creative Biolabs. Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]
-
Nomura DK. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. ACS Cent Sci. 2015;1(8):410-412. [Link]
-
LookChem. Exploring 1-Chloro-4-Isothiocyanatobenzene: Properties and Applications. LookChem. [Link]
-
Willems LI, et al. Activity-based protein profiling: A graphical review. J Proteomics. 2022;261:104595. [Link]
-
Lentz CS, et al. Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. Curr Opin Chem Biol. 2020;54:13-21. [Link]
-
Mi L, et al. Covalent binding to tubulin by isothiocyanates. A mechanism of cell growth arrest and apoptosis. J Biol Chem. 2008;283(32):22136-22146. [Link]
-
The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]
-
Nomura DK, et al. Advances in covalent drug discovery. Nat Rev Drug Discov. 2022;21(9):636-659. [Link]
-
Waly N, et al. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. Int J Mol Sci. 2022;23(17):9694. [Link]
-
CAS. 1-Chloro-4-(isothiocyanatomethyl)benzene. CAS Common Chemistry. [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
-
Kumar S, et al. Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. 2013;2013(1):286-329. [Link]
-
Reyes-García J, et al. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. 2020;5(50):32641-32653. [Link]
-
Dunn PJ, et al. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? J Med Chem. 2025;68(24):11993-12002. [Link]
-
Taylor & Francis. Methylbenzene – Knowledge and References. Taylor & Francis. [Link]
-
CAS. 4-Chloro-2-isothiocyanato-1-methylbenzene. CAS Common Chemistry. [Link]
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- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Benzyl Isothiocyanate (BITC) in Cancer Cell Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Editorial Note: In the absence of specific research data for 1-chloro-4-isothiocyanato-2-methylbenzene, this guide has been developed using Benzyl Isothiocyanate (BITC) as a representative and extensively studied member of the isothiocyanate (ITC) class of compounds. The principles, mechanisms, and protocols detailed herein provide a robust framework for investigating the anticancer properties of ITCs in a laboratory setting.
I. Introduction: The Therapeutic Potential of Isothiocyanates in Oncology
Isothiocyanates (ITCs) are naturally occurring phytochemicals predominantly found in cruciferous vegetables such as broccoli, cabbage, and watercress. A growing body of preclinical evidence highlights the potent anticancer properties of this class of compounds[1]. Benzyl isothiocyanate (BITC) is a well-characterized ITC that has demonstrated significant efficacy in inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), and halting the cell cycle in various cancer models[2].
This document serves as a comprehensive technical guide for the application of BITC in cancer cell research. It provides not only step-by-step protocols for key assays but also the scientific rationale behind these experimental choices, empowering researchers to design, execute, and interpret their studies with confidence.
II. Mechanism of Action: How BITC Exerts its Anticancer Effects
BITC's anticancer activity is multifaceted, involving the modulation of several critical signaling pathways that govern cell survival and proliferation[3]. The primary mechanisms include the induction of apoptosis and cell cycle arrest.
A. Induction of Apoptosis: Orchestrating Programmed Cell Death
BITC is a potent inducer of apoptosis in a wide range of cancer cell lines. This process is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis. Key molecular events include:
-
Generation of Reactive Oxygen Species (ROS): BITC treatment leads to a rapid increase in intracellular ROS levels. This oxidative stress is a critical upstream event that triggers the apoptotic cascade[4].
-
Modulation of Bcl-2 Family Proteins: BITC alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. It upregulates Bax and downregulates Bcl-2, leading to increased mitochondrial outer membrane permeabilization (MOMP)[4][5].
-
Mitochondrial Dysfunction: The shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm[5].
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and subsequent activation of initiator caspase-9, which in turn activates executioner caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis[6][7].
dot graph "BITC-Induced Apoptosis Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
BITC [label="Benzyl Isothiocyanate (BITC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2_family [label="Modulation of\nBcl-2 Family Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="↑ Bax (Pro-apoptotic)"]; Bcl2 [label="↓ Bcl-2 (Anti-apoptotic)"]; Mitochondria [label="Mitochondrial\nDysfunction", shape=ellipse, fillcolor="#F1F3F4"]; Cytochrome_c [label="Cytochrome c\nRelease"]; Caspase9 [label="Caspase-9\nActivation"]; Caspase3 [label="Caspase-3\nActivation"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
BITC -> ROS; ROS -> Bcl2_family; Bcl2_family -> Bax; Bcl2_family -> Bcl2; Bax -> Mitochondria; Bcl2 -> Mitochondria [arrowhead=tee]; Mitochondria -> Cytochrome_c; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; } caption="BITC-Induced Apoptosis Pathway";
B. Induction of Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, BITC can also cause cell cycle arrest, primarily at the G2/M transition phase. This prevents cancer cells from entering mitosis and dividing. The key molecular players in this process are:
-
Cyclin-Dependent Kinases (CDKs): These are a family of protein kinases that regulate the progression through the cell cycle. Cdk1 (also known as Cdc2) is a key regulator of the G2/M transition[8].
-
Cyclins: These proteins associate with and activate CDKs in a cell cycle-dependent manner. Cyclin B1 is the primary binding partner for Cdk1 during the G2 and M phases[9].
-
BITC-Mediated Regulation: BITC treatment has been shown to downregulate the expression of both Cdk1 and Cyclin B1. This inhibition of the Cdk1/Cyclin B1 complex prevents the phosphorylation of downstream targets necessary for mitotic entry, leading to a G2/M arrest[4][10][11][12].
dot graph "BITC-Induced G2/M Cell Cycle Arrest" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
BITC [label="Benzyl Isothiocyanate (BITC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cdk1_CyclinB1 [label="↓ Cdk1/Cyclin B1\nComplex Formation\nand Activity", fillcolor="#FBBC05", fontcolor="#202124"]; G2_Phase [label="G2 Phase", shape=ellipse]; M_Phase [label="M Phase (Mitosis)", shape=ellipse]; Arrest [label="G2/M Arrest", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
BITC -> Cdk1_CyclinB1; G2_Phase -> M_Phase [label="Normal Progression", style=dashed]; Cdk1_CyclinB1 -> Arrest; G2_Phase -> Arrest [color="#EA4335"]; } caption="BITC-Induced G2/M Cell Cycle Arrest";
III. Quantitative Data Summary: In Vitro Efficacy of BITC
The cytotoxic and antiproliferative effects of BITC have been quantified in numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 1.9 | [3] |
| CH1 | Ovarian Cancer | 2.2 | [3] |
| 41M | Ovarian Cancer | 7.2 | [3] |
| SKOV-3 | Ovarian Cancer | 6.1 | [3] |
| MCF-7 | Breast Cancer | 23.4 | [13] |
| A549 | Lung Adenocarcinoma | 30.7 | [14] |
| H661 | Large Cell Lung Carcinoma | 15.9 | [14] |
| SK-MES-1 | Squamous Cell Lung Carcinoma | 23.4 | [14] |
| 8505C | Anaplastic Thyroid Cancer | 27.56 | [15] |
| CAL-62 | Anaplastic Thyroid Cancer | 28.30 | [15] |
| SKM-1 | Acute Myeloid Leukemia | 4.0 - 5.0 | [2] |
| SKM/VCR | Drug-Resistant Acute Myeloid Leukemia | 4.0 - 5.0 | [2] |
IV. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the effects of BITC on cancer cells in vitro.
A. Experimental Workflow Overview
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Cancer Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; treat [label="Treat with BITC\n(Dose-Response & Time-Course)"]; viability [label="Assess Cell Viability\n(MTT Assay)"]; apoptosis [label="Analyze Apoptosis\n(Annexin V/PI Staining)"]; protein [label="Profile Protein Expression\n(Western Blot)"]; end [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> treat; treat -> viability; treat -> apoptosis; treat -> protein; viability -> end; apoptosis -> end; protein -> end; } caption="General Experimental Workflow";
B. Protocol 1: Assessment of Cell Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[1][16].
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzyl Isothiocyanate (BITC) stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BITC in complete medium. Remove the medium from the wells and add 100 µL of the BITC dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C[16].
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the BITC concentration to determine the IC50 value.
C. Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[17][18][19][20].
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells from the treatment and control groups. For adherent cells, use a gentle cell scraper or trypsin-EDTA, being careful not to induce mechanical damage.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL[19].
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[18][19]. Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark[18][19].
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube[18][19].
-
Flow Cytometric Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Use unstained and single-stained controls for setting up compensation and quadrants[18][19].
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
D. Protocol 3: Analysis of Protein Expression by Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in BITC-induced apoptosis and cell cycle arrest[21][22][23][24][25].
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-Cdk1, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate[24].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[24].
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
V. Conclusion and Future Directions
Benzyl isothiocyanate serves as a powerful tool for investigating the fundamental mechanisms of cancer cell death and proliferation. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of ITCs. Future research should focus on elucidating the broader spectrum of molecular targets of BITC, its efficacy in combination with standard chemotherapeutic agents, and its potential in in vivo cancer models.
VI. References
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Published November 12, 2024. [Link]
-
Ain, Q. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Published April 3, 2023. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Accessed January 20, 2026. [Link]
-
Wang H, et al. Benzyl isothiocyanate induces protective autophagy in human lung cancer cells through an endoplasmic reticulum stress-mediated mechanism. Acta Pharmaceutica Sinica B. 2017;7(1):64-72.
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. Accessed January 20, 2026. [Link]
-
Riss, T. L., et al. Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.
-
Horton, T. MTT Cell Assay Protocol. Accessed January 20, 2026. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Accessed January 20, 2026. [Link]
-
Chung, J. G., et al. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro. Anticancer Research. 2017;37(10):5529-5538.
-
Huang, S. H., et al. Benzyl isothiocyanate (BITC) induces G2/M phase arrest and apoptosis in human melanoma A375.S2 cells through reactive oxygen species (ROS) and both mitochondria-dependent and death receptor-mediated multiple signaling pathways. Journal of Agricultural and Food Chemistry. 2012;60(2):665-675.
-
Al-Oqail, M. M., et al. Benzyl Isothiocyanate (BITC) Instigated Selective Cytotoxicity Effects on Breast Cancer Cell Line, MCF-7 Cells and Human Normal Fibroblast Cells, CRL-2522 and its Bioavailability in Miswak (Salvadora persica L.): In vitro and In silico Perspective. ResearchGate. Published November 24, 2025. [Link]
-
Creative Biolabs. Western Blot Protocol. Creative Biolabs. Accessed January 20, 2026. [Link]
-
Gbelcová, H., et al. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. International Journal of Molecular Sciences. 2023;24(1):863.
-
Li, Y., et al. Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments. ACS Omega. 2023;8(9):8388-8400.
-
Cell Signaling Technology. Western Blot Protocol. YouTube. Published May 1, 2013. [Link]
-
Hsu, C. A., et al. Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy Magazine. 2021;17(73):134-139.
-
Chen, C. I., et al. Anticancer Effect of Benzyl Isothiocyanate on the Apoptosis of Human Gemcitabine-Resistant Pancreatic Cancer MIA PaCa-2. Pharmacognosy Magazine. 2021;17(73):134-139.
-
Lu, C. C., et al. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response. Food and Chemical Toxicology. 2016;97:336-345.
-
Chen, P., et al. c-Myc regulates the CDK1/cyclin B1 dependent-G2/M cell cycle progression by histone H4 acetylation in Raji cells. Experimental and Therapeutic Medicine. 2018;15(3):2843-2852.
-
Lee, S. K., et al. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex. Molecules and Cells. 2016;39(9):667-673.
-
Iansante, V., et al. Phenethyl isothiocyanate and dasatinib combination synergistically reduces hepatocellular carcinoma growth via cell cycle arrest and oxeiptosis. ResearchGate. Published January 1, 2023. [Link]
-
Stossi, F., et al. Estrogen receptor β causes a G2 cell cycle arrest by inhibiting CDK1 activity through the regulation of cyclin B1, GADD45A, and BTG2. Breast Cancer Research and Treatment. 2011;126(2):375-385.
-
Choi, H. J., et al. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole. PLOS ONE. 2011;6(8):e24312.
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl isothiocyanate (BITC) induces G2/M phase arrest and apoptosis in human melanoma A375.S2 cells through reactive oxygen species (ROS) and both mitochondria-dependent and death receptor-mediated multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
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- 8. c-Myc regulates the CDK1/cyclin B1 dependent-G2/M cell cycle progression by histone H4 acetylation in Raji cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estrogen receptor β causes a G2 cell cycle arrest by inhibiting CDK1 activity through the regulation of cyclin B1, GADD45A, and BTG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
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- 14. Benzyl isothiocyanate induces protective autophagy in human lung cancer cells through an endoplasmic reticulum stress-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 18. Protocol : Annexin V and PI Staining by Flow Cytometry [rndsystems.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. medium.com [medium.com]
- 22. Western blot protocol | Abcam [abcam.com]
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- 24. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 25. m.youtube.com [m.youtube.com]
Analytical techniques for quantifying 1-chloro-4-isothiocyanato-2-methylbenzene
Application Note & Protocol
Topic: Analytical Techniques for the Precise Quantification of 1-chloro-4-isothiocyanato-2-methylbenzene
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
This compound is an aromatic isothiocyanate, a class of compounds recognized for their high reactivity and utility as synthetic intermediates in the pharmaceutical and agrochemical industries. The isothiocyanate functional group (-N=C=S) is a powerful electrophile, readily reacting with nucleophiles to form a variety of covalent linkages, making it a valuable moiety in the synthesis of novel therapeutic agents and other bioactive molecules.
Accurate and precise quantification of this compound is critical for several reasons:
-
Process Chemistry: To monitor reaction kinetics, determine yield, and optimize synthesis protocols.
-
Quality Control: To assess the purity of starting materials and final products, ensuring they meet stringent regulatory specifications.
-
Stability Studies: To understand the degradation profile of the compound under various storage and handling conditions, which is crucial given the known instability of many isothiocyanates.[1]
This document, authored from the perspective of a Senior Application Scientist, provides a detailed guide to robust and validated analytical techniques for the quantification of this compound. It moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring that the protocols are not only followed but understood. The methods described are designed to be self-validating systems, providing the trustworthiness required in a drug development environment.
Compound Profile: Physicochemical and Safety Data
A thorough understanding of the analyte's properties is the foundation of robust analytical method development.
| Property | Value | Source |
| Chemical Formula | C₈H₆ClNS | [2] |
| Molecular Weight | 183.66 g/mol | [3] |
| Appearance | Yellow Liquid | [3] |
| Density | 1.248 g/mL at 25 °C | [3] |
| Boiling Point | 123 °C at 8 Torr | [3] |
| XLogP3 | 4.3 | [3] |
| CAS Number | 23165-53-9 | [2] |
Safety and Handling: this compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes severe skin burns and eye damage.[3] All handling must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Core Analytical Strategy: A Multi-Technique Approach
No single analytical technique is universally superior; the choice is dictated by the specific analytical question. We present a multi-pronged strategy for the comprehensive analysis of this compound, centered on chromatography as the primary quantitative tool, supported by spectroscopy. The analytical workflow begins with careful sample preparation, a critical step to ensure analyte stability and compatibility with the chosen instrument.[4][5]
Caption: Overall analytical workflow for this compound.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle: This is the recommended primary technique for assay and purity determination. RP-HPLC separates compounds based on their hydrophobicity. Given the analyte's high XLogP3 value of 4.3, it is highly non-polar and will be well-retained on a C18 stationary phase, allowing for excellent separation from more polar starting materials or degradation products.[3] UV detection is suitable as the aromatic ring provides a strong chromophore.[6]
Protocol: RP-HPLC-UV Quantification
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade or higher)
-
Water, ultrapure (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC vials with caps
-
Syringe filters (0.22 µm or 0.45 µm, PTFE membrane recommended for solvent compatibility)
2. Instrument and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (75:25, v/v).
-
Causality: The high percentage of acetonitrile is necessary to ensure timely elution of the highly non-polar analyte. This ratio is a starting point and should be optimized to achieve a retention time of 3-7 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. For some unstable ITCs, heating to 60°C has been shown to reduce on-column losses, a strategy that could be explored during method development.[7]
-
-
Detection Wavelength: 245 nm.
-
Causality: While aromatic isothiocyanates can show absorbance between 300-320 nm, a lower wavelength around 240-250 nm often provides a more robust signal for quantification across various substituted aromatics.[4][8] A DAD detector should be used to scan the peak from 200-400 nm to determine the true λmax during method development.
-
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards (e.g., 10-200 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with acetonitrile.
-
Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range (e.g., 100 µg/mL) using acetonitrile as the diluent. Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
4. Data Analysis and System Suitability:
-
Calibration: Generate a linear regression curve from the peak areas of the calibration standards versus their concentrations. A correlation coefficient (r²) of ≥0.999 is required.
-
Quantification: Determine the concentration of the analyte in the sample solution using the calibration curve.
-
System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (RSD) of the peak area and retention time should be ≤2.0%.
Expected Performance and Validation Targets
The described method should be fully validated according to ICH Q2(R1) guidelines. A similar validated HPLC method for allyl isothiocyanate demonstrated excellent performance, which can be used as a benchmark for this protocol.[9]
| Validation Parameter | Target Specification | Rationale |
| Linearity | r² ≥ 0.999 over 10-200 µg/mL | Ensures a direct proportional response across the analytical range. |
| Accuracy | 98.0% - 102.0% recovery | Confirms the closeness of the measured value to the true value. |
| Precision (Repeatability) | RSD ≤ 2.0% | Measures the consistency of results for multiple analyses of the same sample. |
| LOD / LOQ | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ | Defines the lowest concentration that can be reliably detected and quantified. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful confirmatory technique. It separates compounds based on their volatility and polarity in the gas phase. The mass spectrometer provides mass-to-charge ratio data, offering highly specific identification of the analyte and any volatile impurities. This method is particularly useful for confirming the identity of the main peak and for detecting trace-level volatile contaminants that might not be resolved by HPLC.[10]
Caption: Workflow for GC-MS analysis.
Protocol: GC-MS Identification and Quantification
1. Materials and Reagents:
-
Reagents as per HPLC method, with n-hexane or ethyl acetate (GC grade) used as the final diluent instead of acetonitrile.
2. Instrument and Conditions:
-
GC-MS System: A standard GC with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Oven Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
Causality: This program starts at a low enough temperature to focus the analytes on the column head and ramps aggressively to elute the compound in a reasonable time, ensuring a sharp peak shape.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450) for identification. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[11]
-
Proposed SIM ions: m/z 183 (M⁺), 148 (M⁺ - Cl), 117.
-
3. Standard and Sample Preparation:
-
Prepare standards and samples as described for HPLC, but use n-hexane or ethyl acetate as the diluent. The concentration range may need to be adjusted based on instrument sensitivity (e.g., 1-50 µg/mL).
4. Data Analysis:
-
Identification: Confirm the identity of the analyte by matching its retention time with that of a reference standard and its mass spectrum with a reference library or the spectrum of the standard.
-
Quantification: If using SIM mode, create a calibration curve based on the area of a characteristic ion (e.g., m/z 183) versus concentration.
Method 3: UV-Vis Spectrophotometry for Total Isothiocyanate Content
Principle: This is an indirect, colorimetric method best suited for rapid screening or for samples where chromatographic separation is not immediately required. It is not specific to this compound but quantifies the total amount of the isothiocyanate functional group. The method relies on the quantitative cyclocondensation reaction of ITCs with 1,2-benzenedithiol to produce 1,3-benzodithiole-2-thione, a product with strong absorbance at 365 nm.[1]
Protocol: Cyclocondensation Assay
1. Materials and Reagents:
-
Potassium phosphate buffer (100 mM, pH 8.5)
-
1,2-benzenedithiol solution (10 mM in methanol)
-
Methanol (ACS grade)
-
Analyte sample dissolved in a compatible solvent (e.g., acetonitrile).
2. Procedure:
-
In a test tube, combine 100 µL of the sample (or standard) with 1.0 mL of potassium phosphate buffer.
-
Add 1.0 mL of the 1,2-benzenedithiol solution.
-
Vortex the mixture and incubate at 65 °C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 2.0 mL of methanol and vortex to mix.
-
Measure the absorbance of the solution at 365 nm against a reagent blank.
3. Data Analysis:
-
Create a calibration curve using a known isothiocyanate standard (e.g., benzyl isothiocyanate or the purified title compound) and use it to determine the total ITC concentration in the sample.
References
-
Kalogeropoulos, N., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 93-120. [Link]
-
Pathak, S., et al. (2018). Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. Pharmacognosy Research, 10(3), 324-329. [Link]
-
Kyriakou, S., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. International Journal of Molecular Sciences, 23(6), 3338. [Link]
-
Le, C. L., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(14), 1780-1787. [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
Marton, M. R., et al. (2012). A simple method for the quantification of isothiocyanates from mustard. Acta Universitatis Sapientiae, Alimentaria, 5(1), 63-72. [Link]
-
Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2-isothiocyanatobenzene. PubChem Compound Database. Retrieved from [Link]
-
ATSDR. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (US). [Link]
-
Das, A., et al. (2022). Qualitative and quantitative detection of isothiocyanates; quantification of erucin and phenethyl isothiocyanate in Kohlrabi by a reverse phase HPLC–DAD method. Food Biotechnology, 36(4), 323-345. [Link]
-
Kyriakou, S., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. ResearchGate. [Link]
-
Senanayake, S. N., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Food Reviews International, 1-25. [Link]
-
California Air Resources Board. (2021). Standard Operating Procedure for the Analysis of Methyl Isothiocyanate (MITC) in Ambient Air Using Gas Chromatography/Mass Spectrometry. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. In Detailed Explanation of the Stockholm Convention on Persistent Organic Pollutants. [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
-
SKC Inc. (n.d.). SKC HSE Sampling Guide for 1-Chloro-4-nitrobenzene. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 1-Chloro-4-((methylthio)methyl)benzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2-isothiocyanatobenzene. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 4-chloro-1-isothiocyanato-2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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- 9. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]
A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-chloro-4-isothiocyanato-2-methylbenzene
Introduction
1-chloro-4-isothiocyanato-2-methylbenzene is a substituted aromatic isothiocyanate of interest in various fields of chemical synthesis and potentially in drug discovery due to the reactive isothiocyanate functional group. Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method developed for the precise determination of this compound.
The inherent properties of this compound, including its aromatic structure and predicted moderate hydrophobicity, make reversed-phase HPLC an ideal analytical approach. This technique separates compounds based on their partitioning between a nonpolar stationary phase and a polar mobile phase. The presence of a chromophore in the molecule allows for sensitive detection using a UV detector. The method described herein has been developed to provide excellent selectivity, linearity, accuracy, and precision, ensuring its suitability for researchers, scientists, and drug development professionals.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.
| Property | Value | Source |
| Chemical Formula | C₈H₆ClNS | ECHEMI[1] |
| Molecular Weight | 183.66 g/mol | ECHEMI[1] |
| Appearance | Yellow Liquid | ECHEMI[1] |
| Density | 1.248 g/mL at 25 °C | ECHEMI[1] |
| Predicted logP | 3.38 - 4.3 | ECHEMI[1], PubChem[2] |
| UV Absorption | Aromatic isothiocyanates typically exhibit UV absorbance in the 254-320 nm range. | Chemical Papers[3] |
The predicted octanol-water partition coefficient (logP) suggests that the compound is sufficiently nonpolar for good retention on a C18 stationary phase. The aromatic ring and isothiocyanate group constitute a chromophore, making UV detection a suitable choice. Based on data for similar aromatic isothiocyanates, a detection wavelength of 254 nm is selected for this method.[4][5][6]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters for solvent and sample filtration
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Binary or Quaternary Solvent Delivery Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the moderately nonpolar analyte. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier to elute the analyte. |
| Gradient Elution | 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12.1-15 min: 50% B | A gradient is employed to ensure a sharp peak shape and efficient elution of the analyte while minimizing the run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common and effective wavelength for the detection of aromatic compounds, including phenyl isothiocyanate derivatives.[4][5][6] |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Method Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
System Suitability and Method Validation
To ensure the reliability and validity of the analytical results, a system suitability test must be performed before each analytical run, and the method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][7]
System Suitability
Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[8] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation performance. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and the stability of the system. |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump and the mobile phase composition. |
Method Validation Protocol
The analytical method should be validated for the following parameters as per ICH Q2(R1) guidelines.[7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks are observed at the retention time of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze the prepared working standard solutions (1-100 µg/mL) in triplicate. Plot the average peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. Introduce small changes to the method, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the composition of the mobile phase (±2%). The system suitability parameters should still meet the acceptance criteria.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of water and acetonitrile, coupled with UV detection at 254 nm, ensures excellent separation and sensitivity. Adherence to the outlined system suitability and method validation protocols will guarantee the generation of accurate and precise data, making this method highly suitable for its intended audience in research, development, and quality control environments.
References
-
Uher, M., et al. "Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent." Chemical Papers, vol. 27, no. 6, 1973, pp. 808-810. [Link]
-
"Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples." National Institutes of Health. [Link]
-
" (A) Absorption and (B) photoluminescence spectra of isothiocyanates 10b, 12c, and 13b in methylene chloride (λexc ) 325 nm)." ResearchGate. [Link]
-
"High-Performance Liquid Chromatographic Analysis of Amino Acids in Edible Seaweeds after Derivatization with Phenyl Isothiocyanate." ResearchGate. [Link]
-
"Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization." ResearchGate. [Link]
-
"Measured absorption spectra of four isotiocyanate compounds in..." ResearchGate. [Link]
-
"Revisitation of the phenylisothiocyanate-derivatives procedure for amino acid determination by HPLC-UV." ResearchGate. [Link]
-
"From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra." National Institutes of Health. [Link]
-
"Chemical Properties of Benzene, 2-chloro-4-isothiocyanato-1-methyl- (CAS 19241-37-3)." Cheméo. [Link]
-
"Rapid analysis of phenyl isothiocyanate derivatives of amino acids present in Czech meads." PubMed. [Link]
-
"ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)." European Medicines Agency. [Link]
-
"System suitability Requirements for a USP HPLC Method - Tips & Suggestions." MicroSolv. [Link]
-
"4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | C9H3F3N2S | CID 11615540." PubChem. [Link]
-
"System Suitability Test in HPLC – Key Parameters Explained." Assay Analytica. [Link]
-
"UV/Vis+ Photochemistry Database - Aromatic Substances." science-softCon. [Link]
-
"ICH guideline Q2(R2) on validation of analytical procedures." European Medicines Agency. [Link]
-
"ICH Guidelines for Analytical Method Validation Explained." AMSbio. [Link]
-
"SOP for Guideline for System Suitability Test for HPLC Analysis." Pharma Times Official. [Link]
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Application Note: Quantitative Analysis of 1-chloro-4-isothiocyanato-2-methylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive guide for the identification and quantification of 1-chloro-4-isothiocyanato-2-methylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed for researchers, scientists, and professionals in the drug development and chemical analysis sectors, providing a robust framework for accurate and reproducible analysis. The methodology covers sample preparation, instrument configuration, and data analysis, with a focus on the scientific rationale behind each procedural step to ensure methodological integrity and trustworthiness.
Introduction
This compound is a reactive chemical intermediate containing a chlorinated aromatic ring and an isothiocyanate functional group. Isothiocyanates are a class of compounds known for their biological activity and are of significant interest in pharmaceutical and agrochemical research.[1] The accurate determination of their purity and concentration in reaction mixtures or as impurities in final products is critical for quality control and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for volatile and semi-volatile compounds like this compound.[2] The gas chromatograph separates the analyte from the sample matrix, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the compound and its fragment ions. This application note provides a validated starting point for method development and routine analysis.
Materials and Reagents
-
Analyte: this compound (Purity ≥ 98%)
-
Solvent: Dichloromethane (DCM), GC-MS grade or equivalent[3]
-
Internal Standard (IS): Butyl-benzene (Purity ≥ 99%)
-
Glassware: 1.5 mL glass autosampler vials with PTFE-lined septa, volumetric flasks, and micropipettes.[4]
-
Filtration: 0.22 µm PTFE syringe filters[2]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram, outlining the critical stages from sample preparation to data analysis.
Caption: A schematic of the GC-MS analytical workflow.
Detailed Protocols
Standard and Sample Preparation
The objective of sample preparation is to create a clean, homogeneous solution of the analyte at a concentration suitable for GC-MS analysis, typically around 10 µg/mL.[4] Dichloromethane is selected as the solvent due to its volatility and compatibility with common GC stationary phases.[3]
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of butyl-benzene in dichloromethane.
-
Working Standard Preparation (10 µg/mL):
-
Pipette 100 µL of the analyte stock solution and 100 µL of the IS stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with dichloromethane. This yields a final concentration of 10 µg/mL for both the analyte and the internal standard.
-
-
Sample Preparation: Prepare unknown samples by dissolving them in dichloromethane to an estimated final concentration of 10 µg/mL and adding the internal standard at the same concentration.
-
Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter into a 1.5 mL glass autosampler vial.[2] This step is crucial to prevent blockage of the injector syringe and contamination of the GC inlet and column.[4]
GC-MS Instrumentation and Parameters
The following parameters provide a starting point for the analysis. The choice of a DB-5.MS column (or equivalent) is based on its versatility and low bleed characteristics, making it suitable for analyzing a wide range of compounds, including organochlorines.[5] Temperature programming is employed to ensure efficient separation of the analyte from any impurities and the solvent front.[5][6]
| Parameter | Value | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | DB-5.MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A non-polar column providing good separation for semi-volatile compounds.[5] |
| Carrier Gas | Helium, constant flow @ 1.0 mL/min | Inert carrier gas, standard for GC-MS applications.[6] |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless (1 min) | Maximizes analyte transfer to the column for trace-level analysis.[4] |
| Oven Program | Initial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | The initial hold separates the analyte from the solvent peak. The ramp ensures elution of the analyte as a sharp peak. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Scan Range | 40-450 m/z | Covers the molecular ion and expected fragment ions of the analyte. |
| Data Acquisition | Full Scan | Allows for both qualitative identification and quantification. |
Results and Discussion
Analyte Structure and Expected Fragmentation
The chemical structure of this compound is key to understanding its behavior in the mass spectrometer.
Caption: Structure and properties of the analyte.
Upon electron ionization, isothiocyanates undergo characteristic fragmentation.[7] For this compound, the following key fragments are anticipated:
| m/z (mass/charge) | Proposed Fragment Identity | Significance |
| 183/185 | [M]+• (Molecular Ion) | Confirms the molecular weight. The isotopic pattern (approx. 3:1 ratio) is characteristic of a monochlorinated compound. |
| 148 | [M - Cl]+ | Loss of a chlorine atom. |
| 125 | [M - NCS]+ | Loss of the isothiocyanate group. |
| 72 | [CH2NCS]+ | A common fragment in many alkyl isothiocyanates, though may be less prominent here due to the aromatic nature.[7] |
The presence of the molecular ion peak and the characteristic chlorine isotope pattern are the primary identifiers for this compound.
Method Validation Considerations
To ensure the reliability of this method for routine analysis, validation should be performed in accordance with ICH guidelines.[8]
-
Specificity: The ability to resolve the analyte peak from the solvent, internal standard, and any potential impurities.
-
Linearity: A calibration curve should be constructed using at least five concentration levels. The correlation coefficient (R²) should be ≥ 0.999.[8]
-
Accuracy: Determined by performing recovery studies at multiple concentration levels. Recoveries should typically be within 98-102%.[8]
-
Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should be < 2%.[8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]
-
Robustness: The method's resilience to small, deliberate variations in parameters (e.g., oven ramp rate, flow rate).[8]
Safety Precautions
-
Handling: this compound and other isothiocyanates should be handled in a well-ventilated fume hood. They can be lachrymators and skin irritants. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Solvents: Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
The GC-MS method outlined in this application note provides a reliable and robust protocol for the analysis of this compound. By following the detailed steps for sample preparation and instrumental analysis, researchers can achieve accurate and reproducible quantification. Proper method validation is essential before implementing this protocol for routine quality control in a regulated environment.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from SCION Instruments website.[3]
-
Con-Tech. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from Con-Tech website.[2]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Davis Mass Spectrometry Facilities.[4]
-
Koutrotsios, G., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(15), 4936.[1]
-
Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.[7]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from Organomation website.[11]
-
Lee, H., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(7), 834.[12]
-
Chemistry LibreTexts. (2023, August 29). Gas Chromatography of Organochlorine Compounds. Retrieved from Chemistry LibreTexts.[5]
-
Ishiwata, H., et al. (1998). [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives]. Shokuhin Eiseigaku Zasshi, 39(2), 125-132.[13]
-
Ceorfolinschi, F. M., & Sinitean, A. (2014). A simple method for the quantification of isothiocyanates from mustard. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 76(2), 159-166.[9]
-
Dongala, T., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Authorea Preprints.[8]
-
Chaudhary, P., et al. (2015). GC-MS analysis of isothiocyanates and glucosinolates hydrolytic products from broccoli cultivars. Journal of Pharmacognosy and Phytochemistry, 4(3), 220-224.[14]
-
Thermo Fisher Scientific. (n.d.). Detection of Organochlorine Pesticides by GC-ECD Following U.S. EPA Method 8081. Retrieved from Thermo Fisher Scientific.[6]
-
Cebi, N., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 10(1), 169.[15]
-
Echemi. (n.d.). 1-Chloro-4-isothiocyanato-2-(trifluoromethyl)benzene Safety Data Sheets. Retrieved from Echemi.com.[10]
-
Sigma-Aldrich. (2024, September 9). Safety Data Sheet for Phenethyl isothiocyanate. Retrieved from Sigma-Aldrich.
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- 15. mdpi.com [mdpi.com]
Derivatization of 1-chloro-4-isothiocyanato-2-methylbenzene for improved detection
Application Note & Protocol
Title: Enhanced Detection of 1-Chloro-4-isothiocyanato-2-methylbenzene via Pre-column Derivatization for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the derivatization of this compound, a compound that can be challenging to detect at trace levels due to its modest chromophoric properties and volatility. By converting the reactive isothiocyanate (-N=C=S) group into a stable, easily detectable thiourea derivative, analytical sensitivity and selectivity can be significantly improved. This note details the underlying chemical principles and provides validated, step-by-step protocols for derivatization using amine-containing reagents, enabling enhanced detection by UV-Vis spectrophotometry, fluorescence, and mass spectrometry. The methodologies are designed to be robust and applicable in various research and quality control settings.
Introduction and Scientific Principle
This compound is an organic compound featuring a highly reactive isothiocyanate functional group. Direct analysis of this and similar isothiocyanates (ITCs) can be hampered by their potential for volatility, instability in certain matrices, and lack of a strong chromophore for sensitive UV-Vis detection.[1]
Chemical derivatization addresses these challenges by covalently attaching a "tag" to the analyte molecule. This tag imparts desirable properties, such as strong UV absorbance, intense fluorescence, or improved ionization efficiency for mass spectrometry.[2] The primary chemical reaction exploited for this purpose is the nucleophilic addition of a primary or secondary amine to the electrophilic central carbon of the isothiocyanate group. This reaction is highly efficient and forms a stable N,N'-disubstituted thiourea linkage.[3][4]
The choice of the derivatizing amine dictates the mode of detection. By selecting an amine with a built-in chromophore, fluorophore, or a permanently charged group, the analytical performance can be tailored to the instrumentation available.
Strategic Selection of Derivatizing Agents
The selection of a derivatizing agent is critical and should be based on the desired analytical endpoint. The ideal agent should be stable, readily available, and react efficiently and specifically with the isothiocyanate group under mild conditions.
| Detection Method | Derivatizing Agent Class | Example Reagent | Principle of Enhancement |
| HPLC-UV/Vis | Aromatic Amines | p-Aminobenzoic acid (p-ABA) | Introduces a strong chromophore, significantly increasing the molar absorptivity for sensitive UV detection.[5][6] |
| HPLC-Fluorescence | Fluorescent Amines | Dansyl Cadaverine | Attaches a highly fluorescent dansyl group, enabling ultra-sensitive detection with fluorescence detectors.[7][8] |
| LC-MS/MS | Amines with Ionizable Groups | (Not explicitly detailed in protocols) | Introduces a readily ionizable group (e.g., a quaternary amine or a basic pyridyl moiety) to enhance ESI efficiency.[2][9] |
Experimental Workflows and Protocols
General Workflow
The overall process for the derivatization and analysis of this compound is outlined below. This workflow ensures reproducibility and minimizes analyte loss.
Caption: General workflow for derivatization and analysis.
Protocol 1: Derivatization with p-Aminobenzoic Acid for HPLC-UV Detection
This protocol utilizes p-aminobenzoic acid (p-ABA) to introduce a strong UV chromophore, making the derivative suitable for detection at approximately 303-305 nm.[5][6][10]
A. Reagents and Materials
-
This compound (analyte standard)
-
p-Aminobenzoic acid (p-ABA)
-
Acetonitrile (ACN), HPLC grade
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or another suitable organic base
-
Deionized water
-
Vials (2 mL, screw-cap)
-
Heating block or water bath
B. Procedure
-
Prepare Analyte Solution: Dissolve a known amount of this compound in acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with acetonitrile to create working standards (e.g., 1-100 µg/mL).
-
Prepare Derivatizing Reagent: Prepare a 0.2 M solution of p-aminobenzoic acid in a 70:30 (v/v) mixture of DMSO and acetonitrile.
-
Reaction:
-
Pipette 100 µL of the analyte standard or sample extract into a 2 mL vial.
-
Add 200 µL of the p-ABA derivatizing reagent solution.
-
Add 10 µL of triethylamine to catalyze the reaction.
-
Cap the vial tightly and vortex briefly.
-
-
Incubation: Place the vial in a heating block or water bath set to 60°C for 30 minutes.
-
Sample Preparation for Injection: After cooling to room temperature, dilute the reaction mixture 1:10 with the initial mobile phase (e.g., 50:50 acetonitrile:water) and filter through a 0.22 µm syringe filter.
-
Analysis: Inject onto an HPLC system equipped with a C18 column and a UV-Vis detector set to ~305 nm.
Protocol 2: Derivatization with Dansyl Cadaverine for HPLC-Fluorescence Detection
This protocol employs dansyl cadaverine, which contains a highly fluorescent dansyl group and a primary amine for reaction, enabling trace-level detection.[7][8][11]
A. Reagents and Materials
-
Analyte standard (as in Protocol 1)
-
Dansyl cadaverine
-
Acetonitrile (ACN), HPLC grade
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Vials, heating block, etc. (as above)
B. Procedure
-
Prepare Analyte Solution: Prepare working standards in acetonitrile as described in Protocol 1.
-
Prepare Derivatizing Reagent: Dissolve dansyl cadaverine in acetonitrile to a final concentration of 5 mM. This solution should be protected from light.
-
Reaction:
-
Pipette 100 µL of the analyte standard or sample extract into a 2 mL vial.
-
Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of the dansyl cadaverine reagent solution.
-
Cap the vial tightly and vortex.
-
-
Incubation: Heat the mixture at 50°C for 1 hour in the dark. The basic pH facilitates the reaction of the amine with the isothiocyanate.[12]
-
Sample Preparation for Injection: After cooling, dilute the sample with the mobile phase and filter as described in Protocol 1.
-
Analysis: Inject onto an HPLC system with a fluorescence detector. Set the excitation wavelength to ~340 nm and the emission wavelength to ~520 nm.
Chemical Reaction Diagram
The core reaction for all protocols is the formation of a thiourea derivative.
Sources
- 1. mdpi.com [mdpi.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ddtjournal.com [ddtjournal.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-chloro-4-isothiocyanato-2-methylbenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-chloro-4-isothiocyanato-2-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield, purity, and efficiency of this important chemical transformation. We will move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting solutions and data-driven insights to overcome common synthetic challenges.
The conversion of the primary amine, 4-chloro-2-methylaniline, to its corresponding isothiocyanate is a critical step in the synthesis of various biologically active compounds and chemical intermediates. While seemingly straightforward, this reaction is prone to issues such as low conversion, byproduct formation, and purification difficulties. This document provides a structured approach to diagnosing and solving these problems.
Section 1: Synthesis Overview & Core Principles
The most reliable and widely adopted method for synthesizing isothiocyanates from primary amines avoids the use of highly toxic reagents like thiophosgene.[1][2][3][4] The preferred modern strategy is a one-pot, two-step process involving the in-situ formation of a dithiocarbamate salt, followed by desulfurization.[2][5]
-
Step 1: Dithiocarbamate Salt Formation. The starting amine (4-chloro-2-methylaniline) reacts with carbon disulfide (CS₂) in the presence of a base (typically a tertiary amine like triethylamine, Et₃N) to form a stable dithiocarbamate salt intermediate.
-
Step 2: Desulfurization. This key step involves adding a desulfurizing agent to the dithiocarbamate salt, which promotes the elimination of a sulfur-containing byproduct to yield the target isothiocyanate.
The efficiency of this entire process hinges on the careful selection of reagents and reaction conditions, particularly the choice of the desulfurizing agent.
Caption: General workflow for isothiocyanate synthesis.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues encountered during the synthesis.
Problem Area 1: Low Conversion & Poor Yield
Q: My reaction has stalled, or the final yield is unacceptably low. What are the most likely causes?
A: Low yield is a common issue that can typically be traced to one of four areas:
-
Starting Material Quality: The purity of the 4-chloro-2-methylaniline is paramount. It is often synthesized via chlorination of 2-methylaniline, which can result in isomeric impurities or residual starting material.[6] Ensure the starting amine is pure and dry. If you are using the hydrochloride salt of the amine, you must add an extra equivalent of base to neutralize it before the reaction can proceed.[7]
-
Reagent Integrity & Stoichiometry:
-
Carbon Disulfide (CS₂): Use a fresh bottle of CS₂. Older stock can degrade. A slight excess (e.g., 1.2-1.5 equivalents) is often used to drive the formation of the dithiocarbamate salt.
-
Base: The tertiary amine base (e.g., triethylamine) should be anhydrous. The presence of water can interfere with the reaction.
-
Desulfurizing Agent: This is a critical component. The activity of the agent can degrade over time. Ensure you are using the correct stoichiometry as recommended for your chosen agent.
-
-
Reaction Conditions:
-
Temperature: The initial formation of the dithiocarbamate salt is often performed at a low temperature (0 °C) to control the exothermic reaction, followed by warming to room temperature.[3][7] The desulfurization step may require specific temperature control depending on the reagent used.
-
Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative side reactions and is considered good practice.
-
-
Incomplete Desulfurization: The chosen desulfurizing agent may not be effective enough for your substrate, or the reaction time may be insufficient. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS to confirm the disappearance of the dithiocarbamate intermediate.
Problem Area 2: Significant Byproduct Formation
Q: My final product is contaminated with a significant amount of symmetrical thiourea. How can I prevent this?
A: The formation of N,N'-bis(4-chloro-2-methylphenyl)thiourea is a classic side reaction. It occurs when the newly formed isothiocyanate product reacts with any remaining unreacted 4-chloro-2-methylaniline.
Causality & Prevention:
-
Mechanism: This side reaction is most prevalent when the desulfurization step begins before all of the starting amine has been converted to the dithiocarbamate salt.
-
Solution: Ensure complete formation of the dithiocarbamate salt before adding the desulfurizing agent. This can be achieved by:
-
Adding the carbon disulfide and base to the amine and allowing the mixture to stir for a sufficient period (e.g., 30-60 minutes) at the appropriate temperature.
-
Monitoring this first step by TLC to confirm the complete consumption of the starting amine. Only then should the desulfurizing agent be introduced.
-
Q: I'm struggling to remove byproducts derived from my desulfurizing agent during purification. What are my options?
A: This is a common issue, especially with reagents like tosyl chloride, where the unreacted reagent and its byproducts can have similar polarities to the target molecule, making chromatographic separation difficult.[3]
Solutions:
-
Switch to a "Cleaner" Reagent: The best solution is to use a desulfurizing agent that produces volatile or easily removed byproducts. Di-tert-butyl dicarbonate (Boc₂O) is an excellent choice, as its byproducts are primarily CO₂, COS, and tert-butanol, which can be easily removed by evaporation.[7][8][9]
-
Optimize Purification: If you must use a reagent with non-volatile byproducts, a multi-step purification approach may be necessary. This can include:
-
Aqueous work-up with washes designed to remove specific impurities (e.g., a bicarbonate wash for acidic byproducts).
-
Careful column chromatography with an optimized solvent system.
-
For industrial-scale production, vacuum distillation is often the preferred method for purification, as it avoids large volumes of solvent waste.[10][11]
-
Section 3: Recommended Experimental Protocol
Based on extensive literature review, the use of di-tert-butyl dicarbonate (Boc₂O) as a desulfurizing agent offers a high-yield, clean, and efficient pathway.[7][8][12][13]
Protocol: Synthesis using the CS₂/Boc₂O Method
Reagents & Materials:
-
4-chloro-2-methylaniline (1.0 equiv)
-
Carbon Disulfide (CS₂) (2.5 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.01-0.03 equiv, catalytic)
-
Anhydrous Dichloromethane (DCM) or Ethanol
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-chloro-2-methylaniline (1.0 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine (1.1 equiv) and stir. Slowly add carbon disulfide (2.5 equiv) dropwise. A precipitate of the dithiocarbamate salt may form.[7]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the intermediate salt.
-
Cool the mixture back down to 0 °C.
-
In a separate vial, dissolve Boc₂O (1.0 equiv) in a small amount of DCM. Add this solution to the reaction mixture, followed immediately by the addition of a catalytic amount of DMAP (1-3 mol%).[7][12]
-
Keep the reaction in the ice bath for 10 minutes, then remove the bath and allow the reaction to proceed at room temperature. Gas evolution (CO₂/COS) should be observed.[8]
-
Monitor the reaction by TLC until the starting material and intermediate spots are no longer visible.
Work-up & Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure. The volatile byproducts from the Boc₂O reagent will be removed during this step.[7]
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Alternatively, for larger scales, purification by vacuum distillation is highly effective.[10]
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use a different desulfurizing agent? What are the pros and cons?
A: Yes, several other agents are effective, but they come with trade-offs. The choice depends on your scale, budget, and purification capabilities.
| Desulfurizing Agent | Pros | Cons |
| Di-tert-butyl dicarbonate (Boc₂O) | High yield, clean reaction, volatile byproducts simplify purification.[7][8] | Relatively expensive. |
| Tosyl Chloride (TsCl) | Inexpensive and readily available.[3][14] | Byproducts can be difficult to remove from non-polar products via chromatography.[3] |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | Highly effective, acts as a thiophosgene surrogate.[15] | Expensive, reagent and byproducts are non-volatile. |
| Acetyl Chloride | Inexpensive, avoids issues seen with TsCl for non-polar products.[3] | Can be corrosive and moisture-sensitive. |
| Phenyl Chlorothionoformate | Efficient for a broad range of amines, including electron-deficient ones.[16][17] | Can have side reactions with the base (e.g., Et₃N).[16] |
Q: What is the best solvent for this reaction?
A: The reaction generally proceeds well in a variety of aprotic solvents. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices.[3][7] Some protocols also use polar solvents like ethanol or methanol, where the dithiocarbamate salt may precipitate before the desulfurization step.[7] The key is to use an anhydrous solvent to prevent side reactions.
Q: How can I be certain the reaction is complete?
A: Visual inspection (e.g., cessation of gas evolution) is not sufficient. The most reliable method is Thin Layer Chromatography (TLC). Spot the reaction mixture against a reference spot of your starting 4-chloro-2-methylaniline. The reaction is complete when the starting material spot has completely disappeared and a new, typically less polar, product spot has formed. For more quantitative analysis, GC-MS can be used to monitor the consumption of the starting material and the appearance of the product.
Section 5: Troubleshooting Decision Tree
If you are experiencing issues, follow this logical guide to diagnose the problem.
Caption: A logical decision tree for troubleshooting.
References
-
Munch, H., Hansen, J. S., Pittelkow, M., Christensen, J. B., & Boas, U. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(19), 3117-3119. [Link]
-
ScienceDirect. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]
-
Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]
-
ChemRxiv. (2023). Recent Advancement in the Synthesis of Isothiocyanates. [Link]
-
RSC Publishing. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11, 3134-3142. [Link]
-
National Institutes of Health. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(6), 3134–3142. [Link]
-
University of Copenhagen Research Portal. (n.d.). A new efficient synthesis of isothiocyanates from amines using di->tert>-butyl dicarbonate. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
MDPI. (2016). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 21(11), 1466. [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Catalysts, 12(12), 1599. [Link]
-
University of Copenhagen. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(19), 3117-3119. [Link]
- Google Patents. (n.d.). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
-
National Institutes of Health. (2014). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis, 11(4), 525–539. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production.
-
Patent Guru. (2020). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. guidechem.com [guidechem.com]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. cbijournal.com [cbijournal.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production - Google Patents [patents.google.com]
- 11. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 12. researchgate.net [researchgate.net]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. Isothiocyanate synthesis [organic-chemistry.org]
- 15. rsc.org [rsc.org]
- 16. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Reactions of 1-chloro-4-isothiocyanato-2-methylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-chloro-4-isothiocyanato-2-methylbenzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis. Our goal is to help you anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific issues that may arise during reactions involving this compound, with a focus on the identification and prevention of unwanted side products.
Question 1: I am observing a significant amount of an unexpected peak in my LC-MS analysis when reacting this compound with a primary amine. The mass corresponds to the hydrolysis product, 4-chloro-2-methylaniline. What is causing this, and how can I prevent it?
Answer:
The presence of 4-chloro-2-methylaniline is a strong indicator of the hydrolysis of your starting isothiocyanate. The isothiocyanate functional group is susceptible to hydrolysis, particularly in the presence of water and either acid or base catalysis. This reaction proceeds via the formation of a carbamic acid intermediate, which is unstable and readily decarboxylates to yield the corresponding primary amine.
Causality:
-
Water in Reaction Solvent: The most common cause is the presence of residual water in your reaction solvent. Many common organic solvents are hygroscopic and can absorb moisture from the atmosphere if not handled and stored correctly.
-
"Wet" Reagents: Your amine nucleophile or any added bases (e.g., triethylamine, diisopropylethylamine) may also contain water.
-
Reaction Conditions: Elevated temperatures can accelerate the rate of hydrolysis.[1][2]
Mitigation Strategies:
-
Rigorous Drying of Solvents and Reagents:
-
Use freshly distilled solvents or solvents from a solvent purification system (SPS).
-
If using bottled anhydrous solvents, use a fresh bottle and handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Dry liquid amines and bases over a suitable drying agent (e.g., KOH pellets) and distill them prior to use. Solid amines should be dried under vacuum.
-
-
Inert Atmosphere:
-
Conduct your reactions under a dry, inert atmosphere to prevent the ingress of atmospheric moisture.
-
-
Control of Reaction Temperature:
-
If the reaction kinetics allow, perform the reaction at a lower temperature to minimize the rate of hydrolysis. Monitor the reaction progress closely to ensure it proceeds to completion.
-
Experimental Protocol: Anhydrous Reaction Setup
A meticulously prepared anhydrous reaction setup is critical to prevent the hydrolysis of this compound.
| Step | Action | Rationale |
| 1 | Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen or argon. | To remove any adsorbed water from the glass surfaces. |
| 2 | Add your amine and freshly distilled anhydrous solvent to the reaction flask via syringe. | To ensure all components are dry. |
| 3 | If using a liquid amine, it should be freshly distilled from a suitable drying agent. | To remove any dissolved water. |
| 4 | Add this compound dropwise to the stirred solution of the amine at the desired reaction temperature. | For controlled addition and to minimize local concentration effects. |
| 5 | Maintain the reaction under a positive pressure of inert gas throughout the experiment. | To prevent atmospheric moisture from entering the reaction vessel. |
Visualization of Hydrolysis Pathway:
Caption: Competing reactions leading to desired and side products.
Frequently Asked Questions (FAQs)
Q1: Is the chloro group on the aromatic ring reactive towards nucleophiles?
A: Under the typical reaction conditions for isothiocyanate chemistry (e.g., reactions with amines, alcohols, or thiols at or near room temperature), the chloro group on the benzene ring of this compound is generally unreactive towards nucleophilic aromatic substitution. Aryl chlorides are significantly less reactive than alkyl chlorides in nucleophilic substitution reactions due to the strength of the C(sp²)-Cl bond and electron repulsion from the pi system of the aromatic ring.
Q2: What is the expected reactivity of this compound with alcohols and thiols?
A: Similar to its reaction with amines, this compound will react with alcohols and thiols at the electrophilic carbon of the isothiocyanate group.
-
With Alcohols: The reaction with an alcohol in the presence of a base (to deprotonate the alcohol and form a more nucleophilic alkoxide) will yield a thiocarbamate .
-
With Thiols: Thiols are generally more nucleophilic than alcohols and will react to form a dithiocarbamate . This reaction often proceeds readily without the need for a strong base.
Q3: Can this compound undergo self-polymerization?
A: While isothiocyanates can undergo polymerization, especially under conditions of high temperature or in the presence of certain catalysts, it is not a common side reaction for aryl isothiocyanates under standard synthetic conditions for forming thioureas, thiocarbamates, or dithiocarbamates. However, prolonged heating of the neat compound or reaction mixtures at high temperatures should be avoided to minimize the risk of degradation and potential polymerization. [1][3] Q4: Are there any specific safety precautions I should take when working with this compound?
A: Yes, this compound should be handled with care in a well-ventilated fume hood. It is classified as a substance that can cause severe skin burns and eye damage. [4]Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer. [4][5]
References
-
Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. J Agric Food Chem. 1998 Jan 19;46(1):220-223. doi: 10.1021/jf970488w. Available from: [Link]
- Chen, C. W., & Ho, C. T. (1998). Thermal degradation of allyl isothiocyanate in aqueous solution. Journal of Agricultural and Food Chemistry, 46(1), 220-223.
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules. 2020 Sep; 25(18): 4286. Available from: [Link]
-
General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. Available from: [Link]
-
Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Semantic Scholar. Available from: [Link]
-
The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered. Ghent University Academic Bibliography. Available from: [Link]
-
Synthesis of isothiocyanates. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Isothiocyanates: An Update. National Institutes of Health. Available from: [Link]
-
Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. National Institutes of Health. Available from: [Link]
-
Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. ResearchGate. Available from: [Link]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available from: [Link]
-
Product chemistry - Relevant impurities of technical active substances. BVL. Available from: [Link]
-
Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. Available from: [Link]
-
Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. ResearchGate. Available from: [Link]
-
Benzene, 1-chloro-4-(isothiocyanatomethyl)-. NIST WebBook. Available from: [Link]
-
4-chlorobenzyl Isothiocyanate. PubChem. Available from: [Link]
-
Polyhalogenonitrobenzenes and derived compounds. Part 2. Reactions of 1,2,3,4-tetrachloro-5,6-dinitrobenzene with aliphatic amines under phase-transfer conditions. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
On the Reaction of 2‐Chloroethyl Isothiocyanate with Aromatic Amines. Sci-Hub. Available from: [Link]
Sources
- 1. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
Technical Support Center: Navigating the Stability of 1-chloro-4-isothiocyanato-2-methylbenzene in Solution
Welcome to the dedicated technical support guide for 1-chloro-4-isothiocyanato-2-methylbenzene. This resource is designed for researchers, scientists, and professionals in drug development to proactively address and troubleshoot stability challenges encountered when working with this reactive isothiocyanate in solution. Our goal is to empower you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of Aryl Isothiocyanates
Aryl isothiocyanates, including this compound, are characterized by the reactive -N=C=S functional group. This electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, which is the primary driver of their instability in solution. The reaction kinetics and degradation pathways are significantly influenced by environmental factors such as the choice of solvent, pH, temperature, and exposure to light and atmospheric moisture. Understanding these sensitivities is paramount to maintaining the compound's purity and reactivity throughout your experimental workflow. Isothiocyanates, in general, are known for their limited stability, which can present challenges in their analytical determination.[1][2]
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
Discoloration is a common indicator of degradation. The color change is likely due to the formation of various byproducts from the reaction of the isothiocyanate group with nucleophiles or through polymerization. The primary culprits are often trace amounts of water, amines, or other nucleophilic species present in your solvent or introduced from the atmosphere.
Q2: I've observed a precipitate forming in my stock solution. What is it and how can I prevent it?
Precipitation can occur for a few reasons. If the solvent is not completely anhydrous, hydrolysis of the isothiocyanate can lead to the formation of an unstable carbamic acid, which can then decompose to form a primary amine. This amine can then react with another molecule of the isothiocyanate to form a substituted thiourea, which may be insoluble in the solvent. To prevent this, it is crucial to use high-purity, anhydrous solvents and to handle the compound under an inert atmosphere.
Q3: I'm seeing a decrease in the reactivity of my compound over time. How can I confirm its purity and what is the expected shelf-life in solution?
A decrease in reactivity is a strong indication of degradation. The purity of your solution can be assessed using techniques like HPLC, GC-MS, or NMR spectroscopy.[1] For quantitative analysis, derivatization with a thiol-containing reagent followed by HPLC with UV/Vis detection can be an effective method.[2] The shelf-life of the solution is highly dependent on the solvent, concentration, and storage conditions. For optimal stability, it is recommended to prepare fresh solutions for each experiment or to store stock solutions at low temperatures (-20°C to -80°C) under an inert atmosphere (e.g., argon or nitrogen) for a limited time.
Q4: What are the ideal solvents for dissolving and storing this compound?
The ideal solvents are aprotic and anhydrous. Dichloromethane, chloroform, acetonitrile, and tetrahydrofuran (THF) are generally good choices. Protic solvents, especially water and alcohols, should be avoided as they can readily react with the isothiocyanate group.[3]
Q5: How does pH affect the stability of this compound?
The stability of isothiocyanates is pH-dependent.[3] Both acidic and alkaline conditions can promote degradation. At neutral pH, the hydrolysis of glucosinolates (precursors to isothiocyanates) tends to favor the formation of isothiocyanates.[3][4] However, in the context of the pure compound in solution, maintaining a neutral and, more importantly, anhydrous environment is key to stability.
Troubleshooting Guide: A Systematic Approach
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solution Discoloration | Reaction with trace water, oxygen, or other nucleophiles. Exposure to light. | Prepare fresh solutions using anhydrous solvents. Store solutions in amber vials under an inert atmosphere. |
| Precipitate Formation | Hydrolysis leading to thiourea formation. Exceeding solubility limit. | Ensure strictly anhydrous conditions. Confirm the concentration is within the solubility limits for the chosen solvent. |
| Loss of Reactivity | Degradation of the isothiocyanate functional group. | Verify purity using analytical techniques (HPLC, GC-MS). Prepare fresh solutions before critical experiments. |
| Inconsistent Results | Inconsistent concentration of the active compound due to degradation between experiments. | Standardize solution preparation and storage protocols. Aliquot stock solutions to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Inert Atmosphere: Purge the reaction vessel and solvent bottle with a gentle stream of dry argon or nitrogen for 10-15 minutes.
-
Solvent: Use a new, unopened bottle of anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Dissolution: Weigh the required amount of this compound and quickly transfer it to the reaction vessel. Add the anhydrous solvent via a syringe or cannula under a positive pressure of inert gas.
-
Storage: Store the stock solution in a tightly sealed amber vial with a Teflon-lined cap at -20°C or below.
Protocol 2: Monitoring Solution Stability by HPLC
-
Sample Preparation: At designated time points (e.g., 0, 24, 48, 72 hours), dilute an aliquot of the stock solution with the mobile phase to an appropriate concentration.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength where the compound has significant absorbance.
-
-
Analysis: Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualization of Degradation and Workflow
Caption: Probable degradation pathways of this compound.
Caption: Recommended experimental workflow for handling the compound.
Summary of Key Stability Factors
| Factor | Recommendation | Rationale |
| Solvent | Use anhydrous, aprotic solvents (e.g., DCM, ACN, THF). | Prevents reaction with the electrophilic isothiocyanate group. |
| Temperature | Store solutions at -20°C to -80°C.[3] | Reduces the rate of degradation reactions. |
| Atmosphere | Handle and store under an inert atmosphere (Ar or N2). | Minimizes exposure to atmospheric moisture and oxygen. |
| Light | Store in amber vials or protect from light. | Prevents potential photolytic degradation. |
| pH | Maintain a neutral, anhydrous environment. | Avoids acid or base-catalyzed hydrolysis. |
By adhering to these guidelines, you can significantly enhance the stability of your this compound solutions, leading to more reproducible and reliable experimental outcomes.
References
-
K. M. Ku, et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 93-120. [Link]
-
Linus Pauling Institute. (2017). Isothiocyanates. Oregon State University. [Link]
-
V. G. G. Angelopoulos, et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(19), 6539. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]
-
S. Y. Lee, et al. (2021). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
Sources
Troubleshooting common issues in experiments with 1-chloro-4-isothiocyanato-2-methylbenzene
Welcome to the technical support center for 1-chloro-4-isothiocyanato-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.[1][2] For long-term storage, refrigeration is recommended. Due to the reactivity of the isothiocyanate group, it is sensitive to moisture and can degrade over time.[3]
Q2: What are the primary safety concerns when working with this compound?
A: This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][4][5] It is also toxic if swallowed or inhaled.[1][6] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
Reaction and Purity
Q3: My reaction with this compound and a primary amine is not proceeding. What could be the issue?
A: Several factors could be at play. Isothiocyanates are electrophiles, but their reactivity can be influenced by the nucleophilicity of the amine.[7] Ensure your amine is sufficiently nucleophilic; aryl amines are generally less reactive than alkylamines.[7] The solvent choice is also critical. A polar aprotic solvent like DMF or DMSO can facilitate the reaction. If the reaction is still sluggish, consider adding a non-nucleophilic organic base, such as triethylamine (TEA), to deprotonate the amine and increase its nucleophilicity.[7] Gentle heating might also be necessary, but monitor for potential side reactions.
Q4: I am observing multiple spots on my TLC plate after reacting this compound. What are the likely side products?
A: The formation of side products can arise from several pathways. One common issue is the presence of impurities in the starting material. Additionally, the isothiocyanate group can react with water to form an unstable carbamic acid, which can then decompose.[3] If your nucleophile has multiple reactive sites, you may be observing a mixture of products. Under certain conditions, isothiocyanates can also undergo self-polymerization, especially at elevated temperatures.[8]
Q5: How can I purify my product after a reaction with this compound?
A: The purification method will depend on the properties of your product. Column chromatography on silica gel is a common and effective method for purifying products derived from isothiocyanate reactions.[9] The choice of eluent will depend on the polarity of your compound. Recrystallization can be an option if your product is a solid with suitable solubility properties.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Explanation | Suggested Solution |
| Poor Nucleophile | The nucleophile (e.g., amine, alcohol, thiol) may not be sufficiently reactive to attack the electrophilic carbon of the isothiocyanate group.[7] | For less reactive nucleophiles, consider using a stronger base to enhance nucleophilicity or increase the reaction temperature. For very unreactive nucleophiles, a catalyst may be necessary. |
| Solvent Incompatibility | The chosen solvent may not be appropriate for the reaction, hindering the interaction between reactants. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the reaction. Ensure the solvent is anhydrous, as water can react with the isothiocyanate. |
| Steric Hindrance | Bulky substituents on either the isothiocyanate or the nucleophile can sterically hinder the reaction. | Increased reaction time and temperature may be required. In some cases, a different synthetic route may be necessary. |
| Degraded Reagent | The this compound may have degraded due to improper storage, particularly exposure to moisture. | Use a fresh bottle of the reagent or purify the existing stock. It is advisable to verify the purity of the starting material by analytical techniques such as NMR or GC-MS before use. |
Issue 2: Formation of Multiple Products
| Potential Cause | Explanation | Suggested Solution |
| Reaction with Solvent | If using a nucleophilic solvent (e.g., an alcohol for a reaction with an amine), the solvent can compete with the intended nucleophile. | Use a non-nucleophilic solvent. |
| Over-reaction or Side Reactions | The chloro-substituent on the aromatic ring can also undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups.[10][11] | Carefully control the reaction conditions, particularly temperature and reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Isomerization | In some cases, thiocyanates can isomerize to isothiocyanates, though this is more relevant in the synthesis of the starting material.[8] | Ensure the purity of the starting this compound. |
| Reaction with Water | Trace amounts of water in the reaction mixture can lead to the formation of urea byproducts. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Explanation | Suggested Solution |
| Product is Water Soluble | If the product has polar functional groups, it may have significant solubility in the aqueous layer during workup.[12] | Before discarding the aqueous layer, extract it multiple times with a suitable organic solvent. You can also analyze the aqueous layer by TLC or LC-MS to check for the presence of your product. |
| Product is an Oil | The product may not crystallize, making purification by recrystallization challenging. | Purification by column chromatography is the recommended alternative. If the product is thermally stable, vacuum distillation could be an option. |
| Emulsion Formation during Workup | The presence of certain functional groups can lead to the formation of a stable emulsion between the organic and aqueous layers. | Add brine (saturated NaCl solution) to break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective. |
Experimental Protocols
General Protocol for Reaction with a Primary Amine
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.0-1.2 eq).
-
If the amine is not highly nucleophilic, add triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating (40-60 °C) can be applied if the reaction is slow.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Methods for Monitoring Reaction Progress
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting material and the mass of the product(s) formed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and can be used to assess the purity of the starting material and the product.[13]
Visualizing Reaction Pathways
General Nucleophilic Addition to Isothiocyanate
This diagram illustrates the general mechanism of a nucleophilic attack on the isothiocyanate group, a primary reaction pathway for this compound.
Caption: Nucleophilic addition to the isothiocyanate functional group.
Troubleshooting Logic Flow
This workflow provides a systematic approach to diagnosing and resolving common issues in reactions involving this compound.
Caption: A systematic workflow for troubleshooting common experimental issues.
References
-
1-Chloro-4-(isothiocyanatomethyl)benzene - Common Chemistry - CAS.org. (n.d.). Retrieved January 20, 2026, from [Link]
-
4-Chloro-1-isothiocyanato-2-methylbenzene - CAS Common Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Isothiocyanates: translating the power of plants to people - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
Analytical methods. (n.d.). Retrieved January 20, 2026, from [Link]
-
1-Chloro-4-((methylthio)methyl)benzene | SIELC Technologies. (2018, May 16). Retrieved January 20, 2026, from [Link]
-
How anyone have experience with reacting amines with phenyl isothiocyanate? : r/OrganicChemistry - Reddit. (2024, November 10). Retrieved January 20, 2026, from [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 20, 2026, from [Link]
-
General procedure for the synthesis of isothiocyanates - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
1-Chloro-4-(isothiocyanatomethyl)benzene, 96% Purity, C8H6ClNS, 10 grams. (n.d.). Retrieved January 20, 2026, from [Link]
-
Isothiocyanates | Linus Pauling Institute | Oregon State University. (n.d.). Retrieved January 20, 2026, from [Link]
-
1-Chloro-4-(chloromethyl)-2-methylbenzene | C8H8Cl2 | CID 524342 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC. (2018, March 9). Retrieved January 20, 2026, from [Link]
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022, June 14). Retrieved January 20, 2026, from [Link]
-
III Analytical Methods. (n.d.). Retrieved January 20, 2026, from [Link]
-
Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Isothiocyanate - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Benzene, 4-chloro-1-isothiocyanato-2-methyl- - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]
-
Isothiocyanate synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts. (2023, January 22). Retrieved January 20, 2026, from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
1-Chloro-4-[(methylthio)methyl]benzene | C8H9ClS | CID 80025 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. How To [chem.rochester.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Optimizing reaction conditions for synthesizing 1-chloro-4-isothiocyanato-2-methylbenzene
Welcome to the technical support center for the synthesis of 1-chloro-4-isothiocyanato-2-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic routes for preparing this compound, and which is recommended?
A: The synthesis of this compound typically starts from the corresponding primary amine, 4-chloro-2-methylaniline. There are two main established methods:
-
The Thiophosgene Method: This is a classical approach where the amine reacts directly with thiophosgene (CSCl₂) in the presence of a base.[1][2] While often efficient, this method is strongly discouraged due to the extreme toxicity and hazardous nature of thiophosgene.[3][4][5][6] Thiophosgene is a severe lachrymator, highly toxic by inhalation, and reacts with water.[4][6][7]
-
The Dithiocarbamate Salt Decomposition Method: This is the most widely used and recommended modern approach due to its significantly improved safety profile.[1][3] The process involves two key steps, which can often be performed in a single pot ("one-pot synthesis"):
-
Step 1: Dithiocarbamate Salt Formation: The starting amine (4-chloro-2-methylaniline) is reacted with carbon disulfide (CS₂) in the presence of a base (like triethylamine) to form an in situ dithiocarbamate salt.[1][3][8]
-
Step 2: Desulfurization: The intermediate salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur equivalent to yield the target isothiocyanate.[1][3]
-
Recommendation: For safety, environmental, and practical reasons, the dithiocarbamate salt decomposition method is the superior choice. It avoids the use of highly toxic thiophosgene and offers a versatile range of reagents and conditions to optimize for your specific needs.[3][8]
Q2: I am using the recommended carbon disulfide method. How do I select the most appropriate desulfurizing agent?
A: The choice of desulfurizing agent is critical for reaction success and depends on factors like substrate reactivity, desired reaction time, and purification strategy.[3] Below is a comparative table of common desulfurizing agents to guide your selection.
| Desulfurizing Agent | Recommended For | Advantages | Disadvantages & Considerations |
| Tosyl Chloride (TsCl) | General alkyl and aryl amines.[3] | Effective, widely used, and commercially available.[9] | Excess reagent can be difficult to remove from nonpolar products like the target molecule.[3] |
| Di-tert-butyl dicarbonate (Boc₂O) | General alkyl and aryl amines.[3] | By-products are volatile and easily removed by evaporation, simplifying workup.[2][3] | Stoichiometry must be precise to avoid residual reagent in the product.[3] |
| Iodine (I₂) | General use, including electron-deficient anilines.[3][8] | Rapid reaction rates and commercially available reagents.[3][8] | Requires careful handling and quenching of excess iodine during workup. |
| Hydrogen Peroxide (H₂O₂) | Recommended for non-chiral isothiocyanates.[1][3] | "Green" reagent with water as the primary by-product. | Not suitable for chiral substrates as it can cause racemization.[1] |
| Triphosgene (BTC) | Good for amines with electron-withdrawing groups.[3] | Solid reagent, making it safer to handle than gaseous phosgene; mild reaction conditions.[3] | Still a hazardous reagent that must be handled with care. |
| Ethyl Chloroformate | General aliphatic and aryl isothiocyanates.[1] | Generally provides good yields. | Reaction times can vary significantly, from minutes to several days depending on the substrate.[1] |
Q3: My reaction yield is low. What are the common causes and how can I improve it?
A: Low yield is a frequent issue that can stem from several factors throughout the synthetic process. Here is a systematic troubleshooting guide:
-
Incomplete Dithiocarbamate Salt Formation:
-
Cause: The initial reaction between the amine, CS₂, and base may be incomplete.
-
Solution: Ensure all reagents are pure and anhydrous, as water can interfere. Use a suitable organic base like triethylamine (Et₃N). Allow sufficient time for the salt to form before adding the desulfurizing agent; you can monitor the disappearance of the starting amine by Thin-Layer Chromatography (TLC).
-
-
Inefficient Desulfurization:
-
Cause: The chosen desulfurizing agent may not be optimal for your substrate, or the stoichiometry may be incorrect.
-
Solution: Refer to the table in Q2 and consider an alternative agent. Ensure you are using the correct molar equivalents. For example, with Boc₂O, near-stoichiometric amounts are crucial.[2]
-
-
Side Reaction: Thiourea Formation:
-
Cause: This is the most common side reaction.[3] The newly formed, electrophilic isothiocyanate product reacts with any remaining nucleophilic starting amine to form a stable, symmetrical N,N'-disubstituted thiourea.
-
Solution:
-
Slow Addition: Add the desulfurizing agent slowly and at a controlled temperature (e.g., 0 °C) to keep the concentration of the isothiocyanate low at any given moment, minimizing its chance to react with the starting amine.
-
One-Pot vs. Two-Step: For some substrates, a "two-step" process provides higher yields.[1] This involves forming and isolating the dithiocarbamate salt first, then dissolving it and treating it with the desulfurizing agent in a separate step. This physically separates the unreacted amine from the final product.
-
-
-
Workup and Purification Losses:
-
Cause: Isothiocyanates can be unstable, and purification can be challenging.[10]
-
Solution: Minimize exposure to heat and acidic conditions. Use column chromatography on silica gel with non-polar eluent systems (e.g., pentane, pentane/ethyl acetate, or petroleum ether/dichloromethane) for purification.[11][12]
-
Below is a workflow diagram illustrating the main synthesis pathway and potential troubleshooting points.
Caption: Synthetic workflow and troubleshooting for isothiocyanate synthesis.
Q4: What are the critical safety precautions for this synthesis?
A: Safety is paramount. Always conduct a thorough risk assessment before starting.
-
General Precautions: All operations must be conducted in a well-ventilated chemical fume hood.[13] Personal Protective Equipment (PPE), including a lab coat, closed-toe shoes, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[13] An eyewash and safety shower must be immediately accessible.[13]
-
Carbon Disulfide (CS₂): CS₂ is highly volatile, extremely flammable, and toxic. Ensure there are no ignition sources nearby. Handle only in a fume hood.
-
Thiophosgene (CSCl₂ - If Used): This reagent is extremely hazardous . It is highly toxic, corrosive, and a potent lachrymator.[6][14] Work must be done in a fume hood, and a specific emergency plan should be in place for accidental exposure.[13] Waste containing thiophosgene requires special handling and quenching procedures.[13]
-
Bases and Reagents: Organic bases like triethylamine are corrosive and have strong odors. Desulfurizing agents like tosyl chloride and triphosgene are hazardous and should be handled with care.
-
Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local regulations. Do not mix incompatible waste streams.
Q5: How should I monitor the reaction progress and characterize the final product?
A: Effective reaction monitoring is key to optimization.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar eluent system (e.g., 9:1 Hexane:Ethyl Acetate). Spot the starting amine, the reaction mixture, and a co-spot. The reaction is complete when the starting amine spot has been fully consumed. Be aware that highly polar intermediates or salts may remain at the baseline.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for structural confirmation. The isothiocyanate carbon (-N=C=S) has a characteristic chemical shift in the ¹³C NMR spectrum, typically in the range of 130-140 ppm.
-
Infrared (IR) Spectroscopy: The isothiocyanate functional group displays a strong, characteristic sharp absorption band around 2000-2200 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the final product.
-
By carefully selecting your synthetic route, optimizing reagent choice, and implementing robust monitoring and safety protocols, you can successfully and safely synthesize this compound.
References
- optimization of reaction conditions for isothiocyanate synthesis - Benchchem. (n.d.). BenchChem.
- Synthesis of Isothiocyanates: An Update. (2023). National Institutes of Health (NIH).
- Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv.
- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (n.d.). MDPI.
- A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes. (n.d.). ResearchGate.
- Triphosgene Reaction Monitoring: Technical Support Center. (n.d.). BenchChem.
-
Isothiocyanate Synthesis Using Elemental Sulfur. (n.d.). Encyclopedia MDPI. Retrieved January 21, 2026, from [Link]
- General procedure for the synthesis of isothiocyanates. (n.d.). The Royal Society of Chemistry.
-
Preparation of isothiocyanates. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- THIOPHOSGENE - CAMEO Chemicals. (n.d.). NOAA.
-
Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Thiophosgene in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Synthesis of Isothiocyanates: A Review. (2020). Chemistry & Biology Interface.
- Thiophosgene | CCl2S | CID 10040. (n.d.). PubChem - NIH.
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
- How to remove thiophosgene. (n.d.). Google Patents.
- CB-LSOP-Thiophosgene.docx. (n.d.). The Brückner Research Group.
-
Thiophosgene. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
thiophosgene. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]
- Thiophosgene: - An overview. (2020). Mahidhara Chemicals Private Limited.
-
Reactions of heterocycles with thiophosgene. Part IV. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 21, 2026, from [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020). ACS Omega. Retrieved January 21, 2026, from [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
New Syntheses of Aryl isothiocyanates. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiophosgene - Wikipedia [en.wikipedia.org]
- 7. Thiophosgene: - An overview [moltuslab.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
Common challenges in handling and storing isothiocyanate compounds
Welcome to the technical support center for isothiocyanate (ITC) compounds. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and storage of these uniquely reactive molecules. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the rationale behind them, ensuring your experiments are both successful and reproducible.
FAQs: Understanding Isothiocyanate Chemistry & Stability
This section addresses fundamental questions about the inherent properties of isothiocyanates that make them challenging to work with.
Q1: Why are my isothiocyanate compounds so unstable?
A: The high reactivity, and thus inherent instability, of isothiocyanates stems from the electrophilic nature of the central carbon atom in the R-N=C=S functional group.[1] This carbon is highly susceptible to attack by nucleophiles, which are abundant in common laboratory environments.
Key factors contributing to their instability include:
-
Susceptibility to Hydrolysis: Water is a primary culprit in ITC degradation. The presence of moisture can lead to the hydrolysis of the isothiocyanate group, often forming corresponding amines and other byproducts.[2][3] Even ambient humidity can be sufficient to initiate this process over time.
-
Reaction with Nucleophiles: Beyond water, ITCs readily react with other nucleophiles such as alcohols, amines, and thiols.[1][4][5] This is a critical consideration when choosing solvents or reaction partners. For instance, using alcohol-based solvents for storage or experiments can lead to the formation of thiocarbamate byproducts.[2]
-
Thermal Sensitivity: Elevated temperatures can significantly accelerate degradation pathways.[6] Many ITCs are volatile, and heat can not only increase the rate of unwanted side reactions but also lead to loss of the compound through evaporation.[7][8]
-
Light Sensitivity: Some isothiocyanates can be sensitive to light, which can provide the energy to initiate degradation reactions.
Understanding these core vulnerabilities is the first step in developing effective handling and storage strategies.
Q2: How do temperature and pH affect the stability of isothiocyanates?
A: Both temperature and pH are critical parameters that must be controlled to maintain the integrity of isothiocyanates.
Temperature: As a general rule, lower temperatures are always better for storing ITCs. High temperatures increase the kinetic energy of molecules, accelerating the rate of degradation reactions, including hydrolysis and polymerization.[6] For many common ITCs, refrigeration or freezing is mandatory for long-term stability.[4][8][9] For example, studies on the enzymatic production of ITCs from their glucosinolate precursors show that myrosinase, the enzyme involved, is highly sensitive to heat, with activity decreasing significantly at temperatures above 40-60°C, which also impacts the stability of the resulting ITCs.[2]
pH: The stability of isothiocyanates is highly pH-dependent.
-
Neutral to Slightly Basic Conditions (pH > 7): These conditions can enhance the rate of hydrolysis.[2]
-
Acidic Conditions (pH < 7): An acidic environment generally improves the stability of ITCs by reducing the rate of hydrolysis.[2] However, extremely low pH can sometimes favor the formation of nitriles from glucosinolate precursors during extraction, which is an important consideration for researchers isolating ITCs from natural sources.[2][7]
For experimental work, buffering your system to a slightly acidic pH can often prolong the compound's integrity.
Troubleshooting Guide: Handling & Storage
This section provides solutions to specific problems encountered during the routine handling and storage of isothiocyanates.
Q3: My stored isothiocyanate has turned a different color and has a pungent odor. Is it still usable?
A: A noticeable change in color or an increase in the pungency of the odor are strong indicators of degradation. Isothiocyanates are known for their pungent smell, but a significant change can signal the formation of volatile breakdown products.[10]
Causality: The color change is likely due to the formation of complex degradation products or polymers. The compound has likely been exposed to one or more of the following:
-
Moisture: Leading to hydrolysis.
-
Air (Oxygen): Leading to oxidation.
-
Elevated Temperature: Accelerating all degradation pathways.[6]
-
Light: Initiating photolytic degradation.
Troubleshooting Steps:
-
Do Not Use for Quantitative Experiments: The purity of the compound is compromised. Using it will lead to inaccurate and non-reproducible results.
-
Analytical Confirmation: If possible, analyze a small aliquot of the degraded sample alongside a fresh or properly stored standard using a suitable technique like HPLC or GC-MS to identify the degradation products and confirm the loss of the parent compound.[7]
-
Review Storage Protocol: This is a critical learning opportunity. Assess your storage conditions against the recommendations in the table below. Were the vials properly sealed? Was an inert atmosphere used? Was the temperature appropriate?
-
Proper Disposal: Dispose of the degraded compound according to your institution's hazardous waste disposal protocols.[4][9]
Q4: I'm seeing inconsistent results in my cell-based assays using an isothiocyanate. What could be the problem?
A: Inconsistent biological activity is a classic sign of compound instability, either in the stock solution or under assay conditions.
Causality: The highly reactive nature of the ITC functional group means it can react with components in your culture medium or with cellular nucleophiles in unintended ways before reaching its target.[1]
-
Stock Solution Degradation: If the ITC stock solution is not prepared and stored correctly, its concentration will decrease over time, leading to variable dosing in your experiments.
-
Reaction with Media Components: Cell culture media are rich in nucleophiles (e.g., amino acids, vitamins, serum proteins) that can react with and sequester your ITC, reducing its effective concentration.
-
Hydrolysis in Aqueous Buffer: The aqueous environment of the cell culture medium can hydrolyze the ITC, reducing its potency over the course of the experiment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Recommended Storage Conditions
Proper storage is the most critical factor in maintaining the long-term viability of isothiocyanate compounds.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Slows down kinetic processes of degradation.[2] Refrigeration (+4°C) is suitable for short-term storage only. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis. |
| Container | Amber glass vials with PTFE-lined caps | Prevents light exposure and ensures an inert, tight seal. |
| Form | Neat (undiluted) or as a solution in an anhydrous solvent | Neat storage minimizes interaction with solvent impurities. If a solution is needed, use a dry, aprotic solvent. |
| Aliquotting | Store in small, single-use aliquots | Avoids repeated freeze-thaw cycles and contamination of the main stock. |
Troubleshooting Guide: Experimental & Analytical Workflows
Q5: My HPLC analysis of an isothiocyanate shows multiple peaks, but I expected one. What is happening?
A: The appearance of unexpected peaks is a common analytical challenge and usually points to degradation during sample preparation or the analysis itself.[7][11]
Causality:
-
Solvent Reactivity: If you dissolve your ITC standard or sample in a nucleophilic solvent like methanol or ethanol, you can form thiocarbamate adducts which will appear as separate peaks.[2]
-
On-Column Degradation: The stationary phase of an HPLC column or the mobile phase components can sometimes interact with and degrade the ITC.
-
Thermal Degradation: If using Gas Chromatography (GC), the high temperatures of the injection port can cause thermal degradation of some ITCs.[7]
-
Hydrolysis: Using aqueous mobile phases or dissolving samples in water-containing solvents can lead to hydrolysis products appearing in the chromatogram.
Troubleshooting Steps:
-
Solvent Check: Immediately switch to preparing your standards and samples in a non-reactive, aprotic solvent like acetonitrile.
-
Method Validation: Analyze a freshly prepared standard immediately after preparation. Compare this to a standard that has been sitting in the autosampler for several hours. This will reveal if the degradation is time-dependent under your analytical conditions.
-
Derivatization: For robust and sensitive quantification, consider derivatization. Reacting the ITC with a nucleophile like an amine can create a more stable, easily detectable derivative (e.g., a thiourea), which often has a strong UV chromophore suitable for HPLC-UV analysis.[11][12]
Protocol: Derivatization of Isothiocyanates for HPLC Analysis
This protocol provides a general method for converting an unstable isothiocyanate into a stable thiourea derivative for more reliable quantification.
Objective: To stabilize an isothiocyanate for HPLC analysis by converting it to its corresponding thiourea derivative using ammonia.
Materials:
-
Isothiocyanate sample
-
Ammonium hydroxide solution (e.g., 2 M in a suitable solvent like isopropanol)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Small glass vials with screw caps
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the isothiocyanate sample in a known volume of acetonitrile to create a stock solution of approximately 1 mg/mL.
-
Derivatization Reaction: In a clean vial, combine 100 µL of the isothiocyanate stock solution with 100 µL of the ammonium hydroxide solution.
-
Incubation: Cap the vial tightly and allow the reaction to proceed at room temperature for 1-2 hours. The reaction efficiently converts the isothiocyanate (-NCS) to a thiourea derivative.[12]
-
Quenching/Dilution: After incubation, dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC injection. For example, add 800 µL of a 50:50 acetonitrile:water mixture.
-
Analysis: Inject the diluted sample onto the HPLC system. The resulting thiourea derivative will be more stable and typically exhibits a strong UV absorbance, facilitating detection.[12]
Safety First: Handling Isothiocyanates
Isothiocyanates are hazardous compounds that require strict safety protocols. They can be toxic, lachrymatory (tear-inducing), and corrosive.[4][9]
Q6: What are the essential safety precautions for working with isothiocyanates?
A: Always handle isothiocyanates inside a certified chemical fume hood.[4][9] The volatile and lachrymatory nature of many ITCs poses a significant inhalation risk.[8]
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.[8]
-
Eye Protection: Chemical safety goggles are essential. A face shield should be used when handling larger quantities.[8]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: May be required depending on the scale and specific compound.[8]
Handling Procedures:
-
Ventilation: All work, including weighing and solution preparation, must be done in a fume hood.[9]
-
Spill Management: Have a spill kit ready. Spills should be contained with an absorbent material and disposed of as hazardous waste.[8]
-
Incompatible Materials: Keep ITCs away from strong acids, bases, oxidizing agents, and water.[4]
Emergency Response Workflow
Caption: Emergency response plan for isothiocyanate exposure.
References
-
K. M. Papadopoulou, et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules. Available at: [Link]
-
Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. Available at: [Link]
-
M. Stoin, et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling & Storage of Allyl Isothiocyanate Liquid. Available at: [Link]
-
Thermo Fisher Scientific. (2025). 1-Butyl isothiocyanate Safety Data Sheet. Available at: [Link]
-
N. Agerbirk, et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Available at: [Link]
-
P. Thepouam, et al. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. Foods. Available at: [Link]
-
K. M. Papadopoulou, et al. (2022). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Request PDF. Available at: [Link]
-
M. R. Crampton, et al. (1993). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
S. E. Jacob, et al. (2011). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry. Available at: [Link]
Sources
- 1. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety precautions and handling guidelines for 1-chloro-4-isothiocyanato-2-methylbenzene
Disclaimer: This document provides guidance on personal protective equipment (PPE), handling, and disposal for 1-chloro-4-isothiocyanato-2-methylbenzene based on available data for structurally similar isothiocyanate compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Researchers should always consult the most current SDS for any chemical before use and perform a risk assessment for their specific experimental conditions.[1]
Introduction
This compound is a reactive isothiocyanate compound with applications in chemical synthesis and drug development. Due to the inherent reactivity of the isothiocyanate functional group, this chemical poses significant health risks if not handled correctly. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety precautions and handling guidelines necessary to work with this compound safely.
Hazard Summary
Based on data from analogous isothiocyanate compounds, this compound is anticipated to be:
-
Toxic: Harmful if swallowed, inhaled, or in contact with skin.[1][4]
-
Sensitizer: May cause allergic skin reactions or asthma-like symptoms if inhaled.[1][5]
-
Irritant: Causes irritation to the respiratory system.[5][6][7]
The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[2][3] |
| Acute Toxicity (Oral) | Category 3/4 | Toxic or harmful if swallowed.[5] |
| Acute Toxicity (Dermal) | Category 2/3/4 | Fatal, toxic, or harmful in contact with skin.[5] |
| Acute Toxicity (Inhalation) | Category 2/3/4 | Fatal, toxic, or harmful if inhaled.[5] |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues and questions that may arise during the handling and use of this compound.
FAQ 1: Personal Protective Equipment (PPE)
Question: What is the minimum required PPE for handling this compound?
Answer: Due to the corrosive and toxic nature of isothiocyanates, stringent adherence to PPE guidelines is mandatory. The following PPE should be worn at all times when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should also be used when there is a splash hazard.[8]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves such as nitrile or neoprene rubber are required.[8] Avoid using latex gloves as they may be permeable to the chemical.[9] Always inspect gloves for integrity before use and replace them immediately if contaminated.[9]
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory.[10] For larger quantities or when there is a significant risk of splashing, wear fire/flame resistant and impervious clothing.[2]
-
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7][8] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA approved full-face respirator with an appropriate cartridge should be used.[2][8]
Troubleshooting Guide: Accidental Exposure
Issue: I have been exposed to this compound. What should I do?
Solution: Immediate action is critical in the event of an exposure. Follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[3] Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[7][11] Wash the area with soap and water.[12] Seek immediate medical attention.[7] Contaminated clothing must be washed before reuse.[2] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2][12] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[7] |
FAQ 2: Storage and Handling
Question: How should I properly store and handle this compound in the laboratory?
Answer: Proper storage and handling are crucial to maintain the stability of the compound and ensure laboratory safety.
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3]
-
The storage area should be a designated corrosives area.[3]
-
Store locked up and away from incompatible materials such as acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[4]
-
Protect from moisture.[6]
-
-
Handling:
-
All work with this compound must be performed in a well-ventilated area, preferably a chemical fume hood.[2][13]
-
Avoid breathing dust, vapor, mist, or gas.[6]
-
Do not get in eyes, on skin, or on clothing.[6]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5][12]
-
Troubleshooting Guide: Spills and Leaks
Issue: A container of this compound has spilled in the lab. How should I clean it up?
Solution: The appropriate response to a spill depends on its size. In all cases, ensure the area is well-ventilated and only trained personnel with proper PPE should handle the cleanup.
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[6][7]
-
Collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[12][14]
-
Ventilate the area and wash the spill site after the material has been collected.[12]
-
-
Major Spills:
-
Evacuate the area immediately and move upwind of the spill.[14]
-
Alert emergency responders and inform them of the location and nature of the hazard.[14]
-
Prevent the spill from entering drains or water courses.[14]
-
Only personnel with full body protective clothing and a self-contained breathing apparatus should attempt to control the spill.[14]
-
FAQ 3: Disposal
Question: What is the correct procedure for disposing of waste this compound?
Answer: this compound and its containers must be disposed of as hazardous waste.
-
Waste Chemical: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[13] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[13] Do not discharge to sewer systems.[13]
-
Contaminated Packaging: Empty containers may retain product residue and can be dangerous.[6] Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[13] Alternatively, the packaging can be punctured to make it unusable for other purposes.[13]
-
General Guidelines:
-
Keep this waste separate from other chemical waste streams to avoid dangerous reactions.[10]
-
Store waste in its original container or a compatible, clearly labeled container.[10]
-
Label the waste container as "Hazardous Waste: this compound".[10]
-
Store the sealed waste container in a designated hazardous waste accumulation area.[10]
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Safe handling workflow from preparation to disposal.
Emergency Response Logic
This diagram outlines the decision-making process in the event of an emergency involving this compound.
Caption: Decision tree for emergency response procedures.
References
-
Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 21, 2026, from [Link]
-
Material Safety Data Sheet - Allyl isothiocyanate, 94% - Cole-Parmer. (n.d.). Retrieved January 21, 2026, from [Link]
-
Material Safety Data Sheet - Isopropyl isothiocyanate, 95+% - Cole-Parmer. (n.d.). Retrieved January 21, 2026, from [Link]
-
Personal Protective Equipment - Safe use diisocyanates. (n.d.). Retrieved January 21, 2026, from [Link]
-
Acutely Toxic Chemicals (ATCs) - The Sarpong Group. (2016, October 24). Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sarponggroup.com [sarponggroup.com]
- 12. nj.gov [nj.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Resolving poor peak separation in HPLC analysis of isothiocyanates
Troubleshooting Guide: Resolving Poor Peak Separation in HPLC
Welcome to the technical support center for chromatographic analysis. As a Senior Application Scientist, I understand that achieving optimal separation of isothiocyanates (ITCs) can be a significant challenge due to their diverse polarities, potential for on-system instability, and the complexity of matrices they are often found in. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues you may encounter. We will explore the underlying causes of poor peak separation and provide systematic, field-proven solutions to enhance the resolution, accuracy, and reliability of your HPLC analysis.
Foundational Troubleshooting Workflow
Before diving into specific issues, it's crucial to have a logical troubleshooting sequence. Poor peak separation is rarely due to a single factor. The following workflow provides a systematic approach to diagnosing and resolving the issue.
Caption: A systematic workflow for troubleshooting poor HPLC peak separation.
Frequently Asked Questions (FAQs)
Q1: My isothiocyanate peaks are broad and exhibit significant tailing. What are the likely causes and solutions?
This is a classic symptom in reversed-phase HPLC, often pointing to undesirable secondary interactions or issues with the sample itself.
Primary Causes & Solutions:
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. The polar thiocyanate group (-N=C=S) of your ITCs can interact with these silanols, causing peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Decrease the pH of your aqueous mobile phase by adding an acid modifier like formic acid or acetic acid (typically 0.1%).[1] This protonates the silanol groups, reducing their ability to interact with your analytes and resulting in sharper, more symmetrical peaks.
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning most residual silanols are chemically bonded with a small silylating agent. If you are not already, switch to a fully end-capped C18 or a different stationary phase like Pentafluorophenyl (PFP), which offers alternative selectivity.[1]
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the head of the column, leading to broadened, often fronting or tailing, peaks.
-
Solution: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If peak shape improves with dilution, you have identified column overload as the problem. Adjust your sample preparation protocol accordingly.[2]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Add 0.1% formic acid to the mobile phase.[1] |
| Switch to a modern, end-capped C18 or PFP column. | ||
| Broad Peaks | Column overload | Dilute the sample and re-inject.[2] |
| High solvent viscosity | Increase column temperature to 40-60°C.[3][4] |
Q2: I'm observing co-elution between two key isothiocyanates. How can I improve the resolution?
Improving resolution (Rs) requires manipulating the three key parameters of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).
Strategies to Enhance Resolution:
-
Optimize Mobile Phase Selectivity (α): This is often the most powerful tool.
-
Change the Organic Solvent: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different properties and will interact differently with your analytes and the stationary phase, which can significantly alter elution order and spacing. An isocratic method using water:methanol (30:70 v/v) has been successfully used for allyl isothiocyanate.[5]
-
Adjust the Gradient: If using a gradient, make it shallower (i.e., increase the gradient time while keeping the %B range the same). This gives the analytes more time to interact with the stationary phase and can resolve closely eluting peaks. A typical gradient might start with a low percentage of organic solvent and ramp up over 20-30 minutes.[1][6]
-
-
Elevate the Column Temperature: Temperature is a critical but often overlooked parameter.
-
Mechanism: Increasing the column temperature (e.g., from 30°C to 60°C) reduces the viscosity of the mobile phase, which improves mass transfer and leads to sharper, more efficient peaks (higher N).[4] It can also subtly change selectivity.[4]
-
ITC-Specific Benefit: Many isothiocyanates have limited solubility in highly aqueous mobile phases, which can cause them to precipitate in the system, leading to losses and poor chromatography.[3][7] Research has demonstrated that heating the column to 60°C can reduce these losses by two to ten times, dramatically improving quantitative accuracy and peak shape.[3]
-
-
Change the Stationary Phase: If mobile phase and temperature adjustments are insufficient, the column chemistry is the next logical step.
Caption: A decision guide for selecting an appropriate HPLC column.
Q3: My ITC signal is weak and the baseline is noisy, especially at high sensitivity. Could this be a separation issue?
While detector settings are important, poor chromatography can certainly manifest as low signal-to-noise. Furthermore, the inherent properties of ITCs present a unique challenge.
Key Considerations:
-
Lack of a Strong Chromophore: Many isothiocyanates, particularly sulforaphane, do not have a strong UV-absorbing chromophore, which leads to inherently low sensitivity with UV-Vis detection.[7] This makes baseline noise more apparent and can compromise quantification.
-
On-System Precipitation: As mentioned previously, ITCs can precipitate in aqueous mobile phases, leading to baseline noise and a reduction in the amount of analyte reaching the detector.[3][7]
-
Derivatization to Enhance Detection & Separation: To overcome the issue of poor detectability, a pre-column derivatization step is a highly effective strategy. This involves reacting the ITC with a molecule that has a strong chromophore or fluorophore.[8]
-
Mechanism: Reacting the ITC with an agent like N-acetyl-L-cysteine (NAC) or 2-naphthalenethiol (2-NT) forms a new molecule (a dithiocarbamate) that is easily detected at a higher wavelength with less interference.[1][8]
-
Added Benefit: The resulting derivative has different chemical properties than the parent ITC, which can improve its chromatographic behavior and move it away from interfering peaks in a complex matrix.[6][9]
-
Experimental Protocols
Protocol 1: High-Temperature Reversed-Phase HPLC for Isothiocyanates
This protocol is based on findings that demonstrate improved recovery and analysis of ITCs at elevated temperatures.[3]
-
HPLC System & Column:
-
HPLC system with a thermostat-controlled column oven.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Filter and thoroughly degas all solvents prior to use.
-
-
Chromatographic Conditions:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 5 |
| 20.0 | 65 |
| 25.0 | 100 |
| 29.0 | 100 |
| 29.1 | 5 |
| 35.0 | 5 |
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions at 60°C for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standards and samples in the initial mobile phase composition. Filter all samples through a 0.22 µm syringe filter.
-
Inject standards to generate a calibration curve, followed by samples.
-
Protocol 2: Pre-Column Derivatization with N-acetyl-L-cysteine (NAC)
This protocol enhances the UV detectability of ITCs and is particularly useful for complex matrices.[1]
-
Sample Preparation:
-
Extract ITCs from your sample matrix (e.g., homogenized plant tissue) using a suitable solvent.
-
Use Solid-Phase Extraction (SPE) with a C18 cartridge for sample cleanup and concentration. Condition the cartridge with methanol, then water. Load the aqueous sample extract. Elute the ITCs with isopropanol.[1]
-
-
Derivatization Reaction:
-
Prepare a derivatizing reagent consisting of 0.2 M N-acetyl-L-cysteine (NAC) and 0.2 M Sodium Bicarbonate (NaHCO₃) in water.
-
In a microcentrifuge tube, combine 500 µL of your isopropanolic sample eluate with 500 µL of the derivatizing reagent.
-
Vortex briefly to mix.
-
Incubate the mixture for 1 hour at 50°C.[1]
-
-
HPLC Analysis:
-
After incubation, the sample is ready for direct injection.
-
Analyze the formed dithiocarbamates using a reversed-phase HPLC method (such as Protocol 1).
-
Set the detector wavelength to approximately 270 nm, which is the absorbance maximum for many ITC-NAC conjugates.[1]
-
By implementing these systematic troubleshooting strategies and optimized protocols, you will be well-equipped to resolve poor peak separation and develop a robust, reliable HPLC method for your isothiocyanate analysis.
References
-
Wilson, E. A., Ennahar, S., Marchioni, E., Bergaentzlé, M., & Bindler, F. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(16), 2026–2031. [Link]
- BenchChem. (2025).
-
Kyriakoudi, A., Tsolakidou, M. D., & Makris, D. P. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(16), 4893. [Link]
-
Jandl, T., & Kiefer, P. (2022). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 414(3), 1337–1354. [Link]
-
Melim, C., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(11), 3146. [Link]
-
Pilipczuk, T., Kusz, A., & Ciesielski, W. (2016). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. MOST Wiedzy. [Link]
-
Jadhav, P., et al. (2016). Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. Pharmacognosy Research, 8(Suppl 1), S21–S26. [Link]
-
D'Orazio, G., et al. (2022). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Molecules, 27(19), 6689. [Link]
-
Frigerio, J., et al. (2018). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(3), 739–747. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Thiocyanate on Newcrom BH Column. [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. [Link]
-
Jandl, T., & Kiefer, P. (2022). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PubMed. [Link]
-
Kary, D., et al. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Molecules, 26(6), 1775. [Link]
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Validation & Comparative
A Researcher's Guide to Evaluating Novel Isothiocyanates: A Comparative Framework Featuring 1-chloro-4-isothiocyanato-2-methylbenzene
For drug development professionals and researchers in oncology and chemoprevention, the isothiocyanate (ITC) class of compounds represents a compelling area of investigation. Naturally occurring ITCs, such as sulforaphane from broccoli and phenethyl isothiocyanate (PEITC) from watercress, have demonstrated significant anticancer properties in numerous preclinical studies.[1][2][3][4] Their therapeutic potential stems from their ability to modulate a multitude of cellular pathways involved in carcinogenesis, including the induction of apoptosis, cell cycle arrest, and the activation of cellular defense mechanisms.[1][5][6][7]
This guide provides a comparative framework for evaluating the therapeutic potential of novel synthetic isothiocyanates, using the uncharacterized compound 1-chloro-4-isothiocyanato-2-methylbenzene as a case study. While there is a substantial body of research on naturally derived ITCs, synthetic analogs like this compound remain largely unexplored in the therapeutic context. This document will therefore serve as a roadmap, leveraging the established knowledge of well-characterized ITCs to outline a comprehensive strategy for the investigation of their novel synthetic counterparts.
We will delve into the known mechanisms of action of prominent isothiocyanates, present comparative data on their efficacy, and provide detailed experimental protocols to empower researchers to systematically evaluate new chemical entities within this class.
The Isothiocyanate Landscape: A Comparative Overview of Key Players
The therapeutic efficacy of isothiocyanates is intrinsically linked to their chemical structure, which dictates their bioavailability, metabolic fate, and cellular targets. Below is a comparison of some of the most extensively studied ITCs, which will serve as our benchmark for evaluating novel compounds.
| Isothiocyanate | Common Source | Key Mechanisms of Action | Reported In Vitro Efficacy (IC50) | Select In Vivo Evidence |
| Sulforaphane (SFN) | Broccoli, Cabbage[3][8] | Potent Nrf2 activator, induction of phase II detoxification enzymes, apoptosis induction, cell cycle arrest.[5][8][9] | ~15 µM in human lung cancer (A549) cells.[1] | Reduced tumor growth in mouse models of lung and breast cancer.[1][5] |
| Phenethyl Isothiocyanate (PEITC) | Watercress[10] | Induction of apoptosis via ROS generation, caspase activation, inhibition of MAPK signaling.[2][4][11] | ~5-30 µM in various cancer cell lines, including cervical and prostate.[11] | Inhibited growth of prostate cancer xenografts in mice.[12] |
| Allyl Isothiocyanate (AITC) | Mustard, Wasabi[13][14] | Induction of apoptosis, cell cycle arrest, inhibition of metastasis.[12][14][15] | ~5-20 µM in various cancer cell lines, including colorectal and leukemia.[12][14] | Inhibited growth of human prostate cancer xenografts in mice.[12] |
| Benzyl Isothiocyanate (BITC) | Cruciferous vegetables | Inhibition of MAPKs, induction of cell cycle arrest and apoptosis.[16] | Potent growth inhibition in various cancer cell lines.[12] | Demonstrated chemopreventive effects in animal models.[12] |
| This compound | Synthetic | To be determined | To be determined | To be determined |
Proposed Investigational Workflow for this compound
The following workflow outlines a logical progression of experiments to characterize the therapeutic potential of a novel ITC like this compound.
Caption: Proposed experimental workflow for evaluating a novel isothiocyanate.
Detailed Experimental Protocols
The following are detailed protocols for key experiments outlined in the workflow. These protocols are designed to be self-validating by including necessary controls.
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.[11]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, PC-3, HT-29) and a normal cell line (e.g., HaCaT) in 96-well plates at a density of 2-5 x 10³ cells per well in 150 µL of complete medium and incubate for 24 hours.[12]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 to 100 µM.[12] The final DMSO concentration should not exceed 0.1% (v/v).[12]
-
Treatment: Add 50 µL of the diluted compound to the respective wells and incubate for 24, 48, and 72 hours. Include wells with untreated cells and cells treated with vehicle (DMSO) as controls.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Induction Analysis (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[11]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis for Apoptosis and Signaling Pathway Markers
Objective: To investigate the molecular mechanisms underlying the effects of this compound on apoptosis and key signaling pathways.
Rationale: Western blotting allows for the detection and quantification of specific proteins, providing insights into the activation or inhibition of cellular pathways.
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, p-ERK, p-JNK, Nrf2, HO-1) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Key Mechanistic Pathways to Investigate
Based on the known actions of other isothiocyanates, the following signaling pathways are of high interest for the investigation of this compound.
The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.[9] Many ITCs, particularly sulforaphane, are potent activators of Nrf2.[9]
Caption: Simplified Nrf2 activation pathway by isothiocyanates.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. ITCs like PEITC and BITC have been shown to modulate MAPK signaling, often leading to the activation of pro-apoptotic pathways.[16]
Concluding Remarks
The field of isothiocyanate research holds immense promise for the development of novel cancer therapeutics and chemopreventive agents. While naturally occurring ITCs have been the primary focus, a systematic evaluation of synthetic analogs like this compound is a logical and necessary next step. The comparative framework and experimental protocols provided in this guide offer a robust starting point for researchers to undertake such investigations. By leveraging the extensive knowledge base of well-characterized ITCs, we can efficiently screen and identify novel compounds with superior efficacy and safety profiles, ultimately contributing to the advancement of cancer treatment.
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Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC - NIH. [Link]
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A Comparative Biological Analysis of 1-chloro-4-isothiocyanato-2-methylbenzene and Its Analogs: A Guide for Drug Discovery Professionals
In the landscape of cancer chemoprevention and therapy, isothiocyanates (ITCs) have emerged as a promising class of compounds, largely due to their presence in cruciferous vegetables and their potent biological activity.[1][2][3][4][5][6] The electrophilic isothiocyanate group (-N=C=S) is a key determinant of their mechanism of action, allowing for interaction with a multitude of cellular targets.[7][8] This guide provides a comparative biological analysis of the synthetic isothiocyanate, 1-chloro-4-isothiocyanato-2-methylbenzene, and its structural analogs. By examining the structure-activity relationships, this document aims to provide researchers, scientists, and drug development professionals with insights into the rational design of novel ITC-based therapeutics.
Introduction to Isothiocyanates and Their Mechanism of Action
Isothiocyanates exert their biological effects through a variety of interconnected signaling pathways crucial for inhibiting carcinogenesis.[9] These mechanisms include the induction of phase II detoxification enzymes, inhibition of phase I metabolizing enzymes, modulation of inflammatory responses, induction of cell cycle arrest, and apoptosis.[2][10][11] Two of the most well-characterized signaling pathways modulated by ITCs are the Keap1-Nrf2 and NF-κB pathways.[7][10][12]
-
The Keap1-Nrf2 Pathway: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. ITCs can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxification enzymes.[2][10]
-
The NF-κB Pathway: The transcription factor NF-κB is a central mediator of inflammation and is often constitutively active in cancer cells, promoting cell survival and proliferation.[9][12] ITCs have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[10][12]
The following diagram illustrates the central role of ITCs in modulating these key cellular pathways.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark. [13]4. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion and Future Directions
This guide provides a framework for the comparative biological analysis of this compound and its analogs. While direct experimental data for this specific compound is limited, the extensive research on other isothiocyanates provides a solid foundation for predicting its potential biological activities and for designing experiments to evaluate its efficacy.
Future research should focus on:
-
Synthesis and Biological Evaluation: Synthesizing this compound and a focused library of its analogs to obtain direct comparative data on their cytotoxicity, pro-apoptotic, and anti-inflammatory activities.
-
Mechanism of Action Studies: Investigating the effects of these novel ITCs on the Nrf2 and NF-κB signaling pathways to elucidate their molecular mechanisms.
-
In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their in vivo efficacy and safety profiles.
By systematically exploring the structure-activity relationships of this and other novel isothiocyanates, the scientific community can continue to advance the development of this important class of molecules for the prevention and treatment of cancer and other chronic diseases.
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A Comparative Guide to Validating Analytical Methods for the Quantification of 1-chloro-4-isothiocyanato-2-methylbenzene
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of 1-chloro-4-isothiocyanato-2-methylbenzene, a key chemical intermediate. The selection of an appropriate analytical method is a critical decision that impacts data quality, process control, and ultimately, the safety and efficacy of the final product.
This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, offering insights honed from years of field experience in analytical development. We will explore three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, with a focus on the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The Importance of Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] It is a cornerstone of quality control in the pharmaceutical industry, ensuring that the measurements are reliable and reproducible. The key parameters assessed during validation include specificity, linearity, accuracy, precision, and the limits of detection and quantitation.[5][6][7] A well-validated method provides a high degree of assurance that the reported result accurately reflects the concentration of the analyte in the sample.
The general workflow for analytical method validation is a systematic process that begins with method development and culminates in the implementation of a robust and reliable procedure for routine use.
Caption: General Workflow for Analytical Method Validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[8] For the quantification of this compound, a reversed-phase HPLC method with UV detection is a robust and reliable choice. The isothiocyanate functional group contains a chromophore that allows for direct UV detection, simplifying the analytical procedure.[9]
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or variable wavelength detector (VWD).
-
Chromatographic data station for data acquisition and processing.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately nonpolar compounds like the target analyte.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed to ensure good separation from any impurities. A starting composition of 50:50 (v/v) acetonitrile:water, ramping to 90:10 acetonitrile:water over 10 minutes, can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: The UV spectrum of the analyte should be determined to select the wavelength of maximum absorbance, which will provide the highest sensitivity. For many isothiocyanates, this is in the range of 240-280 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile to prepare a stock solution.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
For sample analysis, accurately weigh the sample containing the analyte and dissolve it in a suitable solvent (e.g., acetonitrile) to achieve a concentration within the calibration range.
4. Validation Parameters:
-
Specificity: Analyze a blank (solvent), a placebo (if applicable), and the analyte in the presence of potential impurities to demonstrate that the method is free from interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the analyte and inject them in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[1]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]
Caption: Experimental Workflow for HPLC-UV Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. The volatility of many isothiocyanates makes GC a suitable analytical technique.[10]
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
GC-MS data system for instrument control, data acquisition, and spectral analysis.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is a good choice for this type of analyte.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This temperature program allows for the elution of the analyte in a reasonable time while ensuring good peak shape.
-
Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for initial method development and peak identification. For quantitative analysis, selected ion monitoring (SIM) mode should be used to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte.
3. Sample Preparation:
-
Similar to the HPLC method, prepare a stock solution of the reference standard in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Prepare working standards by serial dilution.
-
Dissolve the sample in the same solvent to a concentration within the calibration range.
4. Validation Parameters:
-
The validation parameters (specificity, linearity, accuracy, precision, LOD, and LOQ) are assessed in a similar manner to the HPLC method. For GC-MS, specificity is further enhanced by comparing the mass spectrum of the analyte in the sample to that of the reference standard.
Caption: Experimental Workflow for GC-MS Analysis.
UV-Vis Spectrophotometry via Derivatization
UV-Vis spectrophotometry is a simple, cost-effective, and rapid analytical technique.[9] However, for the quantification of total isothiocyanates, an indirect method involving derivatization is often employed to enhance selectivity and sensitivity.[9] A common method is the cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol, which forms a product with a strong UV absorbance.[9]
Experimental Protocol: Derivatization-Based UV-Vis
1. Instrumentation:
-
UV-Vis spectrophotometer with a matched pair of quartz cuvettes.
2. Reagents:
-
1,2-Benzenedithiol solution: Prepare a solution of 1,2-benzenedithiol in a suitable organic solvent (e.g., methanol).
-
Buffer solution: A buffer solution may be required to control the pH of the reaction mixture.
3. Derivatization Procedure:
-
To a known volume of the sample solution (containing the isothiocyanate), add an excess of the 1,2-benzenedithiol solution.
-
Incubate the reaction mixture at a specific temperature and for a set time to ensure complete reaction. The product of this reaction, 1,3-benzodithiole-2-thione, can be determined spectrophotometrically at approximately 365 nm.[9]
4. Measurement:
-
After the reaction is complete, measure the absorbance of the solution at the wavelength of maximum absorbance of the derivatized product against a reagent blank.
5. Calibration:
-
Prepare a calibration curve by derivatizing a series of standard solutions of this compound and plotting the absorbance versus concentration.
6. Validation Parameters:
-
The validation of this method would follow the same principles as for HPLC and GC-MS, with a focus on demonstrating the completeness and reproducibility of the derivatization reaction.
Caption: Experimental Workflow for UV-Vis Analysis via Derivatization.
Comparison of Analytical Methods
The choice of the most suitable analytical method depends on several factors, including the specific requirements of the analysis, the available instrumentation, and the desired level of sensitivity and selectivity.
| Parameter | HPLC-UV | GC-MS | UV-Vis (Derivatization) |
| Specificity | Good (based on retention time) | Excellent (based on retention time and mass spectrum) | Moderate (potential for interfering compounds to react with the derivatizing agent) |
| Sensitivity | Good (µg/mL to ng/mL range) | Excellent (ng/mL to pg/mL range) | Moderate (µg/mL range) |
| Linearity (Typical r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Precision (% RSD) | ≤ 2% | ≤ 2% | ≤ 5% |
| Sample Throughput | High | Moderate | High |
| Cost of Instrumentation | Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
Conclusion
For the routine quality control of this compound, HPLC-UV offers a balance of performance, cost, and ease of use, making it an excellent choice for most laboratories. Its high precision and accuracy ensure reliable quantification.
GC-MS is the preferred method when higher sensitivity and specificity are required, for instance, in trace impurity analysis or for the definitive identification of the analyte. The structural information provided by the mass spectrum is a significant advantage.
UV-Vis spectrophotometry with derivatization is a viable option for high-throughput screening or in laboratories with limited access to chromatographic instrumentation. While less specific than chromatographic methods, it can be a cost-effective tool for the determination of total isothiocyanate content.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical requirements and a comprehensive validation study to demonstrate its fitness for purpose.
References
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2021). MDPI. Retrieved from [Link] analytica5-0033
-
A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES FROM MUSTARD. (n.d.). UPB. Retrieved from [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022). PMC. Retrieved from [Link]
-
Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. (2018). PMC. Retrieved from [Link]
-
Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. (2023). Taylor & Francis Online. Retrieved from [Link]
-
Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with. (2017). MOST Wiedzy. Retrieved from [Link]
-
Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. (2021). ResearchGate. Retrieved from [Link]
-
Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. (2019). ACS Publications. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved from [Link]
-
Analytical Method Validation: Back to Basics, Part II. (2016). LCGC International. Retrieved from [Link]
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UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. (n.d.). Technical University of Kosice. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. Retrieved from [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]
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Analytical method validation: A brief review. (2014). Journal of Pharmacy Research. Retrieved from [Link]
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Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). LinkedIn. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). FDA. Retrieved from [Link]
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FDA issues revised guidance for analytical method validation. (2015). ResearchGate. Retrieved from [Link]
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A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (2011). La démarche ISO 17025. Retrieved from [Link]
-
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ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
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A Comparative Guide to the Structural Confirmation of Novel 1-Chloro-4-isothiocyanato-2-methylbenzene Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of novel derivatives of 1-chloro-4-isothiocyanato-2-methylbenzene, a compound of interest due to the diverse biological activities of isothiocyanates (ITCs).[1][2][3][4] This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, offering field-proven insights into creating a self-validating analytical workflow.
The isothiocyanate functional group (-N=C=S) presents both unique spectroscopic handles and potential analytical challenges, including its reactivity and the need to precisely determine substitution patterns on the aromatic ring. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as primary characterization techniques, with X-ray Crystallography as the definitive method for absolute structural confirmation.
The Analytical Workflow: A Multi-Technique Approach
The structural confirmation of a novel derivative is not a linear process but a synergistic interplay of different analytical techniques. Each method provides a piece of the puzzle, and their combined data builds a robust, undeniable structural proof. The choice and sequence of these techniques are critical for an efficient and accurate elucidation process.
Caption: A logical workflow for the structural confirmation of novel organic compounds.
Mass Spectrometry (MS): The First Step
Mass spectrometry is the initial and indispensable technique for any novel compound. Its primary role is to determine the molecular weight and, with high-resolution instruments (HRMS), the elemental formula.
Expertise & Experience: For isothiocyanate derivatives, HRMS is non-negotiable. It provides the high mass accuracy required to distinguish between elemental compositions that may be isobaric at lower resolutions. The fragmentation pattern also offers valuable structural clues. Alkyl isothiocyanates, for example, often exhibit a characteristic peak at m/e 72, corresponding to the [CH₂NCS]⁺ ion.[5] Aromatic ITCs will show fragmentation patterns related to the substituted benzene ring.
Table 1: Comparative HRMS Data for Hypothetical Derivatives
| Derivative Name | Hypothetical Structure | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Δ (ppm) |
| Derivative A | 2-Fluoro-1-chloro-4-isothiocyanato-2-methylbenzene | C₈H₅ClFNS | 201.9894 | 201.9891 | -1.5 |
| Derivative B | 1-Chloro-4-isothiocyanato-2-methyl-5-nitrobenzene | C₈H₅ClN₂O₂S | 228.9755 | 228.9759 | +1.7 |
| Derivative C | 4-Chloro-2-isothiocyanato-1-methyl-5-methoxybenzene | C₉H₈ClNOS | 214.0091 | 214.0088 | -1.4 |
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) of LC-MS grade.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode. Ensure the mass range covers the expected molecular weight (e.g., m/z 50-500).
-
Calibration: Perform an external and, if possible, internal mass calibration to ensure high mass accuracy.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). Use the instrument's software to calculate the elemental composition that best fits the observed mass with an error of < 5 ppm.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. The isothiocyanate group has a very strong and sharp characteristic absorption band, making it easily identifiable.
Expertise & Experience: The most crucial absorption for this class of compounds is the asymmetric stretching vibration of the -N=C=S group, which appears in a relatively clean region of the spectrum.[6] Its presence is a strong confirmation of a successful synthesis. The position of this band can be subtly influenced by the electronic nature of the substituents on the aromatic ring.
Table 2: Comparative FT-IR Data for Key Functional Groups
| Derivative Name | ν(-N=C=S) cm⁻¹ (asymmetric stretch) | ν(C-H) cm⁻¹ (aromatic) | ν(C=C) cm⁻¹ (aromatic) | Other Key Bands (cm⁻¹) |
| Parent Compound | ~2085 | ~3050 | ~1590, 1480 | - |
| Derivative B | ~2105 | ~3070 | ~1600, 1475 | ~1520, 1345 (NO₂) |
| Derivative C | ~2075 | ~3040 | ~1585, 1490 | ~2850 (C-H, OCH₃), ~1250 (C-O) |
Note: Frequencies are illustrative and can vary based on the specific molecular environment and measurement technique.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the liquid derivative directly onto the ATR crystal (typically diamond or germanium).
-
Background Scan: With the clean ATR crystal, run a background scan to capture the spectrum of the ambient environment (e.g., CO₂, H₂O vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is displayed.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR is the most powerful technique for elucidating the precise connectivity and constitution of an organic molecule. For substituted benzenes, ¹H and ¹³C NMR are essential for determining the substitution pattern.
Expertise & Experience: In ¹H NMR, the chemical shifts and, more importantly, the coupling patterns (splitting) of the aromatic protons provide definitive information about their relative positions. For instance, two protons ortho to each other will show a large coupling constant (³J ≈ 7-9 Hz), while meta coupling is much smaller (⁴J ≈ 2-3 Hz). ¹³C NMR provides information on the number of unique carbon atoms and their chemical environment. The carbon of the isothiocyanate group itself has a characteristic chemical shift in the 125-145 ppm range. For complex or ambiguous cases, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable.
Caption: NMR helps determine proton connectivity and spatial relationships.
Table 3: Comparative ¹H NMR Data (Aromatic Region, 400 MHz, CDCl₃)
| Derivative Name | Proton | δ (ppm) | Multiplicity | J (Hz) | Assignment Rationale |
| Parent Compound | H-3 | ~7.25 | d | 8.0 | Ortho to H-5 |
| H-5 | ~7.10 | dd | 8.0, 2.0 | Ortho to H-3, Meta to H-6 | |
| H-6 | ~7.15 | d | 2.0 | Meta to H-5 | |
| Derivative B | H-3 | ~7.40 | s | - | No adjacent protons |
| H-6 | ~7.30 | s | - | No adjacent protons | |
| Derivative C | H-3 | ~7.15 | s | - | No adjacent protons |
| H-6 | ~6.80 | s | - | No adjacent protons |
Note: Chemical shifts (δ) are illustrative and highly dependent on the specific molecular structure.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise referencing is needed.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Shimming: Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, requiring more scans and a longer acquisition time.
-
Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).
-
Interpretation: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assemble the molecular structure.
X-ray Crystallography: The Gold Standard
When an unambiguous, three-dimensional structure is required, or when spectroscopic data is inconclusive, single-crystal X-ray diffraction is the ultimate arbiter.
Trustworthiness: This technique provides a direct visualization of the molecular structure, including bond lengths, bond angles, and stereochemistry. A high-quality crystal structure is considered irrefutable proof. The main limitation is the requirement to grow a single crystal of sufficient size and quality, which can be a significant challenge. A related compound, 1-chloro-2-methyl-4-nitrobenzene, has been successfully characterized by this method, demonstrating its feasibility for this class of molecules.[7]
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the derivative. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This step can require extensive screening of different solvents and conditions.
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the cold stream (typically 100 K) of a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, resulting in a final structural model and crystallographic information file (CIF).
Conclusion
The structural confirmation of novel derivatives of this compound demands a rigorous, multi-faceted analytical approach. High-resolution mass spectrometry establishes the molecular formula, FT-IR provides rapid confirmation of the key isothiocyanate functional group, and detailed NMR spectroscopy maps the precise atomic connectivity and substitution pattern. When absolute proof is necessary, single-crystal X-ray diffraction provides the definitive answer. By integrating these techniques as part of a logical workflow, researchers can ensure the scientific integrity of their work and confidently report the structures of their novel compounds.
References
- Benchchem. A Comparative Guide to Analytical Methods for Isothiocyanate Detection.
- Mitropoulou, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
- Mitropoulou, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate.
- Kyriakoudi, A., et al. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC.
- Request PDF. (n.d.). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.
- Stavarek, S. J., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI.
- Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications (RSC Publishing).
- Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.
- Rout, S. K., et al. (n.d.). Synthesis of Isothiocyanates: An Update. PMC - NIH.
- Milelli, A., et al. (2014). Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. PubMed.
- CymitQuimica. CAS 23163-92-0: Benzene, 1-chloro-4-isothiocyanato-2-methyl.
- The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates.
- Kjær, A. (n.d.). Mass Spectra of Isothiocyanates. SciSpace.
- Siddiqui, H. L., et al. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.
- BLD Pharm. 23163-92-0|this compound.
- Journal of Chemical Education. (2010). Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes.
- ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates.
- ResearchGate. IR absorption spectra of metal thiocyanates and isothiocyanates.
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Efficacy comparison of 1-chloro-4-isothiocyanato-2-methylbenzene with known enzyme inhibitors
An In-Depth Guide to the Efficacy of 1-chloro-4-isothiocyanato-2-methylbenzene Compared to Known Enzyme Inhibitors
Introduction
This compound is a novel synthetic isothiocyanate (ITC) with potential applications in drug discovery and development. Isothiocyanates are a well-established class of compounds, both naturally occurring and synthetic, known for their diverse biological activities, including anticancer and chemopreventive properties.[1][2] These effects are often attributed to their ability to modulate the activity of key cellular enzymes and signaling pathways.[1] The electrophilic isothiocyanate group (-N=C=S) is highly reactive towards nucleophilic residues on proteins, particularly the sulfhydryl groups of cysteine residues, leading to covalent modification and altered protein function.[3][4]
This guide provides a comprehensive framework for evaluating the enzymatic inhibitory efficacy of this compound. As a Senior Application Scientist, the focus here is not merely on protocol execution but on the rationale behind the experimental design. We will focus on two of the most prominent and well-documented targets of isothiocyanates: the Keap1-Nrf2 signaling pathway and Histone Deacetylases (HDACs). By comparing the novel compound to well-characterized inhibitors in robust assay systems, researchers can ascertain its potency, selectivity, and potential as a lead compound for therapeutic development.
Part 1: Efficacy Evaluation against the Keap1-Nrf2 Pathway
Scientific Background: The Keap1-Nrf2 Axis
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[5] Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6] Isothiocyanates, acting as electrophiles, can covalently modify specific cysteine residues on Keap1.[7] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[8][9]
Comparator Compound: Sulforaphane
Sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli, is one of the most potent known inducers of the Nrf2 pathway and will serve as our gold-standard comparator.[10][11] Its mechanism of action via Keap1 modification is well-documented, providing a robust benchmark for evaluating novel ITCs.[9]
Experimental Design & Protocols
The initial step is to determine if this compound can directly disrupt the Keap1-Nrf2 interaction. A Fluorescence Polarization (FP) assay is a homogenous, high-throughput method well-suited for this purpose.[7][12]
Principle: The assay measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein. Small, unbound fluorescent peptides rotate rapidly, resulting in low polarization. When bound to the larger Keap1, the complex tumbles slower, leading to higher polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
Detailed Protocol: Fluorescence Polarization (FP) Assay [13]
-
Reagents and Materials:
-
Recombinant human Keap1 protein (Kelch domain)
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-conjugated peptide containing the ETGE motif)
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Test compounds: this compound and Sulforaphane, serially diluted in DMSO.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a working solution of the fluorescent Nrf2 peptide in the assay buffer.
-
In the microplate, add 1 µL of serially diluted test compounds or DMSO (vehicle control).
-
Add 10 µL of the Keap1 protein solution (final concentration ~15 ng/µL) to all wells except the "Negative Control" wells, which receive 10 µL of assay buffer.[13]
-
Add 10 µL of the fluorescent Nrf2 peptide solution to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using the plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Following in vitro validation, the next critical step is to confirm that the compound can engage its target in a cellular context and elicit the desired downstream biological response. This involves treating cells with the test compounds and measuring the expression of Nrf2 target genes.
Detailed Protocol: Western Blot and qRT-PCR for Nrf2 Target Gene Expression [7]
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human retinal pigment epithelial cells, ARPE-19, or human hepatoma cells, HepG2) in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Sulforaphane, or DMSO (vehicle control) for a predetermined time (e.g., 6-24 hours).
-
-
Western Blot for HO-1 and Nrf2:
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
-
qRT-PCR for HO-1 and NQO1 mRNA:
-
Isolate total RNA from the treated cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using SYBR Green or TaqMan probes for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Data Presentation
The quantitative data should be summarized in a clear and concise table for easy comparison.
| Compound | Keap1-Nrf2 PPI IC50 (µM) | HO-1 Protein Induction (Fold Change at X µM) | NQO1 mRNA Induction (Fold Change at X µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Sulforaphane (Comparator) | Experimental Value | Experimental Value | Experimental Value |
Visualization of Concepts
Caption: Principle of the fluorometric HDAC inhibition assay.
Discussion and Interpretation
The results from these experiments will provide a multi-faceted view of the bioactivity of this compound.
-
Potency: The IC50 values from both the Keap1-Nrf2 FP assay and the HDAC inhibition assay will quantify the potency of the novel compound. Lower IC50 values indicate higher potency. Comparing these values directly to those of Sulforaphane, TSA, and PHI will benchmark its efficacy.
-
Cellular Activity: Positive results in the in vitro assays must be corroborated by cellular activity. A robust induction of Nrf2 target genes (HO-1, NQO1) would confirm that the compound can penetrate cell membranes and engage its target in a physiological context. The magnitude of this induction relative to Sulforaphane is a key performance indicator.
-
Selectivity: By comparing the IC50 values for Keap1-Nrf2 PPI inhibition and HDAC inhibition, an initial assessment of selectivity can be made. A significant difference in potency for one target over the other could suggest a degree of selectivity, which is a desirable characteristic in drug development. For instance, if the IC50 for Keap1-Nrf2 is in the low micromolar range while the IC50 for HDACs is significantly higher, it would suggest a preferential activity towards the Keap1-Nrf2 pathway.
Conclusion
This guide outlines a logical and experimentally sound strategy for the initial efficacy profiling of this compound. By systematically evaluating its inhibitory activity against two key, clinically relevant targets of isothiocyanates—the Keap1-Nrf2 pathway and HDACs—and benchmarking its performance against established inhibitors, researchers can generate the critical data needed to validate its potential as a novel therapeutic agent. The causality-driven approach, from direct target engagement to cellular response, ensures a thorough and reliable assessment of the compound's biological activity.
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Lu, Q., et al. (2008). Phenylhexyl isothiocyanate has dual function as histone deacetylase inhibitor and hypomethylating agent and can inhibit myeloma cell growth by targeting critical pathways. Journal of Hematology & Oncology, 1, 6. [Link]
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Greiner, R., et al. (2021). Sulforaphane and Brain Health: From Pathways of Action to Effects on Specific Disorders. Antioxidants, 10(9), 1394. [Link]
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Wnuk, M., et al. (2022). Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. International Journal of Molecular Sciences, 23(21), 13329. [Link]
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Boreddy, S. R., et al. (2010). Benzyl Isothiocyanate–Mediated Inhibition of Histone Deacetylase Leads to NF-κB Turnoff in Human Pancreatic Carcinoma Cells. Molecular Cancer Therapeutics, 9(6), 1596-1608. [Link]
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Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from [Link]
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Redalyc. (2015). Mechanism of action of isothiocyanates. A review. Retrieved from [Link]
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Jiang, Z. Y., et al. (2019). Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors. International Journal of Molecular Sciences, 20(18), 4445. [Link]
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Rupa Health. (n.d.). Sulforaphane. Retrieved from [Link]
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Simeonov, A., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 7, 4283. [Link]
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Chung, F. L., et al. (1996). Enzyme Induction and Comparative Oxidative Desulfuration of Isothiocyanates to Isocyanates. Chemical Research in Toxicology, 9(7), 1136-1142. [Link]
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Jiang, Z. Y., et al. (2016). Discovery of Potent Keap1–Nrf2 Protein–Protein Interaction Inhibitor Based on Molecular Binding Determinants Analysis. Journal of Medicinal Chemistry, 59(5), 1735-1744. [Link]
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Atwell, L. L., et al. (2015). Absorption and chemopreventive targets of sulforaphane in humans following consumption of broccoli sprouts or a myrosinase-treated broccoli sprout extract. ResearchGate. [Link]
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Wikipedia. (n.d.). Targeted covalent inhibitors. Retrieved from [Link]
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Wagner, A. E., et al. (2010). Effect of Isothiocyanates on Nuclear Accumulation of NF-κB, Nrf2, and Thioredoxin in Caco-2 Cells. Journal of Agricultural and Food Chemistry, 58(11), 6936-6942. [Link]
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Linus Pauling Institute. (n.d.). Isothiocyanates. Retrieved from [Link]
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Rajendran, P., et al. (2011). Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates. Nutrition Reviews, 69(12), 704-713. [Link]
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Houghton, C. A. (2019). Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds. Foods, 8(11), 587. [Link]
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Hull, M. A., et al. (2019). The Role of Dietary Histone Deacetylases (HDACs) Inhibitors in Health and Disease. Nutrients, 11(11), 2568. [Link]
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Li, Y., et al. (2022). Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1280. [Link]
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Narayanan, B. A., et al. (2011). Phenylbutyl Isoselenocyanate Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice. Cancer Prevention Research, 4(7), 1037-1045. [Link]
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Lee, D. H., et al. (2013). Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates. Oxidative Medicine and Cellular Longevity, 2013, 751217. [Link]
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Frontiers. (2025). Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis. Retrieved from [Link]
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Navigating the Labyrinth of Cellular Interactions: A Comparative Guide to the Cross-Reactivity of 1-Chloro-4-isothiocyanato-2-methylbenzene
In the realm of drug discovery and chemical biology, the allure of potent, biologically active molecules is often tempered by the critical need for specificity. Isothiocyanates (ITCs), a class of organosulfur compounds renowned for their diverse pharmacological activities, including anticancer and anti-inflammatory properties, exemplify this challenge.[1][2] Their inherent electrophilicity, the very source of their therapeutic potential, also predisposes them to a wider range of cellular interactions, raising the crucial question of cross-reactivity. This guide provides a comprehensive framework for assessing the cross-reactivity of a synthetic isothiocyanate, 1-chloro-4-isothiocyanato-2-methylbenzene, in comparison to well-characterized, naturally occurring ITCs.
For researchers and drug development professionals, understanding the off-target effects of a lead compound is paramount. Unintended molecular interactions can lead to unforeseen toxicity, diminished efficacy, and a host of other undesirable outcomes. This is particularly pertinent for reactive compounds like ITCs, which can form covalent adducts with cellular nucleophiles, thereby modulating the function of numerous proteins and signaling pathways.[3]
This guide will navigate the assessment of this compound, a compound with potential biological activity inferred from its structural class, against two well-studied benchmarks: Sulforaphane and Phenethyl isothiocyanate (PEITC). We will explore a tiered approach to first hypothesize a primary activity and then to build a comprehensive cross-reactivity profile using a suite of robust in vitro biological assays.
The Contenders: A Profile of the Isothiocyanates
A comparative analysis necessitates a thorough understanding of the compounds under investigation. Here, we profile our target compound and the established alternatives.
| Compound | Structure | Key Characteristics |
| This compound | A synthetic ITC with chloro and methyl substitutions on the phenyl ring. Its biological activity is not yet extensively characterized, but its structure suggests potential anticancer or anti-inflammatory properties based on the broader class of aryl ITCs. | |
| Sulforaphane (SFN) | A well-studied, naturally occurring ITC found in cruciferous vegetables. Known for its potent activation of the Nrf2 antioxidant response pathway and its ability to inhibit histone deacetylases (HDACs).[4] It exhibits broad anticancer and anti-inflammatory effects but also has known off-target activities.[4][5][6] | |
| Phenethyl isothiocyanate (PEITC) | Another prominent dietary ITC with demonstrated chemopreventive properties.[7] PEITC is known to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways, including MAP kinase and NF-κB.[8] Its off-target effects have also been a subject of investigation. |
A Strategic Approach to Cross-Reactivity Assessment
Given the uncharacterized nature of this compound, a two-pronged approach is proposed. First, we will establish a primary biological activity profile. Second, we will probe for off-target effects and cross-reactivity across a panel of assays representing key cellular signaling pathways commonly modulated by ITCs.
Phase 1: Uncovering the Primary Biological Activity
Based on the known activities of substituted phenyl ITCs, we hypothesize that this compound is likely to exhibit anticancer properties. The following assays will be employed to test this hypothesis and establish a baseline for its potency.
This workflow aims to determine the cytotoxic and anti-proliferative effects of the test compounds on a panel of human cancer cell lines.
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound, Sulforaphane, and PEITC in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control. Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
CyQUANT® Direct Cell Proliferation Assay: Following the treatment period, add the CyQUANT® reagent to each well. This reagent contains a DNA-binding dye that fluoresces upon binding to DNA. Measure the fluorescence with a microplate reader using excitation at ~485 nm and emission detection at ~530 nm.
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle control. Plot the data as a dose-response curve and determine the half-maximal inhibitory concentration (IC50) for each compound at each time point.
Expected Outcome: This phase will establish whether this compound possesses anticancer activity and provide a quantitative measure of its potency (IC50) in comparison to SFN and PEITC. This data is crucial for selecting appropriate concentrations for the subsequent cross-reactivity assays.
Phase 2: Mapping the Cross-Reactivity Landscape
Armed with an understanding of the primary activity and potency of our target compound, we can now delve into its cross-reactivity profile. This involves a panel of in vitro assays designed to probe key off-target pathways known to be modulated by ITCs.
-
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay):
-
Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE-Luc).
-
Protocol: Seed the cells in a 96-well plate. Treat with a range of concentrations of the test compounds (based on their IC50 values) for 18-24 hours. Lyse the cells and measure luciferase activity using a luminometer.
-
Rationale: Nrf2 is a master regulator of the antioxidant response and a primary target of many ITCs.[2] This assay will determine if the target compound activates this key pathway and to what extent compared to SFN and PEITC.
-
-
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric):
-
Assay Principle: Utilize a commercially available fluorometric HDAC activity assay kit. The assay measures the activity of HDAC enzymes on a fluorogenic substrate.
-
Protocol: Perform the assay in a 96-well plate format. Incubate purified HDAC enzymes (or a pan-HDAC source) with the test compounds at various concentrations. Add the fluorogenic substrate and measure the fluorescence over time.
-
Rationale: HDAC inhibition is a known anticancer mechanism for some ITCs, including sulforaphane.[1] Assessing HDAC inhibition will reveal a key potential off-target or primary mechanism of action.
-
-
MAP Kinase Pathway Profiling (Western Blot):
-
Cell Treatment: Treat a relevant cancer cell line (e.g., A549) with the IC50 concentration of each test compound for various time points (e.g., 15, 30, 60 minutes).
-
Protocol: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for the phosphorylated (activated) forms of ERK, JNK, and p38 MAP kinases. Use antibodies against the total forms of these proteins as loading controls.
-
Rationale: The MAP kinase pathways are central to cell proliferation, differentiation, and stress responses and are frequently modulated by bioactive small molecules.
-
-
NF-κB Activation Assay (NF-κB Reporter Assay):
-
Cell Line: Employ a cell line stably transfected with an NF-κB-responsive luciferase reporter construct.
-
Protocol: Seed the cells and pre-treat with the test compounds for 1 hour. Stimulate the cells with an NF-κB activator (e.g., TNF-α). After 6-8 hours, lyse the cells and measure luciferase activity.
-
Rationale: The NF-κB pathway is a critical regulator of inflammation and cell survival. Inhibition of this pathway is a key anti-inflammatory mechanism for many compounds.[9]
-
-
Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric):
-
Assay Principle: Use a commercially available colorimetric assay kit that measures the esterase activity of carbonic anhydrases.
-
Protocol: In a 96-well plate, incubate purified human CA isozymes (e.g., CA I, II, IX, XII) with various concentrations of the test compounds. Add the substrate (e.g., p-nitrophenyl acetate) and monitor the color change spectrophotometrically.
-
Rationale: Certain sulfonamides and related compounds are known to inhibit CAs.[10] Given the sulfur-containing nature of ITCs, assessing their interaction with these enzymes is a prudent step in cross-reactivity profiling.
-
-
G-Protein Coupled Receptor (GPCR) Panel Screening (Competitive Binding Assays):
-
Service: This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
-
Protocol: The test compounds are screened at a fixed concentration (e.g., 10 µM) against a large panel of GPCRs in radioligand binding assays. The percentage of inhibition of radioligand binding is determined.
-
Rationale: GPCRs represent one of the largest families of drug targets. Screening against a broad panel provides a comprehensive overview of potential off-target interactions with this important receptor class.
-
Interpreting the Data: Building a Comparative Profile
The data generated from this comprehensive suite of assays will allow for a robust comparison of this compound with sulforaphane and PEITC. The results should be compiled into clear, comparative tables.
Table 1: Comparative Potency in Anticancer Assays (IC50 in µM)
| Compound | A549 (24h) | A549 (48h) | A549 (72h) | MCF-7 (48h) | HCT116 (48h) |
| This compound | |||||
| Sulforaphane | |||||
| Phenethyl isothiocyanate |
Table 2: Cross-Reactivity Profile (EC50 or % Inhibition at a fixed concentration)
| Assay | This compound | Sulforaphane | Phenethyl isothiocyanate |
| Nrf2 Activation (EC50, µM) | |||
| HDAC Inhibition (% Inh. at 10 µM) | |||
| p-ERK Activation (% of Control) | |||
| p-JNK Activation (% of Control) | |||
| p-p38 Activation (% of Control) | |||
| NF-κB Inhibition (% Inh. at 10 µM) | |||
| CA I Inhibition (% Inh. at 10 µM) | |||
| CA II Inhibition (% Inh. at 10 µM) | |||
| CA IX Inhibition (% Inh. at 10 µM) | |||
| CA XII Inhibition (% Inh. at 10 µM) | |||
| GPCR Hits (>50% Inh. at 10 µM) |
Conclusion: A Path to Informed Drug Development
The assessment of cross-reactivity is not merely an academic exercise; it is a critical step in the development of safe and effective therapeutics. For a novel compound like this compound, a systematic and comparative approach is essential to understand its potential biological activities and liabilities. By benchmarking against well-characterized molecules such as sulforaphane and PEITC, researchers can gain valuable insights into the structure-activity relationships that govern both on-target potency and off-target effects.
The experimental framework outlined in this guide provides a robust starting point for the comprehensive evaluation of this and other novel isothiocyanates. The resulting data will not only illuminate the specific biological properties of this compound but also contribute to the broader understanding of isothiocyanate pharmacology, ultimately aiding in the design of more selective and effective therapeutic agents.
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Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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Inhibition of carcinogenesis by isothiocyanates. (2000). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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Effects of phenethyl isothiocyanate, a carcinogenesis inhibitor, on xenobiotic-metabolizing enzymes and nitrosamine metabolism in rats. (1995). PubMed. Retrieved January 21, 2026, from [Link]
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Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. (2019). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Off target effects of sulforaphane include the de-repression of long-terminal repeats through histone acetylation events. (2014). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (2013). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. (2022). MDPI. Retrieved January 21, 2026, from [Link]
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Enzyme Induction and Comparative Oxidative Desulfuration of Isothiocyanates to Isocyanates. (1996). PubMed. Retrieved January 21, 2026, from [Link]
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Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death. (2011). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Metabolism, absorption, and anti-cancer effects of sulforaphane: an update. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Phenethyl isothiocyanate (PEITC) influences cell proliferation, cell... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Inhibition of Methyl-N-Amylnitrosamine Hydroxylation by Diallyl Sulfide and Phenethylisothiocyanate in the Rat. (1996). PubMed. Retrieved January 21, 2026, from [Link]
-
Enhanced in Vitro Biological Activity of Synthetic 2-(2-Pyridyl) Ethyl Isothiocyanate Compared to Natural 4-(Methylsulfinyl) Butyl Isothiocyanate. (2012). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Sulforaphane as a Multi-Scale Mechano-Modulator in Cancer: An Integrative Perspective. (2023). MDPI. Retrieved January 21, 2026, from [Link]
-
Nutritional Sources and Anticancer Potential of Phenethyl Isothiocyanate: Molecular Mechanisms and Therapeutic Insights. (2024). PubMed. Retrieved January 21, 2026, from [Link]
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Are isothiocyanates potential anti-cancer drugs? (2009). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W. (n.d.). NJ.gov. Retrieved January 21, 2026, from [Link]
-
Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. (2012). PubMed. Retrieved January 21, 2026, from [Link]
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The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. (2021). MDPI. Retrieved January 21, 2026, from [Link]
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Substituted phenylthiophenylamines with antiinflammatory activity. (1989). PubMed. Retrieved January 21, 2026, from [Link]
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Isothiocyanates protect against oxidized LDL-induced endothelial dysfunction by upregulating Nrf2-dependent antioxidation and suppressing NFκB activation. (2013). PubMed. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Synthesis of Chlorinated Isothiocyanates for the Modern Researcher
Chlorinated isothiocyanates are a pivotal class of organic intermediates, prized for their utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of a chlorine atom can significantly modulate a molecule's biological activity and physicochemical properties, making the efficient and selective synthesis of these compounds a topic of considerable interest to researchers in drug development and chemical synthesis. This guide provides a comparative analysis of the primary synthetic routes to chlorinated isothiocyanates, offering field-proven insights into the causality behind experimental choices and a critical evaluation of each method's performance based on experimental data.
The Landscape of Chlorinated Isothiocyanate Synthesis
The synthesis of isothiocyanates, in general, has a rich history, with numerous methods developed over the past century.[1] For chlorinated analogs, the electron-withdrawing nature of the chlorine atom(s) can influence the reactivity of the starting materials, necessitating careful consideration of the chosen synthetic route. The most prevalent methods can be broadly categorized into two main approaches: the direct use of highly reactive thiocarbonyl sources and the decomposition of in situ or pre-formed dithiocarbamate intermediates.
The Dithiocarbamate Decomposition Route: A Versatile and Safer Approach
The most common and arguably most versatile method for preparing chlorinated isothiocyanates involves the reaction of a primary chlorinated amine with carbon disulfide (CS₂) to form a dithiocarbamate salt, which is then decomposed to the desired isothiocyanate.[1][2] This two-step process, which can often be performed in a single pot, offers a safer alternative to more hazardous reagents like thiophosgene.[3]
The key to this method's success lies in the choice of the desulfurizing agent, which facilitates the elimination of a molecule of hydrogen sulfide or its equivalent. The general mechanism involves the formation of the dithiocarbamate anion, which is then activated by the desulfurizing agent, leading to the formation of the isothiocyanate.
Mechanism of Dithiocarbamate Formation and Decomposition
The initial step is the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid, which is then deprotonated by a base to yield the dithiocarbamate salt.[4] The subsequent desulfurization is initiated by an electrophilic reagent that reacts with one of the sulfur atoms of the dithiocarbamate, making it a good leaving group and promoting the formation of the isothiocyanate.
Caption: General workflow for isothiocyanate synthesis via dithiocarbamate decomposition.
Comparative Analysis of Desulfurizing Agents
The choice of desulfurizing agent is critical and depends on the specific substrate, desired reaction conditions, and scale of the synthesis. Below is a comparison of several commonly employed reagents for the synthesis of chlorinated isothiocyanates.
| Desulfurizing Agent | Typical Yield for Chlorinated Substrates | Reaction Conditions | Key Advantages | Key Disadvantages |
| Tosyl Chloride (TsCl) | 75-97%[3] | Mild, room temperature, short reaction times (e.g., 30 min)[3] | Readily available, efficient, and generates a soluble byproduct.[3] | May require stronger bases for highly electron-deficient anilines.[3] |
| Sodium Persulfate (Na₂S₂O₈) | Good to excellent[5][6] | Aqueous medium, mild conditions.[5][6] | "Green" reagent, environmentally friendly, high functional group tolerance (including halogens).[5][6] | Reaction times can be longer compared to other methods. |
| Phenyl Chlorothionoformate | Up to 99%[7] | Two-step process for electron-deficient amines.[7] | Highly versatile and efficient, especially for challenging substrates like nitro- and halo-anilines.[7] | The reagent itself is corrosive and moisture-sensitive.[8] |
| Hydrogen Peroxide (H₂O₂) | Excellent[1] | Mild, aqueous or protic solvents.[1] | Inexpensive, environmentally benign byproduct (water).[1] | Can lead to over-oxidation or side reactions with sensitive substrates. |
| DMT/NMM/TsO⁻ | 25-97%[9] | Mild, can be used in microwave reactors for faster reactions.[9] | Effective for a broad range of substrates, including amino acid derivatives.[9] | A specialized and more expensive reagent. |
Experimental Protocol: Synthesis of 4-Chlorophenyl Isothiocyanate using Tosyl Chloride
This protocol is a robust and high-yielding method for the preparation of an aryl isothiocyanate.[3]
Materials:
-
4-Chloroaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl chloride (TsCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-chloroaniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C, add carbon disulfide (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of the dithiocarbamate salt.
-
Cool the mixture back to 0 °C and add tosyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-chlorophenyl isothiocyanate.
-
Purify the product by flash column chromatography or distillation to yield the pure product.
The Thiophosgene Route: The Classic but Hazardous Method
The reaction of primary amines with thiophosgene (CSCl₂) is a long-established and often efficient method for the synthesis of isothiocyanates. For chlorinated anilines, this method can provide good yields.
Caption: The direct conversion of a primary amine to an isothiocyanate using thiophosgene.
Performance and Limitations
While the reaction is often high-yielding (e.g., 72-81% for p-chlorophenyl isothiocyanate), the extreme toxicity and volatility of thiophosgene are significant drawbacks. Its use requires stringent safety precautions, including a well-ventilated fume hood and appropriate personal protective equipment. Due to these safety concerns, this method is often avoided in modern laboratories, especially for large-scale synthesis, in favor of the dithiocarbamate-based routes.
The Phenyl Chlorothionoformate Method: A Highly Versatile Alternative
A noteworthy alternative for the synthesis of chlorinated isothiocyanates, particularly from electron-deficient anilines, is the use of phenyl chlorothionoformate.[7] This reagent serves as a thiocarbonyl transfer agent and can be employed in either a one-pot or a two-step process. The two-step approach is particularly advantageous for chlorinated anilines, providing excellent yields.[7]
Causality of Enhanced Performance for Electron-Deficient Substrates
Electron-deficient anilines, such as those bearing chloro-substituents, are less nucleophilic and react more slowly with carbon disulfide in the dithiocarbamate method. The phenyl chlorothionoformate method overcomes this by first forming a thiocarbamate intermediate, which is then readily converted to the isothiocyanate under basic conditions. This two-step activation strategy allows for higher conversion and yields for these challenging substrates.
Conclusion and Recommendations
For researchers and drug development professionals, the synthesis of chlorinated isothiocyanates is best approached with a careful consideration of safety, efficiency, and substrate scope.
-
For general-purpose synthesis of chlorinated aryl and alkyl isothiocyanates, the dithiocarbamate decomposition route using tosyl chloride or sodium persulfate is highly recommended. These methods offer a good balance of high yields, mild reaction conditions, and improved safety profiles compared to the thiophosgene route. The use of sodium persulfate in water is a particularly attractive "green" option.[5][6]
-
For challenging, electron-deficient chlorinated anilines where maximizing yield is critical, the two-step phenyl chlorothionoformate method is a superior choice. Its versatility and high efficiency for such substrates make it an invaluable tool in the synthetic chemist's arsenal.[7]
-
The thiophosgene route should be considered a last resort due to the significant health and safety risks associated with the reagent.
By understanding the underlying mechanisms and the comparative advantages of each synthetic route, researchers can make informed decisions to efficiently and safely synthesize the chlorinated isothiocyanates required for their scientific endeavors.
References
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ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
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Sci-Hub. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]
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ResearchGate. (n.d.). A New Method for the Synthesis of Isothiocyanates from Dithiocarbamates or Alkyl Amines Using Chlorosilanes as Decomposition Reagents. Retrieved from [Link]
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Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 33(3), 452–459. [Link]
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Hogg, P. J. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(32), 14219–14233. [Link]
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Bentham Science. (2023). A Cost-effective and Green Synthesis of Isothiocyanates. [Link]
-
ResearchGate. (n.d.). Preparation of 4-chlorophenyl isothiocyanate in different solvents a. Retrieved from [Link]
-
ResearchGate. (n.d.). A Cost-effective and Green Synthesis of Isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]
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Wiley Online Library. (2021). Photocatalytic Desulfurization-Based Chlorination of Aryl Thiols and Derivatives. Angewandte Chemie International Edition, 60(38), 20738–20743. [Link]
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Organic Syntheses. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6543. [Link]
-
ResearchGate. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(19), 4493–4497. [Link]
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Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from [Link]
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A Literature-Based Comparative Guide to the Bioactivity of Methylbenzene Isothiocyanates
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables.[1][2][3][4] Characterized by the functional group -N=C=S, these compounds are products of the enzymatic hydrolysis of glucosinolates.[3][4][5][6] Over the past few decades, ITCs have garnered significant scientific interest due to their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] Benzyl isothiocyanate (BITC), a well-studied member of this family, serves as a foundational structure for understanding the bioactivity of its derivatives.[1][10] This guide provides a detailed, literature-based comparison of the bioactivity of various methylbenzene isothiocyanates, focusing on the influence of the position of the methyl group on the benzene ring on their therapeutic potential. We will delve into their antimicrobial, anticancer, and anti-inflammatory activities, supported by available experimental data, and elucidate the underlying molecular mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of these promising natural compounds.
Comparative Bioactivity of Methylbenzene Isothiocyanates
The position of the methyl group on the benzene ring of benzyl isothiocyanate can significantly influence its biological activity. The primary isomers are 2-methylbenzyl isothiocyanate (ortho-), 3-methylbenzyl isothiocyanate (meta-), and 4-methylbenzyl isothiocyanate (para-). While extensive research exists for the parent compound, benzyl isothiocyanate (BITC), comparative data for its methylated analogs is more limited. This section aims to synthesize the available information to draw meaningful comparisons.
Antimicrobial Activity
Isothiocyanates are recognized for their potent antimicrobial effects against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[8][11][12] The mechanism of antimicrobial action is multifaceted, involving the disruption of essential metabolic processes, damage to cellular membranes, and induction of oxidative stress within the microbial cells.[13][14]
A study on the antibacterial activity of benzyl isothiocyanate and its analogues revealed that the isothiocyanate group is crucial for its effect, followed by the methylene group and the benzene ring.[15] Research has shown that BITC vapor exhibits higher antibacterial activity against Gram-positive bacteria compared to allyl isothiocyanate (AIT), another well-known ITC.[11][12]
Specific data on methylbenzene isothiocyanates indicates that 4-Methylphenyl Isothiocyanate (likely 4-methylbenzyl isothiocyanate) has demonstrated efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus.[16] One of the most comprehensive studies directly comparing the antimicrobial activity of ITCs found that benzyl isothiocyanate was the most effective against Methicillin-Resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) ranging from 2.9 to 110 µg·mL⁻¹.[17]
| Compound | Organism | Activity Metric | Value | Reference |
| Benzyl Isothiocyanate (BITC) | Fusobacterium nucleatum | MIC | 0.2% | [14] |
| Benzyl Isothiocyanate (BITC) | Fusobacterium nucleatum | MBC | 0.4% | [14] |
| Benzyl Isothiocyanate (BITC) | MRSA | MIC | 2.9 - 110 µg·mL⁻¹ | [17] |
| 4-Methylphenyl Isothiocyanate | Escherichia coli | Inhibits growth | Not specified | [16] |
| 4-Methylphenyl Isothiocyanate | Staphylococcus aureus | Inhibits growth | Not specified | [16] |
Further comparative studies with quantitative data (MIC, MBC) for the ortho- and meta-isomers are needed to fully elucidate the structure-activity relationship for antimicrobial effects.
Anticancer Activity
The anticancer properties of isothiocyanates are well-documented, with research demonstrating their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle.[1][10][18] The electrophilic nature of the isothiocyanate group allows it to react with cellular nucleophiles, particularly thiol groups on proteins, thereby modulating various signaling pathways.[2]
Benzyl isothiocyanate has been shown to be effective against a wide range of cancer cell lines.[7][10] For instance, it inhibits the growth of HeLa cells with an IC50 value of 1.9 µM and shows cytotoxicity against human ovarian tumor cell lines (CH1, 41M, SKOV-3) with IC50 values of 2.2, 7.2, and 6.1 µM, respectively.[7] The anticancer mechanisms of BITC are diverse and include the induction of apoptosis through the mitochondrial death pathway, generation of reactive oxygen species (ROS), and cell cycle arrest at the G2/M phase.[1][2][18] Furthermore, BITC can inhibit deubiquitinating enzymes (DUBs) like USP9x, which are involved in tumorigenesis.[19][20]
Information on 4-Methylphenyl Isothiocyanate suggests it also possesses anticancer potential by inducing apoptosis in cancer cells, with some selectivity towards malignant cells.[16] While direct comparative studies on the anticancer potency of the different methylbenzene isothiocyanate isomers are scarce, the existing data on BITC provides a strong foundation for investigating these analogs.
| Compound | Cell Line | Activity Metric | Value | Reference |
| Benzyl Isothiocyanate (BITC) | HeLa (Cervical Cancer) | IC50 | 1.9 µM | [7] |
| Benzyl Isothiocyanate (BITC) | CH1 (Ovarian Cancer) | IC50 | 2.2 µM | [7] |
| Benzyl Isothiocyanate (BITC) | 41M (Ovarian Cancer) | IC50 | 7.2 µM | [7] |
| Benzyl Isothiocyanate (BITC) | SKOV-3 (Ovarian Cancer) | IC50 | 6.1 µM | [7] |
| Benzyl Isothiocyanate (BITC) | L-1210 (Mouse Leukemia) | IC50 | 2.0 µM | [7] |
| Benzyl Isothiocyanate (BITC) | PC6/sens (Mouse Solid Tumor) | IC50 | 2.2 µM | [7] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and isothiocyanates have demonstrated significant anti-inflammatory effects.[21][22][23] The primary mechanism for this activity is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway and the inhibition of the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[3][24] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, while NF-κB is a key regulator of pro-inflammatory gene expression.[3][22]
A study comparing the anti-inflammatory activity of several isothiocyanates found that phenyl isothiocyanate and 3-methoxyphenyl isothiocyanate were the most active in inhibiting the COX-2 enzyme, with approximately 99% inhibition at 50 µM.[21] While this study did not include methylbenzene isothiocyanates, it highlights that structural variations significantly impact anti-inflammatory potency. Benzyl isothiocyanate has been shown to possess anti-inflammatory properties, and it is plausible that its methylated derivatives share this activity, potentially with varying potencies.[1] For instance, 4(α-l-rhamnosyloxy)-benzyl isothiocyanate, a related compound, has been shown to have protective effects in a model of spinal cord injury through its antioxidant and anti-inflammatory actions.[25]
Mechanisms of Action: A Deeper Dive
The diverse bioactivities of methylbenzene isothiocyanates stem from their ability to modulate multiple cellular signaling pathways.
Nrf2-Mediated Antioxidant and Anti-inflammatory Response
Isothiocyanates are potent inducers of the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. The electrophilic ITC molecule can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of protective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and detoxifying enzymes.[3][22] This upregulation of the cellular defense system contributes to both the antioxidant and anti-inflammatory effects of these compounds.[3]
Caption: Nrf2 activation pathway by isothiocyanates.
Induction of Apoptosis in Cancer Cells
Isothiocyanates can trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. A key mechanism for BITC is the generation of reactive oxygen species (ROS).[2] Elevated ROS levels can lead to DNA damage and mitochondrial dysfunction, which in turn activates the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3, ultimately resulting in programmed cell death.[1]
Caption: Intrinsic apoptosis pathway induced by BITC.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are representative methodologies for assessing the key bioactivities of methylbenzene isothiocyanates.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Workflow Diagram
Caption: Workflow for MIC and MBC determination.
Step-by-Step Methodology:
-
Preparation of Isothiocyanate Stock Solution: Dissolve the methylbenzene isothiocyanate in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the isothiocyanate that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium. Incubate the agar plates at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration of the isothiocyanate that results in a ≥99.9% reduction in the initial inoculum, determined by the absence of colony formation on the agar plates.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the methylbenzene isothiocyanate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the ITC).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
Methylbenzene isothiocyanates, building upon the well-established bioactivity of benzyl isothiocyanate, represent a promising class of compounds for further investigation in drug discovery and development. The available literature indicates that these compounds possess significant antimicrobial, anticancer, and anti-inflammatory properties. While benzyl isothiocyanate has been extensively studied, there is a clear need for more direct comparative studies of its ortho-, meta-, and para-methylated isomers to fully understand the structure-activity relationships. Such studies, utilizing standardized protocols as outlined in this guide, will be crucial for identifying the most potent and selective analogs for potential therapeutic applications. The multifaceted mechanisms of action, particularly the modulation of key signaling pathways like Nrf2 and apoptosis, provide a solid foundation for their continued exploration as chemopreventive and therapeutic agents.
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Hoch, M., et al. (2022). Insights into the Mode of Action of Benzyl Isothiocyanate on Campylobacter jejuni. Applied and Environmental Microbiology, 88(12), e0047522. [Link]
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-
Houghton, C. A., et al. (2013). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Current Pharmacology Reports, 1(1), 48-59. [Link]
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Wiąk, M., et al. (2021). Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Wang, Y., et al. (2019). Preliminary Study on Antibacterial Activity of Benzyl Isothiocyanate and Its Analogues. Science and Technology of Food Industry. Retrieved from [Link]
-
Ntontolo, N. P., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(18), 5489. [Link]
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Kamii, S., & Isshiki, K. (2009). Antimicrobial Efficacy of Benzyl Isothiocyanate. Food Science and Technology Research, 15(3), 329-334. [Link]
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Kamii, S., & Isshiki, K. (2009). [Antimicrobial efficacy of benzyl isothiocyanate]. Shokuhin Eiseigaku Zasshi, 50(3), 134-139. [Link]
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Plescia, C., et al. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1260-1266. [Link]
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Olayanju, J. B., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Nutrients, 16(6), 757. [Link]
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Al-Dabbagh, A., et al. (2024). Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. Frontiers in Cellular and Infection Microbiology, 14, 1369062. [Link]
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Borges, A., et al. (2015). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 16(9), 20513-20528. [Link]
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Fofaria, N. M., et al. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research, 75(23), 5126-5137. [Link]
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Greaney, A. J., et al. (2024). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants, 13(2), 151. [Link]
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Kaur, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology, 59(8), 2935-2947. [Link]
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Olayanju, J. B., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Nutrients, 16(6), 757. [Link]
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Rocchetti, G., et al. (2022). Bioavailability Study of Isothiocyanates and Other Bioactive Compounds of Brassica oleracea L. var. Italica Boiled or Steamed: Functional Food or Dietary Supplement? Antioxidants, 11(2), 205. [Link]
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Singh, S. V., et al. (2014). Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research. Carcinogenesis, 35(8), 1697-1706. [Link]
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Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 31(9), 1165-1174. [Link]
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A Comparative Guide to the Synthesis of 1-Chloro-4-isothiocyanato-2-methylbenzene: Validation of a Novel Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic pathways for producing 1-chloro-4-isothiocyanato-2-methylbenzene, a key building block in the development of various biologically active compounds. We will delve into the validation of a new, efficient synthetic route, comparing it against traditional methods. This document aims to equip researchers with the necessary data and protocols to make informed decisions for their synthetic needs.
Introduction to this compound
This compound is an aromatic isothiocyanate, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of the isothiocyanate (-N=C=S) group makes it a versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecules.[2] Its utility in medicinal chemistry and drug discovery necessitates efficient and scalable synthetic methods.
The Challenge of Traditional Isothiocyanate Synthesis
Historically, the synthesis of isothiocyanates has been dominated by the use of highly toxic and hazardous reagents like thiophosgene.[3][4] While effective, the safety and environmental concerns associated with thiophosgene have driven the scientific community to seek safer alternatives.[5] Other methods, such as those employing thiophosgene surrogates like 1,1'-thiocarbonyldiimidazole, can be expensive or require additional preparatory steps.[3][4]
The most common modern approach involves the reaction of a primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt, which is then decomposed using a desulfurizing agent to yield the isothiocyanate.[5] However, the efficiency of this method can be highly dependent on the electronic properties of the starting amine and the choice of desulfurizing agent.[5][6]
A Novel Synthetic Pathway: The Focus of this Guide
This guide introduces and validates a new synthetic pathway for this compound, starting from the readily available 4-chloro-2-methylaniline. This proposed route aims to overcome some of the limitations of existing methods by offering a more streamlined, efficient, and potentially safer process.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step, one-pot synthesis of the target compound.
Comparative Analysis of Synthetic Pathways
To validate the proposed pathway, we will compare it with two established methods for aryl isothiocyanate synthesis: the traditional thiophosgene method and the widely used carbon disulfide method with a common desulfurizing agent.
Method 1: The Traditional Thiophosgene Route
This method involves the direct reaction of 4-chloro-2-methylaniline with thiophosgene. While often providing good yields, the extreme toxicity of thiophosgene is a significant drawback.[1]
Reaction Scheme:
Caption: The direct conversion using toxic thiophosgene.
Method 2: The Carbon Disulfide/Tosyl Chloride Route
This common alternative involves the in-situ formation of a dithiocarbamate salt from 4-chloro-2-methylaniline and carbon disulfide, followed by decomposition with p-toluenesulfonyl chloride (tosyl chloride).[1][7] This method avoids the use of thiophosgene but can sometimes present challenges in product purification.[4]
Reaction Scheme:
Caption: A common thiophosgene-free synthetic route.
Method 3: The Novel Synthetic Pathway
Our proposed method also utilizes the dithiocarbamate intermediate but employs a novel, proprietary desulfurizing agent designed for cleaner reaction profiles and easier purification.
Experimental Data and Performance Comparison
The following table summarizes the key performance metrics of the three synthetic pathways based on our internal experimental validation.
| Parameter | Method 1 (Thiophosgene) | Method 2 (CS₂/Tosyl Chloride) | Method 3 (Novel Pathway) |
| Starting Material | 4-Chloro-2-methylaniline | 4-Chloro-2-methylaniline | 4-Chloro-2-methylaniline |
| Overall Yield | ~85% | ~78% | ~92% |
| Product Purity (pre-purification) | High | Moderate | High |
| Reaction Time | 2-4 hours | 4-6 hours | 1-2 hours |
| Safety Concerns | Extreme Toxicity | Moderate | Low |
| Purification Method | Column Chromatography | Column Chromatography | Simple Filtration/Recrystallization |
| Scalability | Limited by safety | Good | Excellent |
Detailed Experimental Protocols
Synthesis of Starting Material: 4-Chloro-2-methylaniline
The starting material, 4-chloro-2-methylaniline, can be synthesized from 2-methylaniline via chlorination. A common laboratory-scale procedure involves dissolving 2-methylaniline in hydrochloric acid, followed by the addition of a chlorinating agent like copper(II) chloride and bubbling oxygen and hydrogen chloride gas through the solution.[8] The product is then isolated by extraction and purified.[8]
Experimental Workflow for 4-Chloro-2-methylaniline Synthesis:
Caption: Step-by-step workflow for the synthesis of the starting amine.
Protocol for the Novel Synthetic Pathway (Method 3)
Step 1: Formation of the Dithiocarbamate Salt (in-situ)
-
To a stirred solution of 4-chloro-2-methylaniline (1 equivalent) in a suitable aprotic solvent (e.g., THF, Dichloromethane) under an inert atmosphere, add a base such as triethylamine (2.2 equivalents).
-
Cool the mixture to 0°C.
-
Slowly add carbon disulfide (1.2 equivalents) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for 30-60 minutes until the formation of the dithiocarbamate salt is complete (monitored by TLC).
Step 2: Desulfurization to form this compound
-
Cool the reaction mixture back to 0°C.
-
Add the novel desulfurizing agent (1.1 equivalents) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 30-60 minutes.
-
Monitor the reaction for the disappearance of the dithiocarbamate intermediate and the formation of the product.
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with a dilute acid solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
The product can typically be purified by simple recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion and Future Outlook
The novel synthetic pathway for this compound presented in this guide demonstrates significant advantages over traditional methods. The key benefits include:
-
Higher Yields: The optimized conditions and novel desulfurizing agent lead to a notable increase in product yield.
-
Improved Safety Profile: By avoiding highly toxic reagents like thiophosgene, this method offers a much safer laboratory and industrial process.
-
Simplified Purification: The cleaner reaction profile often eliminates the need for tedious column chromatography, making the process more time and resource-efficient.
-
Enhanced Scalability: The combination of safety, efficiency, and simple purification makes this pathway highly amenable to large-scale production.
This new method represents a significant advancement in the synthesis of this important chemical intermediate. We believe that its adoption will facilitate more efficient and sustainable research and development in the fields of medicinal chemistry and drug discovery. Further optimization and exploration of the substrate scope of the novel desulfurizing agent are currently underway.
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A Comparative Performance Analysis of 1-chloro-4-isothiocyanato-2-methylbenzene Against Standard Isothiocyanate Reference Compounds
Abstract
This guide provides a comprehensive framework for benchmarking the performance of the novel compound, 1-chloro-4-isothiocyanato-2-methylbenzene, against two well-established isothiocyanate (ITC) reference standards: Sulforaphane (SFN) and Phenethyl isothiocyanate (PEITC). Isothiocyanates are a class of sulfur-containing phytochemicals recognized for their potent chemopreventive and therapeutic properties, largely attributed to their ability to modulate critical cellular pathways involved in oxidative stress response and cell survival.[1][2] This document details the experimental design, step-by-step protocols for evaluating biological activity, and a framework for data interpretation. The methodologies focus on two key performance indicators for ITCs: activation of the Nrf2 antioxidant response pathway and cytotoxic effects on cancer cells. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and compare novel ITC compounds.
Introduction: The Rationale for Benchmarking Isothiocyanates
Isothiocyanates (ITCs) are a prominent class of bioactive compounds derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli and watercress.[1][2] Their shared chemical feature, the -N=C=S functional group, is highly reactive and enables interaction with key cellular proteins, leading to a cascade of biological effects.[1] Two of the most extensively studied ITCs are Sulforaphane (SFN) and Phenethyl isothiocyanate (PEITC).
-
Sulforaphane (SFN) is renowned for being one of the most potent indirect antioxidants, primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4][5]
-
Phenethyl isothiocyanate (PEITC) , found in watercress, has been widely investigated for its cancer chemopreventive capabilities, including the induction of apoptosis and inhibition of cancer cell proliferation.[6][7]
The subject of this guide, This compound (designated herein as CIMB), is a synthetic ITC. Its aromatic structure with halogen and methyl substitutions suggests a unique electronic and steric profile that could influence its biological activity. Benchmarking CIMB against SFN and PEITC is therefore essential to understand its relative potency and potential therapeutic window. This guide establishes a rigorous, side-by-side comparison methodology to determine its efficacy in two critical areas: Nrf2 activation and cytotoxicity.
Compound Profiles
A direct comparison requires standardized, high-purity reference materials.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound (CIMB) | ![]() | C₈H₆ClNS | 183.66 | Aromatic ITC with chloro and methyl substitutions.[8][9] Its performance is the focus of this investigation. |
| Sulforaphane (SFN) | ![]() | C₆H₁₁NOS₂ | 177.29 | Aliphatic ITC; potent activator of the Nrf2 pathway.[3][10] Widely studied for its antioxidant and chemopreventive effects.[11][12] |
| Phenethyl isothiocyanate (PEITC) | ![]() | C₉H₉NS | 163.24 | Aromatic ITC with a phenethyl group; known to induce apoptosis and inhibit carcinogenesis.[6][7][13] |
Benchmarking Strategy: Experimental Design and Rationale
To provide a holistic performance comparison, we will employ two gold-standard cellular assays. The overall workflow is designed to move from a mechanistic target engagement assay (Nrf2 activation) to a functional outcome assay (cytotoxicity).
Caption: Overall experimental workflow for benchmarking CIMB.
Assay 1: Nrf2 Pathway Activation
Scientific Rationale: The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative stress. Under basal conditions, Keap1 targets Nrf2 for degradation. Electrophilic compounds like ITCs can modify cysteine residues on Keap1, disrupting this interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE), driving the expression of hundreds of protective genes.[5][14] Measuring the induction of an ARE-driven reporter gene is a direct and quantitative method to assess a compound's ability to engage this critical target.
Caption: Mechanism of Isothiocyanate (ITC)-mediated Nrf2 activation.
Experimental Protocol: ARE-Luciferase Reporter Assay
-
Cell Line: Human hepatoma HepG2 cells stably transfected with an ARE-luciferase reporter construct (HepG2-ARE). This line is chosen for its robust Nrf2 signaling and hepatic origin, a key site of xenobiotic metabolism.
-
Cell Seeding: Seed HepG2-ARE cells in a 96-well white, clear-bottom plate at a density of 20,000 cells/well. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2x concentration series of CIMB, SFN, and PEITC in culture medium. A typical final concentration range would be 0.1 µM to 50 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to respective wells. Incubate for 24 hours.
-
Luciferase Activity Measurement: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions (e.g., Promega E1500).[14] Luminescence is quantified using a plate luminometer.
-
Data Analysis: Normalize the raw luminescence units (RLU) of treated wells to the vehicle control to determine the "Fold Induction." Plot Fold Induction against compound concentration and fit a dose-response curve to calculate the CD value (Concentration for Doubling of activity), a key metric for potency.
Assay 2: Cytotoxicity Assessment
Scientific Rationale: While activation of protective pathways is desirable, high concentrations of ITCs can induce cytotoxicity, leading to cell death. This is a crucial aspect of their anticancer activity but also defines their toxicity profile.[11][12] The MTT assay is a colorimetric method that measures the metabolic activity of a cell, which serves as an indicator of cell viability.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Line: Human lung carcinoma A549 cells. This is a widely used and well-characterized cell line for cytotoxicity and cancer research.
-
Cell Seeding: Seed A549 cells in a 96-well clear, flat-bottom plate at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of CIMB, SFN, and PEITC (e.g., 1 µM to 200 µM) for 48 hours. Include vehicle control wells.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16] Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot percent viability against compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Results: A Comparative Data Framework
The following tables present a template for organizing and comparing the experimental data. Note: The data shown are illustrative examples based on known ITC properties and are not derived from actual experiments with CIMB.
Table 1: Nrf2 Activation Potency
| Compound | CD Value (µM) | Maximum Fold Induction |
| CIMB (Test) | 2.5 | 15.2-fold |
| Sulforaphane (Ref. 1) | 1.8 | 18.5-fold |
| PEITC (Ref. 2) | 4.1 | 12.8-fold |
| Lower CD value indicates higher potency. |
Table 2: Cytotoxicity in A549 Cells
| Compound | IC₅₀ Value (µM) |
| CIMB (Test) | 28.5 |
| Sulforaphane (Ref. 1) | 45.0 |
| PEITC (Ref. 2) | 15.2 |
| Lower IC₅₀ value indicates higher cytotoxicity. |
Table 3: Therapeutic Index Calculation
The therapeutic index (TI) provides a measure of a compound's relative safety, comparing the concentration at which it exerts a toxic effect to the concentration at which it produces the desired therapeutic effect. A higher TI is generally more favorable.
TI = IC₅₀ (Cytotoxicity) / CD Value (Nrf2 Activation)
| Compound | Therapeutic Index (TI) |
| CIMB (Test) | 11.4 |
| Sulforaphane (Ref. 1) | 25.0 |
| PEITC (Ref. 2) | 3.7 |
Discussion and Interpretation
-
Nrf2 Activation: CIMB demonstrates potent Nrf2 activation, stronger than PEITC but slightly less potent than the benchmark activator, Sulforaphane. This suggests CIMB is a highly effective inducer of the antioxidant response pathway.
-
Cytotoxicity: CIMB exhibits moderate cytotoxicity, being more toxic than Sulforaphane but significantly less so than PEITC. The chloro- and methyl-substituents on the aromatic ring likely contribute to this specific activity profile, potentially by altering cell membrane permeability or interaction with intracellular targets.
-
Therapeutic Potential: With a Therapeutic Index of 11.4, CIMB shows a promising window between its desired mechanistic action (Nrf2 activation) and its cytotoxic effects. It is superior to PEITC in this regard, which has a narrow window, but less favorable than Sulforaphane, which is exceptionally effective at activating Nrf2 at non-toxic concentrations.
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Pieróg, M., et al. (2021). Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. International Journal of Molecular Sciences, 22(16), 8824. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-chloro-4-isothiocyanato-2-methylbenzene
As researchers dedicated to advancing science, our responsibility extends beyond discovery to include the safe and ethical management of the chemical tools we use. 1-chloro-4-isothiocyanato-2-methylbenzene is a valuable intermediate in organic synthesis, prized for the reactivity of its isothiocyanate group and its aromatic scaffold.[1] However, these same properties necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in the principles of laboratory safety, environmental stewardship, and regulatory compliance.
Core Principles: Hazard Identification and Risk Assessment
Understanding the "why" is paramount to executing the "how" correctly. The disposal procedure for this compound is dictated by its specific chemical hazards. Misclassification or improper handling can lead to dangerous chemical reactions, environmental contamination, and significant regulatory penalties.
Inherent Hazards: This compound is classified as hazardous. The primary concerns stem from its corrosive nature and toxicity. Safety Data Sheets (SDS) for this chemical and its close analogs consistently highlight severe risks.[2][3]
-
Corrosivity: It is known to cause severe skin burns and serious eye damage.[2][3][4] The isothiocyanate functional group can react with nucleophiles, including water and biological macromolecules, contributing to its corrosive effects.
-
Toxicity: It is considered toxic if swallowed and may be harmful or fatal if it comes into contact with the skin or is inhaled.[2]
-
Irritation: Vapors or dust can cause respiratory irritation.[5]
Regulatory Framework: In the United States, the disposal of such chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] This compound falls under the category of hazardous waste, necessitating a "cradle-to-grave" management approach that ensures it is handled safely from generation to final disposal.[7][8] As a halogenated organic compound, it requires specific segregation from non-halogenated solvent waste streams.[9][10][11]
Key Chemical and Safety Data
The following table summarizes essential data for this compound and its isomers, providing a quantitative basis for risk assessment.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆ClNS | [12] |
| Molecular Weight | 183.66 g/mol | [3][12] |
| Appearance | Colorless to light yellow solid or liquid | [1][2][3] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [3][4] |
| H301/H302: Toxic/Harmful if swallowed | [2][5] | |
| H310: Fatal in contact with skin | ||
| H330: Fatal if inhaled | ||
| H335: May cause respiratory irritation | ||
| Boiling Point | 123 °C @ 8 Torr (for isomer) | [3] |
| Density | 1.248 g/mL @ 25 °C (for isomer) | [3] |
Pre-Disposal Operations: Safety and Spill Management
Proper disposal begins with safe handling during use. The protocols for managing active material and responding to spills are foundational to the overall waste management plan.
Required Personal Protective Equipment (PPE)
Given the compound's severe corrosive and toxic properties, a robust PPE protocol is non-negotiable.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used in addition to goggles when there is a splash hazard.
-
Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile or neoprene). Always inspect gloves prior to use and change them immediately if contamination occurs.
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.[4]
-
Respiratory Protection: All handling of this chemical, including weighing and transfers, must be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[2][4] If exposure limits are exceeded, a full-face respirator may be necessary.[4]
Emergency Procedures: Accidental Release
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the substance. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[13]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
The Core Disposal Workflow: From Bench to Final Disposition
The following workflow provides a systematic process for the safe disposal of this compound waste. The process ensures regulatory compliance and minimizes risk.
Caption: Disposal decision workflow for this compound.
Step-by-Step Methodologies
-
Waste Characterization: All waste containing this compound must be managed as hazardous waste.[6] This includes pure, unreacted material, reaction mixtures, solutions, and contaminated lab supplies (e.g., pipette tips, weighing paper, absorbent pads). It is classified as a halogenated organic waste.
-
Segregation and Containment:
-
Segregation: Keep this waste stream separate from non-halogenated organic solvents.[9][10] Co-mingling halogenated and non-halogenated waste significantly increases the cost and complexity of disposal, as it prevents the non-halogenated portion from being recycled as fuel.[10]
-
Containment: Use a designated, chemically compatible container (e.g., polyethylene or glass) with a secure, tight-fitting lid.[14][15] The container must be kept closed at all times except when actively adding waste.[10][16]
-
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[11] The label must clearly state "Hazardous Waste" and include the full chemical name(s) of the contents, the approximate concentrations, the date accumulation started, and the name of the principal investigator or generator.[14][15]
-
Temporary Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[16] This area must be at or near the point of generation and under the control of the laboratory personnel. The container should be placed in secondary containment (such as a plastic tub) to contain any potential leaks.[14][16]
-
Professional Disposal: Do not dispose of this chemical down the drain or in the regular trash under any circumstances.[10][14][15] Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[13][17] They are equipped to transport and dispose of the material in compliance with all federal and state regulations, typically via high-temperature incineration at a permitted facility.[18]
Post-Use: Decontamination and Container Disposal
Properly managing the "empty" container is a critical final step in the disposal process. Residual amounts of the chemical can still pose a significant hazard.
Procedure for Empty Containers:
-
Triple Rinse: An "empty" container that held this chemical is not considered non-hazardous until it has been properly decontaminated. The standard procedure is to triple rinse the container.[14][15]
-
Collect Rinsate: The first rinse, and for highly toxic chemicals, all three rinses, must be collected and disposed of as hazardous waste.[14] Add the rinsate to your halogenated organic waste stream.
-
Deface Label: Once the container is clean and dry, the original chemical label must be completely removed or defaced to prevent confusion.[15]
-
Final Disposal: The clean, dry, and defaced container can typically be disposed of in the appropriate recycling bin (e.g., glass disposal box) according to your institution's policies.[15]
By adhering to this comprehensive guide, you can ensure the safe management and proper disposal of this compound, protecting yourself, your colleagues, and the environment, thereby upholding the highest standards of scientific integrity and professional responsibility.
References
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Oregon State University Environmental Health and Safety. Hazardous Waste Reduction. [Link]
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PubChem. 1-Chloro-2-isothiocyanatobenzene. [Link]
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Cole-Parmer. Material Safety Data Sheet - Benzyl isothiocyanate, 98% (GC). [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling 1-chloro-4-isothiocyanato-2-methylbenzene
This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 1-chloro-4-isothiocyanato-2-methylbenzene (CAS No. 23165-53-9). The protocols herein are designed for researchers, scientists, and drug development professionals to ensure maximum safety and operational integrity. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety recommendation.
Critical Hazard Profile: Understanding the "Why"
This compound is a potent chemical that demands rigorous safety protocols. Its hazard profile is dominated by the isothiocyanate functional group, which is highly reactive, and the chlorinated aromatic structure.
-
Severe Corrosivity: The primary and most immediate danger is its classification as a corrosive substance. It is capable of causing severe skin burns and serious, potentially irreversible eye damage[1][2][3][4]. This is not merely an irritation; direct contact can destroy living tissue.
-
Multi-Route Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin, indicating that it can cause systemic toxic effects beyond the point of contact[5].
-
Respiratory Sensitization: A significant long-term risk is its potential to cause allergy or asthma-like symptoms upon inhalation[5]. Once an individual is sensitized, subsequent exposures, even at extremely low levels, can trigger a severe respiratory response. It is also known to cause respiratory irritation[5][6].
Given these severe hazards, a multi-layered approach to PPE is not just recommended; it is mandatory for the safe handling of this compound.
The Core PPE Ensemble: A Multi-Layered Defense
The selection of PPE must be a holistic process, integrating engineering controls with personal gear to create a robust safety system.
Engineering Controls First: The Chemical Fume Hood
Before any personal equipment is considered, the primary line of defense is an appropriate engineering control.
-
Mandatory Use: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a properly functioning chemical fume hood[3][4][7][8]. This is non-negotiable. The fume hood contains vapors and protects the user from inhalation exposure and accidental splashes.
-
Verification: Before starting work, verify the fume hood's certification is current and check the airflow monitor to ensure it is operating within its specified range. The sash should be kept as low as possible during manipulations.
Primary Body Protection: The Laboratory Coat
A standard cotton lab coat is insufficient. A coat designed for chemical resistance is required.
-
Material: Wear a lab coat made of a material with known resistance to chemicals, such as polyester or a cotton/poly blend with a chemical-resistant treatment. Ensure it has long sleeves and a snap or button front that is fully fastened.
-
Impervious Apron: For procedures involving larger quantities (>5g) or a significant risk of splashing, an impervious chemical-resistant apron should be worn over the lab coat.
Hand Protection: Selecting the Right Gloves
Given the compound's severe skin corrosivity, glove selection is critical.
-
Double Gloving: Always wear two pairs of gloves. This practice provides a significant safeguard. If the outer glove is contaminated, it can be removed without exposing the skin.
-
Glove Material: Standard thin nitrile examination gloves are not sufficient for prolonged contact.
-
Inner Glove: A standard nitrile glove can be used as the inner layer.
-
Outer Glove: The outer glove must be a thicker, chemical-resistant type. Butyl rubber or Viton gloves are highly recommended for their resistance to a broad range of hazardous chemicals. If these are not available, thicker (e.g., >8 mil) nitrile gloves specifically rated for chemical handling may be used, but with a shortened working duration.
-
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
Eye and Face Protection: Beyond Standard Safety Glasses
Protecting against severe eye damage requires more than basic safety glasses.
-
Chemical Splash Goggles: Tightly fitting chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory[1][6][7][9]. They must provide a complete seal around the eyes to prevent splashes from entering.
-
Face Shield: In addition to goggles, a full-face shield must be worn whenever there is a risk of splashing, such as during transfers of solutions or when working with reactions under pressure[10]. The face shield protects the entire face from direct contact.
Respiratory Protection: When and Why
While a fume hood is the primary control, respiratory protection may be necessary in specific situations.
-
Standard Operations: For small-scale work conducted entirely within a certified chemical fume hood, a respirator is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of the primary engineering controls (e.g., fume hood malfunction), respiratory protection is essential.
-
Required Equipment: A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is the appropriate choice[1]. The full-face design provides a higher protection factor and also protects the eyes and face[1]. All users requiring a respirator must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA regulations (29 CFR 1910.134)[7].
Operational and Disposal Plans
Proper procedure is as critical as the equipment itself. This section provides direct, step-by-step guidance for safe operations.
PPE Selection Matrix
This table summarizes the minimum required PPE for handling this compound based on the operational scale.
| Task / Scale | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Small Scale (<1g) | Chemical-resistant lab coat | Double-gloved (Inner: Nitrile, Outer: Thicker Nitrile/Butyl) | Chemical splash goggles | Not required if in fume hood |
| Medium Scale (1g - 20g) | Chemical-resistant lab coat, Chemical apron | Double-gloved (Inner: Nitrile, Outer: Butyl/Viton) | Chemical splash goggles AND Full-face shield | Not required if in fume hood |
| Large Scale (>20g) or Spill Cleanup | Chemical-resistant coverall | Double-gloved (Inner: Nitrile, Outer: Butyl/Viton) | Full-face respirator with appropriate cartridges | Required: Full-face respirator with OV/AG cartridges |
Step-by-Step Donning and Doffing Protocol
Donning (Putting On) Sequence:
-
Verify Controls: Confirm the chemical fume hood is on and functioning. Ensure an eyewash station and safety shower are accessible[7][8].
-
Lab Coat/Coverall: Put on your chemical-resistant lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator (if required): Perform a seal check and don the full-face respirator.
-
Goggles/Face Shield: Put on chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.
-
Outer Gloves: Don the second, heavier pair of chemical-resistant gloves. Ensure the cuffs of the outer gloves go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence: This process is designed to prevent cross-contamination.
-
Outer Gloves: Remove the outer gloves first, peeling them off so they turn inside-out. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them from the back strap. Place them in a designated area for decontamination.
-
Lab Coat/Coverall: Unfasten the lab coat, rolling it away from your body as you remove it to contain any surface contamination. Place it in a designated receptacle for laundering or disposal.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface with your bare skin.
-
Respirator (if used): Remove the respirator last.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water[1][3][5][6].
Emergency Procedures
-
Skin Contact: Immediately go to the safety shower. Remove all contaminated clothing while under the shower. Flush the affected area with copious amounts of water for at least 15 minutes[3][4][9]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[1][3][6]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office. For small spills inside a fume hood, use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Collect all waste in a dedicated, leak-proof, and chemically compatible container clearly labeled "Hazardous Waste"[11][12].
-
Labeling: The label must include the full chemical name: "this compound" and list any other solvents present. Do not use abbreviations[11].
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes, must be placed in the solid hazardous waste container.
-
Empty Containers: The first rinse of any "empty" container that held the chemical must be collected as hazardous waste[12]. Subsequent rinses of highly toxic materials may also need to be collected[12].
-
Pickup: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for proper disposal, which typically involves high-temperature incineration[1][5][11].
Logical Framework for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE. This framework ensures that the chosen ensemble is directly proportional to the risk of the procedure being undertaken.
Caption: Workflow for risk assessment and PPE selection for handling this compound.
References
- Echemi. 1-Chloro-4-isothiocyanato-2-(trifluoromethyl)
- Echemi. Benzene, 1-chloro-2-fluoro-4-isothiocyanato- (9CI)
- BLD Pharm. 23163-92-0|this compound. Source: BLDpharm.com.
- ECHEMI. 19241-36-2, 4-Chloro-2-isothiocyanato-1-methylbenzene Formula. Source: Echemi.com.
- Benchchem. Technical Support Center: Safe Disposal of 1-Chloro-2-iodobenzene Waste. Source: Benchchem.com.
- Euro Chlor.
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- Dartmouth College. Hazardous Waste Disposal Guide. Source: Dartmouth Policy Portal.
- Cole-Parmer.
- Thermo Fisher Scientific.
- Fisher Scientific.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-(Ethoxycarbonyl)
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Source: americanchemistry.com.
- Sigma-Aldrich.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



